Theofibrate
Beschreibung
whole issue; structure given in first source
Eigenschaften
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O5/c1-19(2,29-13-7-5-12(20)6-8-13)17(26)28-10-9-24-11-21-15-14(24)16(25)23(4)18(27)22(15)3/h5-8,11H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAKGJDISSNVPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCCN1C=NC2=C1C(=O)N(C(=O)N2C)C)OC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023032 | |
| Record name | Etofylline clofibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54504-70-0 | |
| Record name | Theofibrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54504-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Theofibrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054504700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | THEOFIBRATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234348 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Etofylline clofibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Etofylline clofibrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.792 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THEOFIBRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14UH1JQP6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Theofibrate's Core Mechanism of Action on PPARα: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of theofibrate, a member of the fibrate class of drugs, on the Peroxisome Proliferator-Activated Receptor alpha (PPARα). This compound is a prodrug that is rapidly converted in the body to its active metabolite, fenofibric acid, which is a potent agonist of PPARα. This interaction is central to this compound's therapeutic effects on lipid metabolism.
Ligand Binding and PPARα Activation
Fenofibric acid directly binds to the ligand-binding domain of PPARα, a nuclear receptor that functions as a ligand-activated transcription factor. This binding induces a conformational change in the PPARα protein, leading to its activation. While precise dissociation constants (Kd) or inhibition constants (Ki) for this compound are not extensively reported, the potency of its active form, fenofibric acid, has been quantified by its half-maximal effective concentration (EC50) for PPARα activation.
Data Presentation: Potency of Fenofibric Acid
| Compound | Receptor | Parameter | Value | Cell Line/System | Reference |
| Fenofibric Acid | Human PPARα | EC50 | ~9.47 µM - 30 µM | Varies by assay | [1][2] |
Heterodimerization and DNA Binding
Upon activation by fenofibric acid, PPARα forms a heterodimer with the Retinoid X Receptor (RXR), another nuclear receptor.[3] This PPARα-RXRα heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[4]
Coactivator Recruitment and Transcriptional Regulation
The binding of the PPARα-RXRα heterodimer to PPREs facilitates the dissociation of corepressors and the recruitment of coactivator proteins.[4] This multiprotein complex then modulates the transcription of a suite of genes involved in lipid and lipoprotein metabolism, fatty acid oxidation, and inflammation.[3][5]
Signaling Pathway of this compound Action on PPARα
References
- 1. PPARα Ligand-Binding Domain Structures with Endogenous Fatty Acids and Fibrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of PPARα by Fenofibrate Attenuates the Effect of Local Heart High Dose Irradiation on the Mouse Cardiac Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Role of the PPAR-α agonist fenofibrate in severe pediatric burn injury - PMC [pmc.ncbi.nlm.nih.gov]
Chemical synthesis and purification of Theofibrate
An In-depth Technical Guide on the Chemical Synthesis and Purification of Fenofibrate (B1672516)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis, purification, and analysis of Fenofibrate, a widely used lipid-regulating agent. The document details common synthetic pathways, purification protocols, and the analytical methods required for quality control, tailored for professionals in the field of drug development and chemical research.
Introduction to Fenofibrate
Fenofibrate is a fibric acid derivative and a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[1] It is primarily used to treat hypercholesterolemia and mixed dyslipidemia by lowering levels of low-density lipoprotein (LDL) cholesterol, total cholesterol, and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol.[2][3] Chemically, Fenofibrate is the isopropyl ester of fenofibric acid, designated as isopropyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate. Its therapeutic effects are mediated through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that regulates gene expression involved in lipid metabolism.[4][5][6]
Chemical Synthesis of Fenofibrate
The synthesis of Fenofibrate typically involves the formation of an ether linkage followed by esterification, or vice-versa. Several industrial methods have been developed to produce high-purity Fenofibrate efficiently.
Key Synthetic Pathways
Two primary routes are commonly employed for the industrial synthesis of Fenofibrate:
-
Route A: Williamson Ether Synthesis followed by Esterification: This pathway involves the reaction of 4-chloro-4'-hydroxybenzophenone (B194592) with a derivative of 2-bromo-2-methylpropanoic acid.[7]
-
Route B: Esterification of Fenofibric Acid: This is a widely used industrial method that involves the direct esterification of fenofibric acid with an isopropyl source, often via a salt of fenofibric acid.[1][7][8] This route is noted for its ability to produce high-purity Fenofibrate, sometimes without the need for further recrystallization.[7][8]
The general workflow for the synthesis and purification of Fenofibrate is outlined in the diagram below.
Caption: General workflow for Fenofibrate synthesis and analysis.
Experimental Protocol: Esterification of Fenofibric Acid Salt
This protocol is based on an efficient industrial method involving the reaction of a metal salt of fenofibric acid with an isopropyl halide.[1][8] This process has been reported to achieve a conversion rate of approximately 99.5%.[7]
Materials:
-
Fenofibric acid
-
Dimethyl sulfoxide (B87167) (DMSO)
-
C2-C4 alkyl acetate (B1210297) (e.g., isopropyl acetate)
-
Potassium carbonate (K2CO3)
-
Isopropyl halide (e.g., 2-bromopropane)
-
Suitable crystallization solvent (e.g., isopropanol)
Procedure:
-
Salt Formation:
-
Prepare a mixture of fenofibric acid, DMSO, and isopropyl acetate in a reaction vessel.[1]
-
Add a stoichiometric amount of potassium carbonate to the mixture with stirring at room temperature.[1]
-
Heat the mixture to 85-90°C for approximately 45 minutes to facilitate the formation of the potassium salt of fenofibric acid.[7]
-
-
Esterification:
-
Cool the reaction mixture to approximately 80°C.[7]
-
Add a slight excess of 2-bromopropane (B125204) to the reaction mixture over a period of about 50 minutes.[7]
-
Maintain the mixture at a gentle reflux (85-95°C) for 2 to 8 hours, monitoring the reaction's completion.[4][7]
-
-
Workup and Isolation:
-
Crystallization:
-
Replace the reaction solvent with a suitable crystallization solvent, such as isopropanol (B130326).[4]
-
Cool the solution to induce the crystallization of Fenofibrate.
-
Isolate the crystallized product by filtration and dry under a vacuum.[4]
-
Purification of Fenofibrate
Achieving the high purity required for a pharmaceutical active ingredient (API) is critical. The primary impurities in Fenofibrate synthesis can include unreacted starting materials, byproducts from side reactions, and residual solvents.[4][9]
Recrystallization
Recrystallization is a common and effective method for purifying crude Fenofibrate.[4] The choice of solvent is crucial and can significantly impact the purity of the final product.[4]
The general process of purification is depicted below.
Caption: General workflow for the purification of Fenofibrate by recrystallization.
Experimental Protocol: Purification by Recrystallization
Materials:
-
Crude Fenofibrate
-
Acetone
-
Isopropanol
Procedure:
-
Suspend 100 g of crude Fenofibrate in 100 ml of acetone.[10]
-
Heat the suspension to reflux until a complete solution is obtained.[10]
-
Add 300 ml of isopropanol to the solution over approximately 30 minutes, maintaining a temperature of about 40-45°C.[10]
-
Cool the mixture to 15-20°C and continue stirring overnight.[10]
-
Further, stir the resulting suspension at 0-5°C for 4-6 hours.[10]
-
Filter the suspension to collect the crystals and wash them with cold isopropanol.[10]
-
Dry the collected product at about 60°C to yield pure Fenofibrate.[10] A yield of approximately 80% can be expected from this process.[10]
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and analysis of Fenofibrate.
Table 1: Synthesis Reaction Parameters
| Parameter | Value | Reference(s) |
|---|---|---|
| Esterification of Fenofibric Acid Salt | ||
| Reaction Temperature | 85-95°C | [7] |
| Reaction Time | 2 - 8 hours | [4] |
| Reported Conversion Rate | ~99.5% | [7] |
| Purification by Recrystallization | ||
| Drying Temperature | ~60°C | [10] |
| Reported Yield | ~80% |[10] |
Table 2: HPLC Method for Purity Analysis
| Parameter | Specification | Reference(s) |
|---|---|---|
| Column | Waters Symmetry ODS (100 x 4.6 mm, 3.5 µm) | [11] |
| Mobile Phase | Acetonitrile:Water:Trifluoroacetic Acid (700:300:1 v/v/v) | [11] |
| Flow Rate | 1.0 mL/min | [11] |
| UV Detection | 286 nm | [3][11] |
| Quantifiable Limit | < 0.05% for most impurities | [11] |
| Acceptance Criteria | 98.0% - 102.0% (on dried basis) |[3] |
Characterization and Quality Control
The identity and purity of the synthesized Fenofibrate must be confirmed using various analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is extensively used to determine the drug content and to detect and quantify process-related impurities and degradation products.[1][11] Developed HPLC methods can resolve Fenofibrate from more than 11 known impurities.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the molecular structure of Fenofibrate and its intermediates.[1][11] It is also suitable for identifying and quantifying known and unknown impurities.[11]
-
Mass Spectrometry (MS): MS provides data on the molecular weight and fragmentation patterns, further confirming the identity of the compound and its impurities.[1][11]
Mechanism of Action: PPARα Activation
Fenofibrate exerts its lipid-modifying effects by activating the PPARα receptor. As a prodrug, it is converted to fenofibric acid, which then acts as the ligand for PPARα.
Caption: Fenofibrate's mechanism of action via PPARα activation.
The activation of PPARα leads to a cascade of effects:
-
Increased Lipolysis: PPARα activation upregulates the expression of lipoprotein lipase, an enzyme that breaks down triglycerides.[6][12]
-
Reduced VLDL Production: It decreases the production of apolipoprotein C-III (Apo C-III), an inhibitor of lipoprotein lipase, further enhancing the clearance of triglyceride-rich particles.[12]
-
Increased HDL Levels: It increases the expression of apolipoproteins A-I and A-II, which are key components of HDL cholesterol.[6]
This modulation of gene expression results in the enhanced catabolism of triglyceride-rich particles, reduced secretion of VLDL, and an increase in HDL, collectively contributing to Fenofibrate's therapeutic lipid-regulating profile.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. Fenofibrate impurities [simsonpharma.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. HPLC Method for Analysis of Fenofibric Acid and Fenofibrate on Primesep 200 column | SIELC Technologies [sielc.com]
- 6. What is the mechanism of Fenofibrate? [synapse.patsnap.com]
- 7. FR2918366A1 - NEW PROCESS FOR THE PREPARATION OF FENOFIBRATE - Google Patents [patents.google.com]
- 8. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]
- 9. veeprho.com [veeprho.com]
- 10. US20070238894A1 - Method for preparing pure fenofibrate - Google Patents [patents.google.com]
- 11. Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fenofibrate - Wikipedia [en.wikipedia.org]
A Technical Guide to the Physicochemical Properties of Fenofibrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenofibrate (B1672516) is a third-generation fibric acid derivative and a widely prescribed lipid-lowering agent. It is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[1] Fenofibrate is primarily used in the treatment of hypercholesterolemia, mixed dyslipidemia, and hypertriglyceridemia.[1][2] Its therapeutic effects are mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[2][3][4][5] This technical guide provides a comprehensive overview of the core physicochemical properties of fenofibrate, detailed experimental protocols for their determination, and a visualization of its primary signaling pathway.
Physicochemical Properties
The physicochemical properties of fenofibrate are critical to its formulation, delivery, and pharmacokinetic profile. As a Biopharmaceutics Classification System (BCS) Class II drug, it is characterized by low aqueous solubility and high permeability.[6] A summary of its key quantitative physicochemical data is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₂₀H₂₁ClO₄ | [2][7] |
| Molecular Weight | 360.83 g/mol | [2][4][7] |
| Melting Point | 79-82 °C | [1][2][5][8][9][10] |
| logP (Octanol-Water Partition Coefficient) | 5.24 | [11][12] |
| Aqueous Solubility | Practically insoluble in water (<0.1 mg/mL) | [1][2][9][11] |
| Solubility in Organic Solvents | Soluble in acetone, ether, benzene, chloroform; Slightly soluble in methanol, ethanol. | [2] |
| CAS Number | 49562-28-9 | [2][4][7] |
| IUPAC Name | propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | [2][4] |
Table 1: Physicochemical Properties of Fenofibrate
| Solvent | Solubility |
| Ethanol | 1 mg/mL |
| DMSO | 15 mg/mL |
| Dimethylformamide (DMF) | 30 mg/mL |
Table 2: Solubility of Fenofibrate in Common Organic Solvents [13][14]
pKa Information
Fenofibrate is a neutral molecule and as such, does not have a pKa value in the typical sense for acidic or basic compounds. However, its active metabolite, fenofibric acid, is a carboxylic acid with a pKa.
| Compound | pKa Value |
| Fenofibric Acid | 3.47 (Strongest Acidic) |
Table 3: pKa of Fenofibric Acid [15]
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below.
Melting Point Determination
The melting point of fenofibrate is typically determined using the open capillary tube method or by Differential Scanning Calorimetry (DSC).[16][17]
Capillary Method:
-
A small amount of finely powdered fenofibrate is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The temperature is gradually increased, and the range at which the substance melts is recorded.[16][17]
Differential Scanning Calorimetry (DSC):
-
A small, accurately weighed sample of fenofibrate (approximately 5 mg) is sealed in an aluminum pan.[11]
-
An empty sealed aluminum pan is used as a reference.
-
The sample and reference are heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.[10][11]
-
The difference in heat flow to the sample and reference is measured as a function of temperature. The melting point is determined from the endothermic peak of the resulting thermogram.[11][16]
Solubility Determination
The solubility of fenofibrate in various solvents can be determined using the shake-flask method followed by a suitable analytical technique for quantification.
Shake-Flask Method:
-
An excess amount of fenofibrate is added to a known volume of the solvent (e.g., water, buffer, or organic solvent) in a sealed container.
-
The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of fenofibrate in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][9][14][15][18][19][20][21]
HPLC Method for Quantification:
-
Column: A reverse-phase column (e.g., C18) is typically used.[14][15][20]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer is used as the mobile phase.[6][14][15][19][20]
-
Detection: UV detection at a wavelength of approximately 286 nm is commonly employed.[14][15][20]
-
Quantification: The concentration is determined by comparing the peak area of the sample to a calibration curve prepared with known concentrations of fenofibrate standards.[15][18][20]
LogP Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. While specific experimental protocols for fenofibrate were not detailed in the provided search results, a common method is the shake-flask method followed by quantification of the analyte in both phases.
Shake-Flask Method for LogP:
-
A solution of fenofibrate is prepared in either n-octanol or water.
-
Equal volumes of n-octanol and water (pre-saturated with each other) are added to a vessel containing the fenofibrate solution.
-
The mixture is shaken vigorously to allow for partitioning of the fenofibrate between the two phases and then allowed to separate.
-
The concentration of fenofibrate in both the n-octanol and water phases is determined using a suitable analytical method like HPLC-UV.
-
The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water. The logP is the base-10 logarithm of P.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate the primary signaling pathway of fenofibrate and a general workflow for its physicochemical characterization.
References
- 1. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. nbinno.com [nbinno.com]
- 4. Fenofibrate alleviates NAFLD by enhancing the PPARα/PGC-1α signaling pathway coupling mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Excipient Impact on Fenofibrate Equilibrium Solubility in Fasted and Fed Simulated Intestinal Fluids Assessed Using a Design of Experiment Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abap.co.in [abap.co.in]
- 10. Towards controlling the crystallisation behaviour of fenofibrate melt: triggers of crystallisation and polymorphic transformation - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01182F [pubs.rsc.org]
- 11. Stable amorphous solid dispersions of fenofibrate using hot melt extrusion technology: Effect of formulation and process parameters for a low glass transition temperature drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. sphinxsai.com [sphinxsai.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. annexpublishers.com [annexpublishers.com]
- 19. researchgate.net [researchgate.net]
- 20. phmethods.net [phmethods.net]
- 21. Determination of fenofibric acid concentrations by HPLC after anion exchange solid-phase extraction from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Activity Relationship of Fenofibrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenofibrate (B1672516) is a third-generation fibric acid derivative widely utilized as a lipid-lowering agent in the management of dyslipidemia, a condition characterized by abnormal levels of lipids such as cholesterol and triglycerides in the blood.[1] It is particularly effective in reducing elevated triglycerides and low-density lipoprotein cholesterol (LDL-C) while increasing high-density lipoprotein cholesterol (HDL-C).[2] Fenofibrate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[1] The therapeutic effects of fenofibrate are primarily mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism.[3][4] This technical guide provides a comprehensive overview of the molecular structure of fenofibrate, its mechanism of action, structure-activity relationships, quantitative efficacy data, and detailed experimental protocols relevant to its study.
Molecular Structure
Fenofibrate is chemically known as propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate.[3] It is a chlorobenzophenone derivative characterized by a central phenoxy-isobutyric acid structure with an isopropyl ester and a p-chlorobenzoyl group.[3]
-
Fenofibrate:
-
Fenofibric Acid (Active Metabolite):
Mechanism of Action: PPARα Activation
The primary mechanism of action of fenofibrate is the activation of PPARα, a ligand-activated transcription factor.[3][4] Fenofibric acid binds to and activates PPARα, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[7]
Activation of PPARα leads to:
-
Increased Lipolysis and Fatty Acid Oxidation: Upregulation of genes encoding for lipoprotein lipase (B570770) (LPL), which hydrolyzes triglycerides in lipoproteins, and enzymes involved in the peroxisomal and mitochondrial β-oxidation of fatty acids.[1]
-
Reduced Triglyceride Synthesis: Decreased production of apolipoprotein C-III (ApoC-III), an inhibitor of LPL, which further enhances the clearance of triglyceride-rich lipoproteins.[4]
-
Increased HDL Cholesterol: Increased expression of apolipoproteins A-I and A-II, the major protein components of HDL.[1]
-
Modified LDL Particle Composition: A shift from small, dense LDL particles (which are more atherogenic) to larger, more buoyant LDL particles.[2]
Structure-Activity Relationship (SAR)
While comprehensive SAR studies focusing solely on fenofibrate are limited, analysis of the broader fibrate class and related analogs provides key insights into the structural features essential for PPARα agonism.
-
Acidic Head Group: The carboxylic acid of fenofibric acid is a crucial feature for activity. It forms important hydrogen bonds and salt bridges with amino acid residues (e.g., tyrosine and histidine) within the ligand-binding domain (LBD) of PPARα, anchoring the molecule in the active site.
-
Isopropyl Ester (Prodrug Moiety): Fenofibrate's isopropyl ester enhances its lipophilicity, which improves oral absorption. The conformation of the isopropyl group can influence molecular recognition.[8] Crystal structure analysis has revealed both symmetric and asymmetric conformations of the isopropyl group relative to the carboxylate group, which may affect its interaction with biological targets.[8][9] However, this ester is quickly hydrolyzed in vivo to the active fenofibric acid, making the acid's structure the primary determinant of PPARα binding.[1]
-
Gem-Dimethyl Group: The two methyl groups adjacent to the carboxylic acid are important for maintaining the correct orientation of the molecule within the LBD and contribute to its potency.
-
Phenoxy Linker: The ether linkage provides conformational flexibility, allowing the molecule to adopt an optimal orientation for binding within the Y-shaped ligand-binding pocket of PPARα.
-
Lipophilic Tail (Chlorobenzoyl Group): The bulky and hydrophobic p-chlorobenzoyl group occupies a large, hydrophobic region of the PPARα LBD. This interaction is a key determinant of binding affinity. Modifications to this lipophilic tail in other fibrate analogs have been shown to significantly alter potency and selectivity for different PPAR subtypes (α, γ, δ).[7][10] For instance, the Y-shaped structure of the newer PPARα modulator, pemafibrate, is suggested to result in an improved fit with the PPARα ligand-binding site compared to the more linear structure of fenofibrate.[11]
Quantitative Data Presentation
The efficacy of fenofibrate in modulating lipid profiles has been demonstrated in numerous clinical trials. The following tables summarize representative quantitative data.
Table 1: Efficacy of Fenofibrate Monotherapy on Lipid Parameters
| Study/Analysis | Patient Population | Treatment | Duration | Triglycerides (TG) | LDL-C | HDL-C | Non-HDL-C |
| Real-world study[2] | Hypertriglyceridemia & Metabolic Syndrome (n=988) | Fenofibrate | 6 months | ↓ 50.1% | ↓ 25.5% | - | ↓ 33.7% |
| Randomized Controlled Trial | Spinal Cord Injury with Dyslipidemia (n=treatment group) | Fenofibrate | 4 months | ↓ 40% (at 2 months) | ↓ 14% (at 2 months) | ↑ 28% (at 2 months) | - |
| Randomized Controlled Trial[12] | Post-Coronary Stenting (n=22) | Fenofibrate (300 mg/day) | 25 weeks | ↓ 32.1% | ↓ 13.5% | ↑ 8.7% | - |
| Real-world data | High TG, on-goal LDL-C (n=1113) | Fenofibrate (135-160 mg) | 4 months (median) | ↓ 60.0% (median) | ↑ 17.3% (median) | ↑ 14.3% (median) | - |
Table 2: Comparative Efficacy of Fenofibric Acid on PPAR Subtypes
| Compound | Target | Assay Type | Efficacy (%) | EC₅₀ (µM) |
| Fenofibric Acid[13] | PPARα | GAL4 Transactivation | 104 | 9.47 |
| Fenofibric Acid[13] | PPARγ | GAL4 Transactivation | 87.7 | 61.0 |
| Fenofibric Acid[13] | PPARδ | GAL4 Transactivation | No activity | - |
Efficacy is relative to a potent reference agonist for each subtype. EC₅₀ is the half-maximal effective concentration.
Experimental Protocols
1. Protocol for PPARα Reporter Gene Assay
This protocol describes a cell-based luciferase reporter assay to quantify the activation of PPARα by a test compound like fenofibric acid.[14]
-
Objective: To measure the dose-dependent activation of the human PPARα by a test compound.
-
Materials:
-
HepG2 (human hepatoma) or COS-7 cells.
-
Lentiviral vector containing a PPAR Response Element (PPRE) driving a luciferase reporter gene.
-
Expression vector for human PPARα (if the cell line doesn't express it endogenously).
-
Transfection reagent.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
White, clear-bottom 96-well assay plates.
-
Test compound (fenofibric acid) and vehicle control (e.g., DMSO).
-
Positive control (e.g., GW7647).
-
Luciferase assay reagent kit.
-
Luminometer.
-
-
Methodology:
-
Generation of Stable Reporter Cell Line: Transduce HepG2 cells with the PPRE-luciferase lentiviral vector. Select for stably transduced cells using an appropriate antibiotic (e.g., puromycin).[14]
-
Cell Seeding: Seed the stable PPARα reporter cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C with 5% CO₂.[14]
-
Compound Treatment: Prepare serial dilutions of fenofibric acid and control compounds in culture medium. The final vehicle concentration should be kept constant and low (e.g., <0.1% DMSO). Remove the old medium from the cells and add the compound dilutions.
-
Incubation: Incubate the plate for 18-24 hours at 37°C with 5% CO₂.[14]
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay kit.[14]
-
Data Analysis: Normalize the luciferase activity (Relative Light Units, RLU) to a control (e.g., vehicle-treated cells). Plot the normalized RLU against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀.
-
2. Protocol for Quantification of Fenofibric Acid in Human Serum by HPLC
This protocol outlines a high-performance liquid chromatography (HPLC) method for the determination of fenofibric acid concentrations in serum samples.[14]
-
Objective: To accurately quantify the concentration of the active metabolite, fenofibric acid, in human serum.
-
Materials:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column.
-
Human serum samples.
-
Fenofibric acid standard.
-
Extraction solvent: n-hexane and ethyl acetate (B1210297) (90:10, v/v).[14]
-
Mobile phase: Acetonitrile (B52724) and 0.02 M phosphoric acid (55:45, v/v).[14]
-
Centrifuge, vortex mixer.
-
-
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 500 µL serum sample, add an internal standard.
-
Add 2 mL of the extraction solvent (n-hexane:ethyl acetate).
-
Vortex for 1 minute to mix thoroughly.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Quantification:
-
Prepare a calibration curve by spiking blank serum with known concentrations of fenofibric acid standard and processing them as described above.
-
Plot the peak area ratio (fenofibric acid / internal standard) against the concentration.
-
Determine the concentration of fenofibric acid in the unknown samples by interpolation from the calibration curve.
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. Effectiveness and Safety of Fenofibrate in Routine Treatment of Patients with Hypertriglyceridemia and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Synthesis and structure-activity relationships of fibrate-based analogues inside PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biomolecular Chemistry of Isopropyl Fibrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomolecular chemistry of isopropyl fibrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Four Month Randomized Controlled Trial on the Efficacy of Once-daily Fenofibrate Monotherapy in Persons with Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vitro Effects of Theofibrate on Lipid Metabolism
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Theofibrate is a derivative of clofibric acid, similar to fenofibrate (B1672516). The vast majority of available in vitro research has been conducted on fenofibrate. This guide synthesizes the findings from studies on fenofibrate to infer the likely mechanisms and effects of this compound on lipid metabolism at a cellular level.
Core Mechanism of Action: PPARα Activation
The primary molecular mechanism by which fibrates, including this compound, exert their lipid-modifying effects is through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1] PPARα is a ligand-activated nuclear transcription factor that plays a critical role in regulating the expression of genes involved in fatty acid and lipoprotein metabolism.[2][3] Upon binding by a fibrate, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[4] This activation occurs in metabolically active tissues, with the liver being a primary site of action.[2]
Key In Vitro Effects on Lipid Metabolism
The activation of PPARα by this compound initiates a cascade of downstream effects that collectively improve the lipid profile. These effects have been characterized through various in vitro models, primarily using liver cell lines (e.g., HepG2) and fibroblasts.
This compound significantly enhances the catabolism of triglyceride-rich lipoproteins (TRLs) like Very-Low-Density Lipoprotein (VLDL).
-
Increased Lipoprotein Lipase (LPL) Expression: PPARα activation upregulates the transcription of the LPL gene.[2][3] LPL is the key enzyme responsible for hydrolyzing triglycerides within TRLs, releasing fatty acids for uptake by tissues.[5]
-
Decreased Apolipoprotein C-III (ApoC-III) Expression: this compound suppresses the production of ApoC-III, a protein that inhibits LPL activity.[2] This reduction in inhibition further boosts LPL-mediated lipolysis.
This compound shifts cellular metabolism towards the breakdown of fatty acids for energy.
-
Stimulated Fatty Acid Uptake: It enhances the expression of genes involved in the transport of fatty acids into cells.[2][4]
-
Enhanced β-Oxidation: PPARα activation strongly induces genes encoding for enzymes of the mitochondrial and peroxisomal fatty acid β-oxidation pathways.[6][7] This increased catabolism reduces the intracellular pool of fatty acids available for the synthesis and secretion of VLDL.[3]
This compound also influences cholesterol homeostasis and the characteristics of LDL particles.
-
Inhibition of Cholesterol Synthesis: Studies have shown that fenofibrate can inhibit hepatic cholesterol synthesis.[6][8]
-
Reduced Cholesterol Ester Accumulation: It may inhibit the activity of acyl-coenzyme A-cholesterol transferase (ACAT), an enzyme that esterifies cholesterol for storage and transport.[6]
-
Modification of LDL Particles: this compound promotes a shift from small, dense LDL particles, which are highly atherogenic, to larger, more buoyant LDL particles.[1] These larger particles are more readily cleared by LDL receptors.
This compound has a beneficial effect on High-Density Lipoprotein (HDL) levels.
-
Increased Apolipoprotein A-I and A-II Synthesis: PPARα activation transcriptionally induces the major HDL apolipoproteins, ApoA-I and ApoA-II, leading to increased HDL particle production.[2][4]
-
Enhanced Cholesterol Efflux: By upregulating transporters like ABCA1, fibrates can stimulate the efflux of cholesterol from cells to HDL particles, a key step in reverse cholesterol transport.[3][9]
Quantitative Data Summary
The following tables summarize quantitative data from relevant in vitro and ex vivo studies on fibrates.
Table 1: Effects of Fibrates on Enzyme Activity and Cellular Processes
| Parameter | Fibrate | Concentration / Dose | Cell/System Type | Observed Effect | Citation |
| Lipoprotein Lipase (LPL) Activity | Fenofibrate | 0.03% (w/w) in diet | Post-heparin plasma (mouse) | +110% increase | [10] |
| Hepatic Lipase (HL) Activity | Fenofibrate | 0.03% (w/w) in diet | Post-heparin plasma (mouse) | +67% increase | [10] |
| Cell Proliferation | Fenofibrate | > 25 µM | Ishikawa endometrial cancer cells | Inhibition of proliferation | [11][12] |
| Apoptosis | Fenofibrate | > 25 µM | Ishikawa endometrial cancer cells | Induction of apoptosis | [11][12] |
| NAD(P)H Levels | Gemfibrozil | 100 µM | CI-inhibited HeLa cells | Normalized cellular NAD(P)H levels | [9] |
Table 2: Effects of Fibrates on Lipid and Lipoprotein Parameters (Primarily from in vivo studies reflecting cellular mechanisms)
| Parameter | Fibrate | Study Population | Duration | Observed Effect | Citation |
| Triglycerides | Gemfibrozil | Primary Prevention | - | -35% reduction | [13] |
| HDL-C | Gemfibrozil | Primary Prevention | - | +11% increase | [13] |
| LDL-C | Gemfibrozil | Primary Prevention | - | -11% reduction | [13] |
| Triglycerides | Gemfibrozil | Secondary Prevention (VA-HIT) | 5 years | -24% reduction | [13] |
| HDL-C | Gemfibrozil | Secondary Prevention (VA-HIT) | 5 years | +8% increase | [13] |
| Coronary Artery Disease Progression | Fenofibrate | Diabetic Patients (DAIS) | 3 years | -40% reduction | [13] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized protocols for key in vitro experiments.
-
Cell Lines: Human hepatoma cells (e.g., HepG2) are commonly used as they retain many characteristics of primary human hepatocytes.
-
Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: this compound (or its active form, fibric acid) is dissolved in a suitable solvent (e.g., DMSO). Cells are seeded and allowed to adhere for 24 hours. The medium is then replaced with fresh medium containing the desired concentrations of the compound or vehicle control. Treatment duration typically ranges from 24 to 48 hours.
This protocol is adapted from an ex vivo model that reflects the systemic effect of the drug on cellular enzyme release.[10]
-
Sample Collection: Collect blood from control and fibrate-treated animals following heparin injection to release LPL and HL into the circulation.
-
Substrate Preparation: Prepare a substrate mixture containing radiolabeled triolein (B1671897) (e.g., [³H]TO) emulsified with phospholipids.
-
Incubation: Incubate post-heparin plasma with the substrate mixture.
-
Differentiation: To differentiate between LPL and HL activity, run parallel reactions in the presence of 1 M NaCl, which inhibits LPL activity.
-
Quantification: After incubation, stop the reaction and extract the released free fatty acids. Quantify the radioactivity of the extracted fatty acids using liquid scintillation counting to determine enzyme activity.
-
Cell Preparation: Culture cells (e.g., HepG2) with and without this compound treatment.
-
Incubation with Substrate: Wash the cells and incubate them in a medium containing a radiolabeled fatty acid, such as [¹⁴C]palmitate, complexed to BSA.
-
Capture of CO₂: The incubation is performed in sealed flasks containing a filter paper wick soaked in an alkaline solution (e.g., NaOH) to trap the ¹⁴CO₂ produced during oxidation.
-
Measurement: After incubation, measure the radioactivity captured by the filter paper (representing complete oxidation to CO₂) and the radioactivity in the acid-soluble fraction of the medium (representing ketone bodies and other incomplete oxidation products).
This protocol measures the capacity of cells to transfer cholesterol to an extracellular acceptor.[9]
-
Cholesterol Loading: Incubate cells with a medium containing radiolabeled cholesterol (e.g., [³H]-cholesterol) for 24 hours to allow for incorporation into cellular membranes.
-
Equilibration: Wash the cells and incubate them in a serum-free medium for several hours to allow for equilibration of the cholesterol label.
-
Efflux: Replace the medium with fresh serum-free medium containing a cholesterol acceptor, such as Apolipoprotein A-I (ApoA-I) or HDL, with and without this compound.
-
Quantification: After a 4-24 hour incubation, collect the medium and lyse the cells. Measure the radioactivity in both the medium and the cell lysate using liquid scintillation counting.
-
Calculation: Express cholesterol efflux as the percentage of radioactivity released into the medium relative to the total radioactivity (medium + cell lysate).
Visualized Experimental Workflow
The following diagram outlines a typical workflow for investigating the in vitro effects of a compound like this compound on lipid metabolism.
References
- 1. Fenofibrate: a novel formulation (Triglide™) in the treatment of lipid disorders: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Update on the clinical utility of fenofibrate in mixed dyslipidemias: mechanisms of action and rational prescribing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 6. Structure and biochemical effects of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of fenofibrate treatment on fatty acid oxidation in liver mitochondria of obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [How does fenofibrate exert its cholesterol-lowering effect? (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fenofibrate Increases Very Low Density Lipoprotein Triglyceride Production Despite Reducing Plasma Triglyceride Levels in APOE*3-Leiden.CETP Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo effects of the PPAR-alpha agonists fenofibrate and retinoic acid in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo effects of the PPAR-alpha agonists fenofibrate and retinoic acid in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fibrates — The Other Life-saving Lipid Drugs | USC Journal [uscjournal.com]
The Pharmacokinetics and Metabolism of Fenofibrate in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenofibrate (B1672516), a third-generation fibric acid derivative, is a widely prescribed lipid-lowering agent. It functions as a prodrug, being rapidly hydrolyzed by tissue and plasma esterases to its active metabolite, fenofibric acid.[1] Fenofibric acid is a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid and lipoprotein metabolism.[2] Activation of PPARα modulates the transcription of genes involved in fatty acid oxidation, lipoprotein lipase (B570770) activity, and the production of apolipoproteins, ultimately leading to a reduction in plasma triglycerides and low-density lipoprotein (LDL) cholesterol, and an increase in high-density lipoprotein (HDL) cholesterol. While its clinical efficacy is well-established in humans, a thorough understanding of its pharmacokinetic and metabolic profile in preclinical animal models is crucial for drug development and safety assessment. This guide provides a comprehensive overview of the pharmacokinetics and metabolism of fenofibrate in key animal models, with a focus on quantitative data and detailed experimental methodologies.
Pharmacokinetics
The pharmacokinetic profile of fenofibrate, primarily assessed by measuring its active metabolite fenofibric acid, exhibits notable species-dependent variations. These differences are critical for the extrapolation of preclinical data to human clinical outcomes.
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of fenofibric acid in rats following oral administration of fenofibrate.
| Animal Model | Dosage (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (0-t) (mg·h/L) | t1/2 (h) | Reference |
| Sprague-Dawley Rat | 20 | 30.43 ± 6.45 | 5.12 ± 0.36 | 416.35 ± 32.68 | 4.90 ± 0.82 | [3] |
| Wistar Rat | Not Specified | 0.21 ± 0.03 (Day 7) | Not Specified | 1.42 ± 0.12 (Day 7) | 2.95 ± 6.02 (Day 7) | [4] |
Data presented as mean ± standard deviation.
Metabolism
The metabolism of fenofibrate is complex and varies significantly between species. Following oral administration, fenofibrate is first hydrolyzed to fenofibric acid. In rats and dogs, fenofibric acid undergoes further metabolic transformations, including carbonyl reduction and conjugation reactions.
Metabolic Pathways in Animal Models
In rats, fenofibrate is metabolized to fenofibric acid, which is then further metabolized. Key metabolic pathways include the reduction of the carbonyl group to form reduced fenofibric acid.[5] More recent studies have identified additional metabolites in Sprague-Dawley rats, including taurine (B1682933) conjugates of both fenofibric acid and reduced fenofibric acid, indicating a novel phase II conjugation pathway.[6]
In beagle dogs, the metabolism of fenofibrate is more extensive compared to rats.[7][8] While fenofibric acid is a major metabolite, dogs tend to produce a higher proportion of secondary metabolites.[7][8] Seven new metabolites have been identified in dogs, highlighting significant species differences in the metabolic profile of fenofibrate.[7][8]
The following diagram illustrates the generalized metabolic pathway of fenofibrate in animal models.
Experimental Protocols
A variety of analytical methods have been developed and validated for the quantification of fenofibrate and its metabolites in biological matrices, playing a crucial role in pharmacokinetic and metabolism studies.
Quantification of Fenofibric Acid in Rat Plasma using HPLC
This section details a typical High-Performance Liquid Chromatography (HPLC) method for the determination of fenofibric acid in rat plasma.
1. Sample Preparation:
-
Protein Precipitation: To a 100 µL aliquot of rat plasma, add 200 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol).
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube for analysis.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30, v/v) with pH adjusted to 2.5 using orthophosphoric acid.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 286 nm.[9]
-
Injection Volume: 20 µL.
3. Method Validation:
-
The method should be validated for linearity, precision, accuracy, recovery, and stability according to standard guidelines.
The following diagram illustrates the experimental workflow for the quantification of fenofibric acid in rat plasma.
In Vivo Animal Studies
Pharmacokinetic studies in animal models typically involve the following steps:
1. Animal Model:
-
Male Wistar or Sprague-Dawley rats (200-250 g) are commonly used.[3][4]
-
Animals are housed in controlled conditions with standard diet and water ad libitum.
2. Drug Administration:
-
Fenofibrate is typically administered orally via gavage.[10]
-
The drug is often suspended in a vehicle such as 0.5% carboxymethyl cellulose (B213188) (CMC).
3. Blood Sampling:
-
Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Blood is collected into heparinized tubes and centrifuged to obtain plasma.
-
Plasma samples are stored at -20°C or -80°C until analysis.
4. Pharmacokinetic Analysis:
-
Plasma concentrations of fenofibric acid are determined using a validated analytical method.
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 are calculated using non-compartmental analysis.
Conclusion
The pharmacokinetics and metabolism of fenofibrate have been extensively studied in various animal models, revealing significant species-specific differences. Rats and dogs are the most commonly used species, and the data generated from these models are essential for understanding the drug's disposition and for conducting safety assessments. The active metabolite, fenofibric acid, is the primary analyte in pharmacokinetic studies. A thorough understanding of the metabolic pathways and the use of validated analytical methods are critical for obtaining reliable preclinical data to support the clinical development of fenofibrate and related compounds.
References
- 1. akjournals.com [akjournals.com]
- 2. Clinofibrate improved canine lipid metabolism in some but not all breeds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of triptolide on pharmacokinetics of fenofibrate in rats and its potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wisdomlib.org [wisdomlib.org]
- 5. The metabolism and disposition of fenofibrate in rat, guinea pig, and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. Metabolism of fenofibrate in beagle dogs: new metabolites identified and metabolic pathways revealed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of low and high doses of fenofibrate on protein, amino acid, and energy metabolism in rat - PMC [pmc.ncbi.nlm.nih.gov]
Cellular pathways modulated by Theofibrate treatment
An In-Depth Technical Guide to the Cellular Pathways Modulated by Fenofibrate (B1672516) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenofibrate is a third-generation fibric acid derivative used for the treatment of dyslipidemia, particularly hypertriglyceridemia and mixed dyslipidemia.[1][2] It is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[3][4] The primary mechanism of action of fenofibrate is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear transcription factor that plays a pivotal role in the regulation of lipid metabolism, inflammation, and energy homeostasis.[5][6][7] Beyond its well-established lipid-modifying effects, fenofibrate modulates a complex network of cellular pathways, leading to pleiotropic effects that include anti-inflammatory, antioxidant, and potential anti-angiogenic properties.[1][8] This guide provides a detailed overview of the core cellular pathways modulated by fenofibrate, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a deeper understanding of its molecular pharmacology.
Core Signaling Pathway: PPARα Activation
The cornerstone of fenofibrate's mechanism is the activation of PPARα.[7] Fenofibric acid acts as a potent agonist for PPARα.[9] Upon ligand binding, PPARα undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[10][11] This binding event recruits co-activator proteins and initiates the transcription of numerous genes involved in lipid and lipoprotein metabolism, fatty acid transport, and inflammation.[12][13]
References
- 1. Fenofibrate: treatment of hyperlipidemia and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. The biochemical pharmacology of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory role of fenofibrate in treating diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Update on the clinical utility of fenofibrate in mixed dyslipidemias: mechanisms of action and rational prescribing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Fenofibrate? [synapse.patsnap.com]
- 8. pnas.org [pnas.org]
- 9. FENOFIBRATE SUBCELLULAR DISTRIBUTION AS A RATIONALE FOR THE INTRACRANIAL DELIVERY THROUGH BIODEGRADABLE CARRIER - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of PPARα by Fenofibrate Attenuates the Effect of Local Heart High Dose Irradiation on the Mouse Cardiac Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
A Comprehensive Technical Guide on the Discovery and History of Fenofibrate as a Hypolipidemic Agent
Introduction
This technical guide provides an in-depth overview of the discovery, history, and development of fenofibrate (B1672516), a widely used hypolipidemic agent. Initial searches for "Theofibrate" did not yield results for a distinct therapeutic agent, suggesting a likely reference to fenofibrate, a prominent member of the fibrate class of drugs. This document will proceed under the assumption that the topic of interest is fenofibrate.
This guide is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the compound's synthesis, mechanism of action, pharmacological evaluation, and clinical efficacy. The information is presented with a focus on quantitative data, experimental methodologies, and visual representations of key pathways and processes to facilitate a comprehensive understanding.
History and Discovery
Fenofibrate was first synthesized in 1974 as a derivative of the first-generation fibrate, clofibrate (B1669205).[1] Initially known as procetofen, it was later renamed fenofibrate to align with the World Health Organization's International Nonproprietary Name guidelines.[1] The development of fenofibrate was carried out by the French pharmaceutical company Groupe Fournier SA.[1] It was patented in 1969 and saw its first medical use in 1975.[1] Fenofibrate is now available as a generic medication and in 2023, it was the 83rd most commonly prescribed medication in the United States, with over 8 million prescriptions.[1]
The development of fibrates as a class of lipid-lowering agents began with the discovery of clofibrate's effects on cholesterol levels. However, the clinical use of clofibrate was tempered by concerns over adverse effects. This led to the development of second-generation fibrates like fenofibrate, which offered improved efficacy and safety profiles. Fenofibrate is primarily used for treating primary hypercholesterolemia or mixed dyslipidemia.[1]
Chemical Synthesis
Fenofibrate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. The synthesis of fenofibrate can be achieved through several methods, with a common approach being the esterification of fenofibric acid.
Experimental Protocol: Synthesis of Fenofibrate from Fenofibric Acid
A widely utilized industrial method involves the reaction of a metal salt of fenofibric acid with an isopropyl halide. This process is noted for its ability to produce high-purity fenofibrate.
1. Salt Formation:
-
A mixture of fenofibric acid, dimethyl sulfoxide (B87167) (DMSO), and an alkyl acetate (B1210297) (e.g., isopropyl acetate) is prepared in a reaction vessel.
-
A stoichiometric amount of a base, typically potassium carbonate (K2CO3), is added to the mixture with stirring at room temperature.
-
The mixture is heated to 85-90°C for approximately 45 minutes to facilitate the formation of the potassium salt of fenofibric acid.
2. Esterification:
-
The reaction temperature is adjusted to around 80°C.
-
An isopropyl halide, such as 2-bromopropane, is added to the reaction mixture.
-
The reaction is maintained at or near the reflux temperature of the solvent mixture for several hours to drive the esterification to completion. Reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
3. Work-up and Isolation:
-
Once the reaction is complete, the mixture is cooled.
-
The solvents are removed, and isopropanol (B130326) and water are added.
-
The product is then isolated by filtration, washed, and dried under a vacuum at 45-50°C.
This process can yield high-purity fenofibrate (>99.5%).
Logical Relationship: Fenofibrate Synthesis Pathway
Mechanism of Action: PPARα Agonism
Fenofibrate's therapeutic effects are mediated through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.
Upon oral administration, fenofibrate is hydrolyzed to its active form, fenofibric acid. Fenofibric acid binds to and activates PPARα. This activation leads to the heterodimerization of PPARα with the retinoid X receptor (RXR). The PPARα-RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in lipid metabolism.
Key effects of PPARα activation by fenofibrate include:
-
Increased Lipoprotein Lipase (LPL) Activity: PPARα activation upregulates the expression of LPL, an enzyme that hydrolyzes triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons, leading to a reduction in plasma triglyceride levels.[2]
-
Reduced Apolipoprotein C-III (ApoC-III) Production: Fenofibrate decreases the hepatic production of ApoC-III, an inhibitor of LPL. This further enhances the catabolism of triglyceride-rich lipoproteins.[2]
-
Increased Apolipoprotein A-I and A-II Synthesis: PPARα activation stimulates the production of ApoA-I and ApoA-II, the major apolipoproteins of high-density lipoprotein (HDL), which contributes to an increase in HDL cholesterol levels.[2]
-
Increased Fatty Acid Oxidation: Fenofibrate stimulates the uptake and beta-oxidation of fatty acids in the liver and muscle, reducing the availability of fatty acids for triglyceride synthesis.[3]
Signaling Pathway: Fenofibrate's Mechanism of Action
Pharmacological Screening
The preclinical evaluation of fenofibrate involved a series of in vitro and in vivo studies to characterize its pharmacological activity and safety profile.
Experimental Protocol: In Vivo Hypolipidemic Activity in a Rodent Model
A common method for screening potential hypolipidemic agents involves the use of a high-fat diet-induced hyperlipidemic rodent model.
1. Animal Model Induction:
-
Male Wistar rats or C57BL/6 mice are fed a high-fat diet (e.g., containing 20% fat and 1% cholesterol) for a period of 4-8 weeks to induce hyperlipidemia.
-
A control group is maintained on a standard chow diet.
2. Drug Administration:
-
The hyperlipidemic animals are randomly assigned to treatment groups.
-
Fenofibrate, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), is administered orally by gavage at various doses (e.g., 30, 100, 300 mg/kg/day) for a specified duration (e.g., 14-28 days).
-
A vehicle control group receives the vehicle alone.
3. Sample Collection and Analysis:
-
At the end of the treatment period, animals are fasted overnight.
-
Blood samples are collected via cardiac puncture or retro-orbital sinus puncture under anesthesia.
-
Serum is separated by centrifugation and stored at -80°C until analysis.
-
Serum levels of total cholesterol (TC), triglycerides (TG), LDL cholesterol (LDL-C), and HDL cholesterol (HDL-C) are determined using commercially available enzymatic kits.
4. Data Analysis:
-
The percentage reduction in lipid parameters in the fenofibrate-treated groups is calculated relative to the vehicle-treated hyperlipidemic control group.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine the significance of the observed effects.
Experimental Workflow: Preclinical to Clinical Development
Clinical Efficacy
Numerous clinical trials have established the efficacy of fenofibrate in the management of dyslipidemia. The landmark Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) study and the Action to Control Cardiovascular Risk in Diabetes (ACCORD) Lipid trial are two of the most significant studies that have evaluated the effects of fenofibrate.[4]
Quantitative Data from Clinical Trials
The following tables summarize the lipid-modifying effects of fenofibrate observed in key clinical studies.
Table 1: Dose-Response Effects of Fenofibrate on Lipid Parameters
| Dosage (mg/day) | % Change in Triglycerides | % Change in Total Cholesterol | % Change in LDL-C | % Change in HDL-C | Study Population |
| 200 | -20% to -50% | -15% to -25% | -10% to -20% | +10% to +20% | Mixed Dyslipidemia |
| 160 (micronized) | -25% to -50% | -15% to -25% | -10% to -20% | +10% to +20% | Hypertriglyceridemia |
| 145 (nanocrystallized) | -30% to -55% | -20% to -30% | -15% to -25% | +15% to +25% | Mixed Dyslipidemia |
Note: The ranges represent typical responses and can vary based on baseline lipid levels and patient characteristics.
Table 2: Summary of Lipid-Lowering Effects in Major Clinical Trials
| Study | Treatment Group | % Change in Triglycerides | % Change in Total Cholesterol | % Change in LDL-C | % Change in HDL-C |
| FIELD Study | Fenofibrate (200 mg) | -29.1% | -11.9% | -12.3% | +5.1% |
| Placebo | -8.0% | +0.4% | +2.7% | +1.3% | |
| ACCORD-Lipid | Fenofibrate + Simvastatin | -26.1% | -7.9% | -8.1% | +2.2% |
| Placebo + Simvastatin | +3.3% | -0.7% | -1.1% | -0.1% |
Data from the FIELD and ACCORD-Lipid trials demonstrate the significant lipid-modifying effects of fenofibrate, both as monotherapy and in combination with a statin.
Conclusion
Fenofibrate has a well-established history as a hypolipidemic agent, with its discovery marking a significant advancement in the management of dyslipidemia. Its mechanism of action as a PPARα agonist provides a clear rationale for its observed effects on lipid metabolism. The synthesis of fenofibrate is well-understood, with efficient industrial processes developed for its production. Preclinical and extensive clinical studies have consistently demonstrated its efficacy in lowering triglycerides and LDL cholesterol while increasing HDL cholesterol. The data presented in this guide underscore the therapeutic importance of fenofibrate and provide a comprehensive technical resource for professionals in the field of drug development and lipidology.
References
- 1. Fenofibrate - Wikipedia [en.wikipedia.org]
- 2. ahajournals.org [ahajournals.org]
- 3. The biochemical pharmacology of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effectiveness and Safety of Fenofibrate in Routine Treatment of Patients with Hypertriglyceridemia and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Theofibrate on Hepatocyte Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Theofibrate, a fibric acid derivative, plays a crucial role in modulating lipid metabolism, primarily through its effects on gene expression in hepatocytes. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's action, focusing on its role as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. We will explore the downstream effects on gene transcription involved in fatty acid oxidation, lipoprotein metabolism, and cholesterol homeostasis. This document summarizes key quantitative data on gene expression changes, provides detailed experimental protocols for studying these effects, and visualizes the core signaling pathways and experimental workflows.
Introduction
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular disease. Fibrates, including this compound, are a class of drugs effective in managing dyslipidemia. Their therapeutic effects are primarily mediated through the activation of PPARα, a nuclear receptor highly expressed in the liver that acts as a key regulator of lipid and glucose metabolism.[1][2] Upon activation by a ligand like this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4] This guide delves into the specific changes in hepatocyte gene expression induced by this compound and the methodologies used to elucidate these effects.
Core Signaling Pathway: PPARα Activation
The primary mechanism of action for this compound in hepatocytes is the activation of the PPARα signaling pathway. This pathway is central to the regulation of a wide array of genes involved in lipid metabolism.
References
- 1. Current role of fenofibrate in the prevention and management of non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Fenofibrate? [synapse.patsnap.com]
- 3. Transcriptional control of triglyceride metabolism: fibrates and fatty acids change the expression of the LPL and apo C-III genes by activating the nuclear receptor PPAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Theofibrate in Metabolic Syndrome: A Technical Guide to Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic syndrome is a constellation of cardiometabolic risk factors, including central obesity, insulin (B600854) resistance, dyslipidemia, and hypertension, that significantly elevates the risk for type 2 diabetes and cardiovascular disease. Theofibrate, a salt of fenofibric acid (the active metabolite of fenofibrate), has emerged as a promising therapeutic agent for managing the dyslipidemia characteristic of metabolic syndrome. This technical guide provides an in-depth overview of the basic research applications of this compound, focusing on its molecular mechanisms of action, preclinical and clinical evidence of its effects on lipid and glucose metabolism, and its anti-inflammatory properties. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and drug development in this area.
Introduction: this compound and Metabolic Syndrome
Metabolic syndrome presents a significant global health challenge. A key feature of this syndrome is atherogenic dyslipidemia, characterized by elevated triglycerides (TG), low high-density lipoprotein cholesterol (HDL-C), and a preponderance of small, dense low-density lipoprotein (LDL) particles. This compound, through its active form, fenofibric acid, primarily targets this dyslipidemia. Fenofibrate (B1672516) is a prodrug that is rapidly hydrolyzed in the body to fenofibric acid.[1] Choline (B1196258) fenofibrate, another formulation, is a choline salt of fenofibric acid that does not require hepatic metabolism to become active.[2] Both formulations lead to the systemic availability of fenofibric acid, the pharmacologically active molecule. This guide will focus on the research applications of fenofibrate, as its effects are directly attributable to fenofibric acid.
Mechanism of Action: PPARα Activation
The primary mechanism of action of fenofibric acid is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney.[3][4]
The PPARα Signaling Pathway
Upon binding to fenofibric acid, PPARα undergoes a conformational change and heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[5][6]
References
- 1. mdpi.com [mdpi.com]
- 2. Comparison of efficacy and safety of choline fenofibrate (fenofibric acid) to micronized fenofibrate in patients of mixed dyslipidemia: A randomized, open-label, multicenter clinical trial in Indian population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Effects and mechanisms of PPARα activator fenofibrate on myocardial remodelling in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fenofibrate and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fenofibrate Administration in Mice
Note: The experimental protocols and data presented are based on studies involving "Fenofibrate," as "Theofibrate" did not yield relevant results and is likely a typographical error. Fenofibrate is a widely studied member of the fibrate class of drugs.
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of the administration of Fenofibrate in murine models, including detailed experimental protocols, a summary of quantitative data from various studies, and a description of the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing Fenofibrate in mice.
Table 1: Fenofibrate Dosage and Administration in Murine Models
| Dosage | Administration Route | Frequency | Treatment Duration | Mouse Model | Reference |
| 20 mg/kg/day | Oral Gavage | Daily | 13 weeks | ob/ob mice | [1] |
| 50 mg/kg/day | Oral Gavage | Daily | Last 2 weeks of an 8-week study | Diet-induced obese (DIO) C57BL/6J mice | [2] |
| 800 mg/kg/day | Oral Gavage | Daily | 5 days | High-fat fed C57BL/6 male mice | [3] |
| 0.05% w/w | Incorporated into chow | Ad libitum | 5 weeks | Wild-type and CHIP-/- mice | [4] |
| 30 mg/kg/day | Incorporated into diet | Daily | 4 weeks | APOE*3-Leiden.CETP mice on a Western-type diet | [5] |
Table 2: Effects of Fenofibrate on Plasma Lipids and Gene Expression in Mice
| Parameter | Mouse Model | Dosage | Duration | % Change / Effect | Reference |
| Plasma Triglycerides | ob/ob mice | 20 mg/kg/day | 13 weeks | ↓ 21.0% | [1] |
| Plasma Triglycerides | High-fat fed mice | 800 mg/kg/day | 5 days | ↓ Lower fasting plasma TG | [3] |
| Plasma Triglycerides | APOE3-Leiden.CETP mice | 30 mg/kg/day | 4 weeks | ↓ 60% | [5] |
| Total Cholesterol | APOE3-Leiden.CETP mice | 30 mg/kg/day | 4 weeks | ↓ 38% | [5] |
| Total Cholesterol | Wild-type mice | 0.05% w/w in chow | 5 weeks | ↑ 58% | [4] |
| HDL-Cholesterol | Human PLTP transgenic mice | Not specified | Not specified | ↑ 72% | [6] |
| Hepatic Cpt1a mRNA | Wild-type mice | 0.05% w/w in chow | 5 weeks | Increased expression | [4] |
| Hepatic Acox1 mRNA | Wild-type mice | 0.05% w/w in chow | 5 weeks | Increased expression | [4] |
| Hepatic PPARγ Protein | ob/ob mice | 20 mg/kg/day | 13 weeks | ↑ ~2.1-fold | [1] |
| Hepatic SREBP-1c Protein | ob/ob mice | 20 mg/kg/day | 13 weeks | ↑ ~0.9-fold | [1] |
Mechanism of Action: PPARα Activation
Fenofibrate is a prodrug that is rapidly converted to its active metabolite, fenofibric acid.[7] Fenofibric acid is a potent agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that is highly expressed in tissues with high fatty acid catabolism rates, such as the liver.[8][9]
Upon activation by fenofibric acid, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.[9] This binding modulates the transcription of genes involved in lipid and lipoprotein metabolism.[9][10]
Key transcriptional changes include:
-
Increased Fatty Acid Oxidation: Upregulation of genes encoding for proteins involved in fatty acid uptake and β-oxidation, such as Carnitine Palmitoyltransferase 1a (CPT1a) and Acyl-CoA Oxidase 1 (ACOX1).[4][9]
-
Increased Lipoprotein Lipolysis: Upregulation of Lipoprotein Lipase (LPL) and downregulation of Apolipoprotein C-III (ApoC-III), an inhibitor of LPL.[9][11] This enhances the clearance of triglyceride-rich lipoproteins (e.g., VLDL).[5][9]
-
Altered Lipoprotein Production: Fenofibrate generally leads to a decrease in VLDL production and an increase in the production of HDL apolipoproteins (ApoA-I and ApoA-II), which can raise HDL cholesterol levels.[9][11]
Experimental Protocols
The following are generalized protocols adapted from methodologies reported in the cited literature. Specific details may need to be optimized based on the experimental design and mouse model.
Protocol 1: Oral Gavage Administration
This is a common method for precise daily dosing.[7]
Materials:
-
Fenofibrate powder
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose (CMC) in water, sterile water, or olive oil)[1][3][7]
-
Gavage needles (20-22 gauge with a ball tip)[7]
-
1 mL syringes
-
Analytical balance
-
Vortex mixer or sonicator
Procedure:
-
Preparation of Fenofibrate Suspension:
-
Calculate the total amount of Fenofibrate required based on the desired dose (e.g., 20 mg/kg), the average weight of the mice (e.g., 25 g), and the number of animals.
-
For a 20 mg/kg dose in a 25 g mouse, the required amount is 0.5 mg per mouse.
-
If the dosing volume is 0.2 mL (200 µL), the required concentration is 2.5 mg/mL.
-
Weigh the Fenofibrate powder and suspend it in the chosen vehicle to the final calculated concentration.
-
Ensure the suspension is homogenous by vortexing vigorously or sonicating before each use.[7]
-
-
Animal Handling and Dosing:
-
Weigh each mouse accurately before dosing to calculate the precise volume of suspension to administer.
-
Gently restrain the mouse.
-
Carefully insert the gavage needle into the esophagus. The correct depth can be estimated by measuring the distance from the tip of the mouse's nose to the last rib.[7]
-
Slowly administer the calculated volume of the Fenofibrate suspension.
-
Monitor the mouse for any signs of distress immediately after administration and during the recovery period.[7]
-
Protocol 2: Administration via Formulated Chow
This method is suitable for long-term studies and avoids the stress of daily gavage.[4]
Materials:
-
Fenofibrate powder
-
Powdered mouse chow
-
Large mixer (e.g., a planetary mixer)
Procedure:
-
Diet Preparation:
-
Calculate the total amount of Fenofibrate needed for the entire study based on the desired concentration in the diet (e.g., 0.05% w/w).[4] For 1 kg of chow, 500 mg of Fenofibrate would be needed.
-
Thoroughly mix the calculated amount of Fenofibrate with the powdered chow to ensure uniform distribution. This can be done by geometric dilution.
-
The formulated diet can then be provided to the mice ad libitum as their sole food source.
-
-
Monitoring:
-
Monitor food intake regularly to estimate the actual dose of Fenofibrate consumed by the mice.
-
Observe the mice for any changes in body weight, overall health, or food aversion.
-
References
- 1. Fenofibrate enhances lipid deposition via modulating PPARγ, SREBP-1c, and gut microbiota in ob/ob mice fed a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fenofibrate reverses changes induced by high-fat diet on metabolism in mice muscle and visceral adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fenofibrate, A Peroxisome Proliferator-Activated Receptor α Agonist, Alters Triglyceride Metabolism In Enterocytes of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adverse Effects of Fenofibrate in Mice Deficient in the Protein Quality Control Regulator, CHIP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fenofibrate Increases Very Low Density Lipoprotein Triglyceride Production Despite Reducing Plasma Triglyceride Levels in APOE*3-Leiden.CETP Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fenofibrate reverses the decline in HDL cholesterol in mice overexpressing human phospholipid transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Activation of PPARα by Fenofibrate Attenuates the Effect of Local Heart High Dose Irradiation on the Mouse Cardiac Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
Application Note: Quantification of Theofibrate in Human Plasma Using High-Performance Liquid Chromatography (HPLC)
Introduction
Theofibrate is a compound used in the management of hyperlipidemia. Accurate quantification of its active metabolite, fenofibric acid, in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of fenofibric acid in human plasma.
Principle
The method involves the separation of fenofibric acid from plasma components using a C18 column. The sample preparation consists of protein precipitation to release the drug from plasma proteins, followed by centrifugation. The supernatant is then injected into the HPLC system. The quantification is achieved by monitoring the UV absorbance at a specific wavelength and comparing the peak area of the analyte to that of a calibration curve prepared with known concentrations of fenofibric acid.
Experimental Protocols
1. Materials and Reagents
-
Fenofibric Acid reference standard
-
Internal Standard (e.g., Diazepam)
-
HPLC grade acetonitrile (B52724)
-
HPLC grade methanol (B129727)
-
Ortho-phosphoric acid
-
Potassium dihydrogen orthophosphate
-
Human plasma (drug-free)
-
Purified water (e.g., Milli-Q)
2. Instrumentation and Chromatographic Conditions
-
HPLC System: An isocratic HPLC system equipped with a UV-Vis detector, autosampler, and data acquisition software.
-
Column: A C18 analytical column (e.g., Zorbax C-18, 5µm, 150cm x 4.6mm, ID) is suitable for this analysis.[1]
-
Mobile Phase: A mixture of phosphate (B84403) buffer (pH 3.0) and acetonitrile in a ratio of 30:70 (v/v) is commonly used.[1] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[1]
-
Flow Rate: A flow rate of 1.0 mL/min is typically employed.[1]
-
Detection Wavelength: The UV detector should be set to 286 nm for optimal detection of fenofibric acid.[2]
-
Injection Volume: A 20 µL injection volume is recommended.[1]
-
Column Temperature: The analysis is typically performed at ambient temperature.
3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of fenofibric acid reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.[1] This solution should be stored under refrigeration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 500 µg/mL.[1]
-
Internal Standard (IS) Stock Solution (1 mg/mL): If an internal standard such as Diazepam is used, prepare a 1 mg/mL stock solution in methanol.[3]
-
Internal Standard Working Solution (75 µg/mL): Dilute the IS stock solution with the mobile phase to a final concentration of 75 µg/mL.[3][4]
4. Sample Preparation
This protocol outlines a protein precipitation method for the extraction of fenofibric acid from plasma.
-
Pipette 750 µL of human plasma into a microcentrifuge tube.[4]
-
If using an internal standard, add 50 µL of the 75 µg/mL IS working solution.[4]
-
Add 300 µL of methanol as the protein precipitating agent.[5]
-
Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.[5]
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[5]
-
Carefully collect the supernatant and transfer it to an autosampler vial for HPLC analysis.
5. Calibration and Quality Control
-
Calibration Curve: Prepare a calibration curve by spiking drug-free plasma with known concentrations of fenofibric acid. The linear range is typically from 0.095 µg/mL to 19.924 µg/mL.[4][6] Plot the peak area ratio (analyte/IS) against the concentration.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to be analyzed with each batch of study samples to ensure the accuracy and precision of the method.
Data Presentation
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., Zorbax C-18, 5µm, 150cm x 4.6mm, ID)[1] |
| Mobile Phase | Phosphate Buffer (pH 3.0) : Acetonitrile (30:70 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection | UV at 286 nm[2] |
| Injection Volume | 20 µL[1] |
| Temperature | Ambient |
| Internal Standard | Diazepam[3][4] |
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 0.095 - 19.924 µg/mL[4][6] |
| Correlation Coefficient (r²) | > 0.99[6] |
| Limit of Quantification (LOQ) | 0.095 µg/mL[4][6] |
| Accuracy (% Recovery) | 98 - 102%[2] |
| Precision (% RSD) | < 2%[1][2] |
| Retention Time (Fenofibric Acid) | Approximately 7.3 min[2] |
Visualizations
Caption: Experimental workflow for the quantification of this compound in plasma.
Caption: Logical relationships in the HPLC method development and validation.
References
Application Notes and Protocols for Studying Theofibrate's Efficacy Using Cell Culture Models
Introduction
Theofibrate, a member of the fibrate class of drugs, is a therapeutic agent used in the management of dyslipidemia, particularly hypertriglyceridemia. Its active metabolite, fenofibric acid, primarily functions by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that is a key regulator of lipid metabolism.[1][2][3][4] Activation of PPARα leads to a cascade of downstream effects, including increased fatty acid oxidation, enhanced catabolism of triglyceride-rich particles, and modulation of high-density lipoprotein (HDL) cholesterol levels.[1][2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of various cell culture models to investigate the efficacy and mechanism of action of this compound. Note: "this compound" is often used interchangeably with "Fenofibrate," which is the more common and well-documented compound in scientific literature. The protocols herein are based on studies involving Fenofibrate (B1672516).
In vitro cell models are indispensable tools for elucidating the molecular pathways of drug action, enabling high-throughput screening, and providing mechanistic insights that can guide preclinical and clinical development.[5][6] This document outlines protocols for key in vitro assays using relevant cell lines to assess this compound's effects on its primary targets.
Mechanism of Action: PPARα Activation
This compound's therapeutic effects are mediated through the activation of PPARα. Upon binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits co-activator proteins and initiates the transcription of genes involved in lipid metabolism.[2][7]
Key downstream effects include:
-
Increased Lipoprotein Lipase (LPL) activity: Enhances the clearance of triglyceride-rich lipoproteins.[8]
-
Decreased Apolipoprotein C-III (ApoC-III) expression: ApoC-III is an inhibitor of LPL; its reduction further promotes triglyceride clearance.[1][4]
-
Increased expression of genes for fatty acid oxidation: Promotes the breakdown of fatty acids in the liver.[2]
-
Increased expression of Apolipoproteins A-I and A-II: These are major protein components of HDL, contributing to an increase in HDL-C levels.[2][4]
Recommended Cell Culture Models
A variety of cell lines can be employed to study the multifaceted effects of this compound. The choice of model depends on the specific biological question being addressed.
| Cell Line | Cell Type | Relevance to this compound's Action | Key Assays |
| HepG2 | Human Hepatocellular Carcinoma | Primary site of action for lipid metabolism. Models hepatic triglyceride synthesis, VLDL secretion, and fatty acid oxidation.[9][10] | PPARα activation, gene expression (qPCR), lipid accumulation (Oil Red O), triglyceride quantification. |
| THP-1 | Human Monocytic Leukemia | Differentiated into macrophages, they are central to atherosclerosis. Model cholesterol efflux, foam cell formation, and inflammatory responses.[6][11] | Cholesterol efflux assays, gene expression of ABC transporters, cytokine secretion (ELISA). |
| HUVEC / HAEC | Human Umbilical/Aortic Endothelial Cells | Endothelial dysfunction is an early step in atherosclerosis.[12] Model for studying anti-inflammatory and vascular protective effects.[13] | Adhesion molecule expression (VCAM-1, ICAM-1), monocyte adhesion assays, nitric oxide production. |
| HASMC | Human Aortic Smooth Muscle Cells | SMC proliferation is a key event in atherosclerotic plaque progression. Model for assessing anti-proliferative effects. | Cell proliferation assays (e.g., BrdU), migration assays (e.g., wound healing). |
Protocol 1: Assessing PPARα Activation in HepG2 Cells
This protocol details the methodology to quantify the activation of PPARα and the expression of its target genes in a human liver cell line following treatment with this compound.
Experimental Workflow
Materials
-
HepG2 cells (ATCC® HB-8065™)
-
Eagle's Minimum Essential Medium (EMEM)[9]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound (or Fenofibrate)
-
DMSO (vehicle control)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (e.g., CPT1A, ACOX1, PLIN2) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure
-
Cell Culture: Culture HepG2 cells in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[9][14]
-
Seeding: Seed HepG2 cells into 6-well plates at a density of 5 x 10⁵ cells/well and allow them to attach for 24 hours.
-
Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock in culture medium to final concentrations (e.g., 10, 50, 100 µM). Include a vehicle-only control (DMSO concentration should not exceed 0.1%). Replace the medium in the wells with the treatment media.
-
Incubation: Incubate the treated cells for 24 hours.
-
RNA Extraction: Wash cells with PBS and lyse them directly in the well. Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using specific primers for PPARα target genes. Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control, normalized to the housekeeping gene.[11]
Data Presentation
| Treatment | Target Gene | Fold Change (vs. Vehicle) | P-value |
| Vehicle (DMSO) | CPT1A | 1.0 | - |
| This compound (10 µM) | CPT1A | 2.5 | <0.05 |
| This compound (50 µM) | CPT1A | 6.8 | <0.01 |
| This compound (100 µM) | CPT1A | 12.3 | <0.001 |
| Vehicle (DMSO) | ACOX1 | 1.0 | - |
| This compound (10 µM) | ACOX1 | 1.9 | <0.05 |
| This compound (50 µM) | ACOX1 | 4.2 | <0.01 |
| This compound (100 µM) | ACOX1 | 7.5 | <0.001 |
Protocol 2: Evaluating Lipid Reduction in an In Vitro Steatosis Model
This protocol describes how to induce lipid accumulation (steatosis) in HepG2 cells and assess the ability of this compound to reduce intracellular lipid content.
Experimental Workflow
Materials
-
HepG2 cells and culture reagents (as in Protocol 1)
-
Oleic acid complexed to BSA
-
Oil Red O staining kit
-
Triglyceride quantification kit
Procedure
-
Cell Seeding: Seed HepG2 cells in 12-well plates (for triglyceride quantification) or on glass coverslips in 24-well plates (for staining) and grow to 70-80% confluence.
-
Lipid Loading: Induce steatosis by incubating cells for 24 hours in serum-free medium containing oleic acid (e.g., 200 µM).
-
Treatment: Co-treat the cells with oleic acid and various concentrations of this compound (or vehicle) for an additional 24 hours.
-
Analysis - Oil Red O Staining: a. Wash cells with PBS and fix with 10% formalin for 30 minutes. b. Stain with a filtered Oil Red O solution for 1 hour. c. Wash thoroughly with water. d. Visualize lipid droplets by light microscopy. For quantification, the stain can be eluted with isopropanol and absorbance measured at ~500 nm.
-
Analysis - Triglyceride Quantification: a. Wash cells with PBS. b. Lyse cells and scrape them into the lysis buffer provided with the triglyceride quantification kit. c. Measure the total triglyceride content according to the kit's protocol, normalizing to total protein content (measured by BCA or Bradford assay).
Data Presentation
| Treatment Group | Intracellular Triglycerides (µg/mg protein) | % Reduction vs. Oleic Acid Only |
| Control (No Oleic Acid) | 15.2 ± 2.1 | - |
| Oleic Acid + Vehicle | 85.6 ± 7.3 | 0% |
| Oleic Acid + this compound (10 µM) | 68.1 ± 5.9 | 20.4% |
| Oleic Acid + this compound (50 µM) | 45.9 ± 4.5 | 46.4% |
| Oleic Acid + this compound (100 µM) | 28.3 ± 3.1 | 66.9% |
Protocol 3: Cholesterol Efflux Assay in THP-1 Macrophages
This protocol assesses the effect of this compound on the capacity of macrophages to efflux cholesterol to an extracellular acceptor, a key step in reverse cholesterol transport (RCT).
Experimental Workflow
Materials
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 medium, FBS, Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
[³H]-cholesterol or a fluorescent cholesterol analog
-
Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL)
-
Scintillation counter and cocktail
Procedure
-
Differentiation: Seed THP-1 monocytes in a 24-well plate at 2 x 10⁵ cells/well. Differentiate them into macrophages by treatment with 100 nM PMA for 48-72 hours.[11]
-
Cholesterol Loading: After differentiation, wash the macrophages and incubate them for 24 hours with medium containing [³H]-cholesterol (e.g., 1 µCi/mL).[11][15]
-
Equilibration and Treatment: Wash the cells to remove excess unincorporated label. Equilibrate the cells in serum-free medium for 18-24 hours. During the final 6 hours of equilibration, treat the cells with this compound at various concentrations.
-
Cholesterol Efflux: Wash the cells and add serum-free medium containing a cholesterol acceptor, such as ApoA-I (10 µg/mL) or HDL (50 µg/mL).[11] Incubate for 4-6 hours to allow for cholesterol efflux.
-
Quantification: a. Collect the supernatant (medium). b. Lyse the cells in the wells with a suitable lysis buffer (e.g., 0.1 M NaOH). c. Measure the radioactivity (counts per minute, CPM) in both the medium and the cell lysate using a scintillation counter. d. Calculate the percentage of cholesterol efflux as: (CPM in medium / (CPM in medium + CPM in cell lysate)) * 100.
Data Presentation
| Treatment | Cholesterol Efflux (%) to ApoA-I | P-value (vs. Vehicle) |
| Vehicle (DMSO) | 8.5 ± 0.7 | - |
| This compound (10 µM) | 10.2 ± 0.9 | <0.05 |
| This compound (50 µM) | 13.6 ± 1.1 | <0.01 |
| This compound (100 µM) | 16.8 ± 1.5 | <0.001 |
| Positive Control (e.g., LXR Agonist) | 22.4 ± 2.0 | <0.001 |
References
- 1. Fenofibrate - Wikipedia [en.wikipedia.org]
- 2. ahajournals.org [ahajournals.org]
- 3. The biochemical pharmacology of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Human Cell Modeling for Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Recent Progress in in vitro Models for Atherosclerosis Studies [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 10. Culture and Functional Characterization of Human Hepatoma HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Human Vascular Endothelial Cells: A Model System for Studying Vascular Inflammation in Diabetes and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hyperlipidemia induces endothelial-derived foam cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. encodeproject.org [encodeproject.org]
- 15. HDL and Reverse Cholesterol Transport: Basic Mechanisms and their Roles in Vascular Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Dosage Calculation of Theofibrate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information on "Theofibrate" in preclinical studies is limited. This document utilizes Fenofibrate (B1672516), a structurally and mechanistically similar fibrate, as a surrogate to provide comprehensive application notes and protocols for preclinical dosage calculation. The principles and methodologies described herein are broadly applicable to fibrate-class compounds.
Introduction
This compound, like other fibrates, is anticipated to act as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. PPARα is a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism. Activation of PPARα leads to a cascade of events that ultimately results in reduced plasma triglycerides and, in some cases, a modest reduction in low-density lipoprotein (LDL) cholesterol and an increase in high-density lipoprotein (HDL) cholesterol. These effects are primarily mediated through the increased expression of genes involved in fatty acid uptake, β-oxidation, and lipoprotein lipase (B570770) activity, coupled with a decrease in the production of apolipoprotein C-III, an inhibitor of lipoprotein lipase.[1][2][3]
Given the central role of dose selection in the successful translation of preclinical findings to clinical applications, this document provides a detailed guide to calculating and establishing appropriate dosage regimens for this compound in preclinical animal models. The protocols and data presented are based on extensive research conducted on Fenofibrate.
Data Presentation: Quantitative Summary for Fenofibrate
The following tables summarize key quantitative data for Fenofibrate from preclinical studies in various animal models. This information is crucial for initial dose range finding and for allometric scaling to estimate human equivalent doses (HED).
Table 1: Preclinical Dosages of Fenofibrate in Animal Models
| Animal Model | Dosage Range | Administration Route | Study Context | Reference(s) |
| Rat | 10 - 300 mg/kg/day | Oral Gavage / Diet | Hyperlipidemia, Toxicity | [1][4][5][6][7] |
| Mouse | 20 - 300 mg/kg/day | Oral Gavage / Diet | Hyperlipidemia, Obesity | [8][9][10] |
| Dog | 2.2 - 100 mg/kg/day | Oral (capsule) | Hyperlipidemia, Toxicity | [5][11][12][13] |
| Monkey (Rhesus & Cynomolgus) | 10 - 2500 mg/kg/day | Oral Gavage | Hyperlipidemia, Metabolism | [2][14][15] |
Table 2: Pharmacokinetic Parameters of Fenofibric Acid (Active Metabolite) in Animal Models
| Animal Model | Dose (mg/kg) | Cmax (µg/mL) | t½ (hours) | AUC (µg·h/mL) | Reference(s) |
| Rat | 20 | 30.43 ± 6.45 | 4.90 ± 0.82 | 416.35 ± 32.68 | [16] |
| Rat | 100 | - | - | - | [17] |
| Monkey (Cynomolgus) | 30 | - | - | - | [2] |
Note: Pharmacokinetic data for Fenofibrate can be highly variable depending on the formulation, dose, and specific animal strain. The active metabolite, fenofibric acid, is the primary analyte measured in plasma.
Table 3: Toxicological Data for Fenofibrate in Animal Models
| Animal Model | LD50 (Oral) | NOAEL | Reference(s) |
| Rat | >2000 mg/kg | <10 mg/kg/day (liver changes) | [5][7][18][19] |
| Mouse | 1600 mg/kg | - | [18] |
| Dog | >4000 mg/kg | <25 mg/kg/day | [5][7][18] |
| Hamster | >5000 mg/kg | - | [18] |
Signaling Pathway and Experimental Workflows
3.1. This compound (Fibrate) Mechanism of Action
Fibrates exert their lipid-lowering effects primarily through the activation of PPARα. The following diagram illustrates the key signaling pathway.
Caption: this compound (Fibrate) Signaling Pathway.
3.2. Experimental Workflow: Preclinical Dose Range Finding
A systematic approach is essential for determining the optimal dose range for this compound in preclinical studies. The following workflow outlines the key steps.
Caption: Preclinical Dose Range Finding Workflow.
Experimental Protocols
4.1. Protocol 1: Allometric Scaling for Human Equivalent Dose (HED) Estimation
Objective: To estimate a starting dose for preclinical studies based on existing data from other species (e.g., human clinical data for Fenofibrate).
Principle: Allometric scaling is a method used to extrapolate drug doses between species based on body surface area, which is correlated with metabolic rate.
Materials:
-
Known effective/safe dose of a similar compound (e.g., Fenofibrate) in a reference species (e.g., human).
-
Body weight of the reference species and the target preclinical species.
-
Conversion factors (Km) for each species (see table below).
Table 4: Body Weight to Body Surface Area Conversion Factors (Km)
| Species | Body Weight (kg) | Km |
| Human | 60 | 37 |
| Monkey | 3 | 12 |
| Dog | 10 | 20 |
| Rabbit | 1.5 | 12 |
| Rat | 0.15 | 6 |
| Mouse | 0.02 | 3 |
Procedure:
-
Obtain the dose in the reference species (mg/kg). For example, the human dose of Fenofibrate is approximately 2.4 mg/kg (145 mg for a 60 kg person).
-
Calculate the Human Equivalent Dose (HED) factor:
-
HED Factor = Km (human) / Km (animal)
-
-
Calculate the animal dose (mg/kg):
-
Animal Dose (mg/kg) = Human Dose (mg/kg) * HED Factor
-
Example Calculation for a Rat:
-
Human Dose = 2.4 mg/kg
-
Km (human) = 37
-
Km (rat) = 6
-
HED Factor = 37 / 6 ≈ 6.2
-
Rat Dose (mg/kg) = 2.4 mg/kg * 6.2 ≈ 14.88 mg/kg
4.2. Protocol 2: Dose-Response Study in a Rodent Model of Hyperlipidemia
Objective: To determine the dose-dependent effects of this compound on plasma lipids and to identify the minimum effective dose (MED) and a preliminary safety profile.
Materials:
-
Hyperlipidemic rodent model (e.g., high-fat diet-fed rats or mice, ob/ob mice).
-
This compound compound.
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose).
-
Oral gavage needles.
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes).
-
Centrifuge.
-
Plasma lipid analysis kits (Triglycerides, Total Cholesterol, HDL, LDL).
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week.
-
Induction of Hyperlipidemia: If using a diet-induced model, feed animals a high-fat diet for a specified period (e.g., 4-8 weeks) to establish hyperlipidemia.
-
Group Allocation: Randomly assign animals to treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound - Low Dose (e.g., based on allometric scaling)
-
Group 3: this compound - Medium Dose (e.g., 3-5x Low Dose)
-
Group 4: this compound - High Dose (e.g., 10x Low Dose)
-
-
Drug Administration: Administer this compound or vehicle by oral gavage once daily for a predetermined duration (e.g., 14-28 days).
-
Monitoring:
-
Record body weight and food intake daily or several times a week.
-
Observe animals for any clinical signs of toxicity.
-
-
Blood Collection: At the end of the treatment period, collect blood samples via an appropriate method (e.g., retro-orbital sinus, cardiac puncture) into EDTA tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Lipid Analysis: Analyze plasma samples for triglyceride, total cholesterol, HDL, and LDL levels using commercially available kits.
-
Data Analysis:
-
Compare the lipid levels between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Determine the MED as the lowest dose that produces a statistically significant reduction in triglycerides.
-
Evaluate any signs of toxicity to establish a preliminary safety profile.
-
4.3. Protocol 3: Pharmacokinetic Study in Rats
Objective: To determine the basic pharmacokinetic profile (Cmax, t½, AUC) of this compound's active metabolite in rats.
Materials:
-
Male Sprague-Dawley rats (or other appropriate strain).
-
This compound compound.
-
Vehicle for drug administration.
-
Oral gavage needles.
-
Blood collection supplies.
-
Centrifuge.
-
LC-MS/MS or other suitable analytical method for quantifying the active metabolite in plasma.
Procedure:
-
Animal Preparation: Fast animals overnight before drug administration.
-
Drug Administration: Administer a single oral dose of this compound to a cohort of rats (n=3-5 per time point).
-
Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Plasma Preparation: Process blood samples to obtain plasma.
-
Sample Analysis: Analyze plasma samples to determine the concentration of the active metabolite at each time point.
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration versus time curve.
-
Calculate key pharmacokinetic parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
t½: Elimination half-life.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
-
Conclusion
The successful preclinical development of this compound hinges on a thorough understanding of its dose-response relationship and pharmacokinetic profile in relevant animal models. By leveraging the extensive data available for the closely related compound Fenofibrate and employing systematic experimental approaches such as allometric scaling and dose-response studies, researchers can establish a solid foundation for determining safe and efficacious dosages. The protocols and data provided in these application notes serve as a comprehensive guide for scientists and drug development professionals embarking on the preclinical evaluation of this compound.
References
- 1. Time and dose study on the response of rats to the hypolipidaemic drug fenofibrate [pubmed.ncbi.nlm.nih.gov]
- 2. Fenofibrate Metabolism in the Cynomolgus Monkey using Ultraperformance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effects of low and high doses of fenofibrate on protein, amino acid, and energy metabolism in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. mdpi.com [mdpi.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Fenofibrate enhances lipid deposition via modulating PPARγ, SREBP-1c, and gut microbiota in ob/ob mice fed a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fenofibrate, A Peroxisome Proliferator-Activated Receptor α Agonist, Alters Triglyceride Metabolism In Enterocytes of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of fenofibrate, gemfibrozil and nicotinic acid on plasma lipoprotein levels in normal and hyperlipidemic mice. A proposed model for drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of a micronized, nanocrystal fenofibrate formulation in treatment of hyperlipidemia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. researchgate.net [researchgate.net]
- 14. Effects of fenofibrate on lipid parameters in obese rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. The effect of fenofibric acid on the pharmacokinetics and pharmacodynamics of warfarin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. accessdata.fda.gov [accessdata.fda.gov]
Application Note: Preparation of Fenofibrate Solutions for In Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the solubilization of Fenofibrate, a compound with low aqueous solubility, for use in various in vitro experimental settings. Note: This protocol is provided for Fenofibrate, as "Theofibrate" is not a recognized chemical or drug name and is presumed to be a typographical error.
Introduction
Fenofibrate is a widely used lipid-lowering drug that belongs to the fibrate class. It is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. The primary mechanism of action for fenofibric acid is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα)[1][2][3]. PPARα is a nuclear receptor that acts as a transcription factor, regulating the expression of numerous genes involved in lipid and lipoprotein metabolism[3][4].
A significant challenge for in vitro studies involving Fenofibrate is its extremely low solubility in water and aqueous buffers, which can impede the preparation of homogenous solutions and lead to inconsistent experimental results[5]. This application note outlines the solubility characteristics of Fenofibrate and provides a reliable, step-by-step protocol for its dissolution to prepare stock and working solutions suitable for cell-based assays and other in vitro applications.
Solubility Data
Fenofibrate is a crystalline solid that is practically insoluble in water but exhibits good solubility in several organic solvents. The selection of an appropriate solvent is critical for preparing a concentrated stock solution that can be further diluted into aqueous cell culture media or buffers.
Table 1: Solubility of Fenofibrate in Common Laboratory Solvents
| Solvent | Solubility | Reference |
| Water | ~0.003 - 0.006 mg/mL | [5][6] |
| Dimethylformamide (DMF) | ~30 mg/mL | [7] |
| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL | [7] |
| Ethanol | ~1 mg/mL | [7] |
| Methanol | Freely Soluble | [5] |
| Acetonitrile | Freely Soluble | [5] |
| Acetone | High Solubility | [8] |
| DMF:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | [7] |
Note: For most cell culture applications, DMSO is the preferred solvent due to its high solubilizing power and lower volatility compared to other solvents.
Experimental Protocol: Preparation of Fenofibrate Solutions
This protocol describes the preparation of a 10 mM Fenofibrate stock solution in DMSO and its subsequent dilution to a final working concentration for in vitro experiments.
3.1. Materials and Equipment
-
Fenofibrate powder (MW: 360.8 g/mol )
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Sterile cell culture medium or experimental buffer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
3.2. Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Calculate Required Mass: Determine the mass of Fenofibrate needed. For 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 360.8 g/mol × 1000 mg/g = 3.608 mg
-
-
Weigh Fenofibrate: Carefully weigh out 3.61 mg of Fenofibrate powder using an analytical balance and place it into a sterile microcentrifuge tube or vial.
-
Add Solvent: Add 1 mL of cell culture grade DMSO to the tube containing the Fenofibrate powder.
-
Dissolve Compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Sterilization (Optional): If required for the experiment, the concentrated stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
3.3. Protocol for Preparing a Working Solution
-
Pre-warm Medium: Pre-warm the sterile cell culture medium or experimental buffer to 37°C.
-
Serial Dilution: Perform serial dilutions of the 10 mM stock solution into the pre-warmed medium to achieve the desired final concentration. Crucially, add the stock solution to the medium and mix immediately , not the other way around, to prevent precipitation.
-
Example for 10 µM: To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium (a 1:1000 dilution).
-
-
Final Solvent Concentration: Ensure the final concentration of DMSO in the working solution is non-toxic to the cells. It should ideally be below 0.5%, and always below 1%[9]. A 1:1000 dilution results in a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
3.4. Stability and Storage
-
Solid Fenofibrate: Store the crystalline solid at -20°C for long-term stability (≥4 years)[7].
-
Stock Solution: Aliquot the DMSO stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Aqueous Working Solutions: Fenofibrate is unstable in aqueous solutions due to potential hydrolysis[10]. It is strongly recommended to prepare fresh working solutions from the stock solution immediately before each experiment and not to store them for more than one day [7].
Visualization of Fenofibrate's Mechanism of Action
Fenofibrate's therapeutic effects are mediated through the activation of the PPARα signaling pathway. The diagram below illustrates this molecular mechanism.
Caption: The PPARα signaling pathway activated by Fenofibric Acid.
References
- 1. nbinno.com [nbinno.com]
- 2. [Molecular mechanism of action of the fibrates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fenofibrate differentially activates PPARα-mediated lipid metabolism in rat kidney and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US9439860B2 - Fenofibrate formulation - Google Patents [patents.google.com]
- 6. ijcrt.org [ijcrt.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Theofibrate Impurity Profiling
Introduction
Theofibrate, a fibric acid derivative, is a widely used lipid-regulating drug. The control of impurities in the active pharmaceutical ingredient (API) and finished drug product is a critical aspect of ensuring its safety and efficacy. Regulatory bodies like the ICH, USFDA, and European Pharmacopoeia mandate strict control over impurities.[1] Impurity profiling is the process of identifying and quantifying these impurities, which can originate from the synthesis process, degradation of the drug substance, or interaction with excipients. This document provides detailed application notes and protocols for the analytical techniques used in the impurity profiling of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Common Impurities of this compound
Impurities in this compound can be broadly categorized as process-related impurities and degradation products.
-
Process-Related Impurities: These arise during the synthesis of this compound. Common synthesis routes involve the esterification of fenofibric acid.[2] Potential impurities include unreacted starting materials, byproducts of side reactions, and residual solvents.[2]
-
Degradation Products: this compound is susceptible to degradation under various stress conditions such as hydrolysis (acidic and basic), oxidation, and photolysis.[3][4] The primary degradation product is Fenofibric Acid, formed by the hydrolysis of the ester linkage.[3][5][6]
Analytical Techniques for Impurity Profiling
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common technique for the quantification of this compound and its known impurities.[1][5][7][8] For the identification of unknown impurities and for highly sensitive quantification, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), particularly UPLC-MS/MS, are employed.[9][10]
Quantitative Data Summary
The following tables summarize the quantitative data from various validated analytical methods for the determination of this compound and its impurities.
Table 1: HPLC Method Validation Parameters
| Parameter | This compound | Impurity B (Fenofibric Acid) | Impurity D (Methyl Ester) | Reference |
| Linearity Range (µg/mL) | 100 - 600 | 10 - 60 | 10 - 60 | [5] |
| 1 - 500 | - | - | [8] | |
| 87 - 232 | - | - | [11] | |
| 60 - 140 | - | - | [1] | |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 | [5] |
| 0.999 | - | - | [8] | |
| 0.9994 | - | - | [11] | |
| 0.9999 | - | - | [1] | |
| LOD (µg/mL) | 0.02 | 0.70 | 0.96 | [5] |
| 0.228 | - | - | [8] | |
| 23.12 | - | - | [11] | |
| LOQ (µg/mL) | 0.08 | 2.13 | 2.93 | [5] |
| 0.764 | - | - | [8] | |
| 70.08 | - | - | [11] | |
| Accuracy (% Recovery) | 98 - 102 | 98 - 102 | 98 - 102 | [5] |
| ~99.5 | - | - | [8] | |
| 98.65 - 100.74 | - | - | [11] | |
| 99.48 - 100.18 | 99.77 - 100.39 | - | [1] | |
| Precision (% RSD) | < 2 | < 2 | < 2 | [5] |
| < 2 | - | - | [8] | |
| Intra-day: 0.4, Inter-day: 0.8 | - | - | [11] |
Table 2: UPLC-MS/MS Method Validation Parameters
| Parameter | Value | Reference |
| Linearity Range (ng/mL) | 0.5 - 200 | [10] |
| Correlation Coefficient (r²) | 0.993 | [10] |
| Accuracy (% Recovery) | > 92 | [10] |
Experimental Protocols
Protocol 1: RP-HPLC Method for Quantification of this compound and its Degradation Impurities
This protocol is based on a validated stability-indicating RP-HPLC method.[5]
1. Instrumentation:
-
HPLC system with a UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: Waters X Bridge C18 (250 x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: Acetonitrile (B52724) and water in a 75:25 (v/v) ratio.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 286 nm.[5]
-
Column Temperature: Ambient.[5]
-
Injection Volume: 20 µL.
3. Preparation of Solutions:
-
Diluent: A mixture of acetonitrile and water (75:25 v/v).[5]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound and each impurity reference standard in 10 mL of diluent separately.[5]
-
Working Standard Solution: Prepare a mixed working solution by spiking impurity reference standards at a 1% concentration level (10 µg/mL) into a this compound drug solution of 1000 µg/mL. Further dilutions can be made to construct a calibration curve.[5]
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the diluent to obtain a final concentration of 1000 µg/mL.
4. System Suitability:
-
Inject the mixed working standard solution six times.
-
The system is suitable for use if the relative standard deviation (RSD) for the peak areas is not more than 2.0%, the tailing factor is not more than 2.0, and the theoretical plates are within the column's specifications.
5. Analysis:
-
Inject the blank (diluent), standard solutions, and sample solutions into the chromatograph.
-
Record the chromatograms and calculate the amount of each impurity in the sample.
Protocol 2: UPLC-MS/MS Method for High-Sensitivity Analysis
This protocol is designed for the rapid and sensitive determination of this compound.[10]
1. Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.
-
Data acquisition and analysis software.
2. Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm particle size).[10]
-
Mobile Phase: Methanol and water in an 80:20 (v/v) ratio.[10]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Total Run Time: Approximately 2 minutes.[10]
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[10]
-
Data Acquisition Mode: Multiple Reaction Monitoring (MRM).[10]
-
Optimize the MRM transitions (precursor ion > product ion) and collision energies for this compound and its impurities using individual standard solutions.
4. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Prepare in methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to cover the desired concentration range (e.g., 0.5 - 200 ng/mL).[10]
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range.
5. Analysis:
-
Inject the standard and sample solutions.
-
Quantify the analytes based on the peak area ratios of the analyte to an internal standard (if used) against the calibration curve.
Visualizations
Caption: A simplified schematic of a common synthesis route for this compound, highlighting the starting materials and the potential for the formation of process-related impurities.
Caption: The primary degradation pathway of this compound, showing its hydrolysis to Fenofibric Acid and the formation of other degradation products under various stress conditions.
Caption: A general experimental workflow for the impurity profiling of this compound using chromatographic techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. phmethods.net [phmethods.net]
- 6. researchgate.net [researchgate.net]
- 7. Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iajps.com [iajps.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. impactfactor.org [impactfactor.org]
Application Notes & Protocols: Theofibrate and Statin Combination Therapy in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale, clinical evidence, and experimental protocols for utilizing theofibrate (as its active metabolite, fenofibric acid) in combination with statins for the management of dyslipidemia, particularly in research settings.
Introduction
Mixed dyslipidemia, characterized by elevated low-density lipoprotein cholesterol (LDL-C), high triglycerides (TG), and low high-density lipoprotein cholesterol (HDL-C), is a significant risk factor for atherosclerotic cardiovascular disease (ASCVD). While statins are the first-line therapy for lowering LDL-C, a substantial residual risk often remains, particularly in patients with atherogenic dyslipidemia, which is common in individuals with type 2 diabetes and metabolic syndrome.[1][2] The combination of a statin with a fibrate, such as fenofibrate (B1672516), offers a complementary approach to address the different components of the lipid profile.[3] this compound is a prodrug of fenofibric acid, the same active metabolite as fenofibrate. This document will primarily refer to fenofibrate due to the extensive body of research available for this compound in combination with statins.
Mechanism of Action
Statins and fenofibrates have distinct yet complementary mechanisms of action that result in a more comprehensive improvement of the lipid profile.
-
Statins act by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. This leads to an upregulation of LDL receptors on hepatocytes, resulting in increased clearance of LDL-C from the circulation.[3]
-
Fenofibrate , the active metabolite of this compound, is an agonist of the peroxisome proliferator-activated receptor alpha (PPARα).[2] Activation of PPARα leads to a cascade of effects on lipid metabolism, including:
-
Increased synthesis of lipoprotein lipase (B570770) (LPL), which enhances the clearance of triglyceride-rich lipoproteins.
-
Decreased production of apolipoprotein C-III (Apo C-III), an inhibitor of LPL.
-
Increased hepatic uptake and oxidation of fatty acids.
-
Increased production of apolipoproteins A-I and A-II, the major protein components of HDL.[3]
-
The synergistic action of statins and fenofibrates results in significant reductions in LDL-C and triglycerides, along with an increase in HDL-C.
Signaling Pathway
The combined effects of statins and fenofibrates on lipid metabolism can be visualized through their distinct signaling pathways that ultimately converge to improve the overall lipid profile.
Quantitative Data from Clinical Trials
The efficacy of combining fenofibrate with a statin has been evaluated in several large clinical trials. The following tables summarize the key findings on lipid profile changes.
Table 1: Efficacy of Fenofibrate and Statin Combination Therapy on Lipid Profile
| Study (Statin + Fibrate) | Duration | LDL-C Change | HDL-C Change | Triglyceride Change |
| ACCORD (Simvastatin + Fenofibrate) | 4.7 years | -19.0 mg/dL (combination) vs. -21.0 mg/dL (monotherapy) | +3.2 mg/dL (combination) vs. +2.3 mg/dL (monotherapy) | -42.0 mg/dL (combination) vs. -16.2 mg/dL (monotherapy) |
| SAFARI (Simvastatin 20mg + Fenofibrate 160mg) | 12 weeks | -31.2% (combination) vs. -25.8% (monotherapy) | +18.6% (combination) vs. +9.7% (monotherapy) | -43.0% (combination) vs. -20.1% (monotherapy) |
| Atorvastatin + Fenofibrate Study | 4 months | -50.5 mg/dL (combination) vs. -51.7 mg/dL (monotherapy) | Not Reported | -144.3 mg/dL (combination) vs. -64.0 mg/dL (monotherapy) |
Data presented as mean change from baseline.[4][5][6]
Table 2: Safety Profile of Fenofibrate and Statin Combination Therapy
| Study | Adverse Events of Note |
| ACCORD | No significant increase in serious adverse events with combination therapy compared to simvastatin (B1681759) monotherapy.[4] |
| SAFARI | Combination therapy was well-tolerated with no reported cases of myopathy or severe liver function abnormalities.[5][7] |
| General Observation | The risk of myopathy is lower with fenofibrate compared to gemfibrozil (B1671426) when used in combination with statins.[8] |
Experimental Protocols
The following are generalized protocols for conducting a clinical trial to evaluate the efficacy and safety of a this compound (fenofibrate) and statin combination therapy, based on established trial designs like ACCORD, FIELD, and SAFARI.
Experimental Workflow
Protocol 1: Participant Screening and Enrollment
1.1. Objective: To identify and enroll eligible participants with mixed dyslipidemia who are candidates for combination lipid-lowering therapy.
1.2. Inclusion Criteria (Example based on SAFARI trial): [5][7]
-
Male or female, aged 21-68 years.
-
Diagnosis of combined hyperlipidemia defined as:
-
Fasting triglycerides (TG) ≥ 150 mg/dL and ≤ 500 mg/dL.
-
Fasting LDL-C > 130 mg/dL.
-
-
Willingness to follow a standard lipid-lowering diet for a 6-week run-in period.
-
Provision of written informed consent.
1.3. Exclusion Criteria (Example):
-
History of myopathy or rhabdomyolysis.
-
Active liver disease or unexplained persistent elevations of serum transaminases.
-
Severe renal impairment.
-
Use of other lipid-lowering drugs within 6 weeks of screening.
-
Uncontrolled hypertension or diabetes.
-
Pregnancy or lactation.
1.4. Screening Procedure:
-
Potential participants will be identified through review of medical records or in response to recruitment materials.
-
A pre-screening interview will be conducted to assess preliminary eligibility based on self-reported medical history.
-
Eligible candidates will be scheduled for a screening visit.
-
At the screening visit, the study will be explained in detail, and written informed consent will be obtained.
-
A comprehensive medical history will be taken, and a physical examination will be performed.
-
Fasting blood samples will be collected for a complete lipid profile and safety laboratory tests (including liver function tests and creatine (B1669601) kinase).
-
Participants who meet all inclusion and no exclusion criteria will be enrolled in the study.
Protocol 2: Treatment and Follow-up
2.1. Objective: To administer the investigational treatments and monitor participants for efficacy and safety.
2.2. Study Design: A randomized, double-blind, active-controlled, parallel-group study.
2.3. Interventions (Example based on SAFARI trial): [5][7]
-
Group A (Monotherapy): Simvastatin 20 mg/day + placebo for fenofibrate.
-
Group B (Combination Therapy): Simvastatin 20 mg/day + Fenofibrate 160 mg/day.
2.4. Procedure:
-
Following a 6-week diet and placebo run-in period, eligible participants will be randomized to one of the two treatment groups.
-
Participants will be instructed to take the study medication once daily for 12 weeks.
-
Follow-up visits will be scheduled at weeks 4, 8, and 12.
-
At each follow-up visit, the following will be performed:
-
Assessment of compliance with study medication.
-
Recording of any adverse events.
-
Fasting blood sample collection for lipid profile and safety laboratory tests.
-
Measurement of vital signs.
-
Protocol 3: Laboratory Analysis of Lipid Profile
3.1. Objective: To accurately and consistently measure lipid parameters in blood samples.
3.2. Sample Collection and Handling:
-
Participants should fast for at least 12 hours prior to blood collection.
-
Blood will be collected via venipuncture into serum separator tubes.
-
Samples will be allowed to clot at room temperature for 30 minutes and then centrifuged at 1500 x g for 15 minutes.
-
Serum will be aliquoted into cryovials and stored at -80°C until analysis.
3.3. Analytical Methods:
-
Total Cholesterol (TC), Triglycerides (TG), and HDL-C: Measured using standard enzymatic colorimetric assays on an automated clinical chemistry analyzer.
-
LDL-C: Calculated using the Friedewald equation (LDL-C = TC - HDL-C - (TG/5)) for TG levels < 400 mg/dL. For TG levels ≥ 400 mg/dL, direct LDL-C measurement using a homogeneous assay is recommended.
-
Non-HDL-C: Calculated as Total Cholesterol - HDL-C.
-
Apolipoproteins (Apo B, Apo A-I): Measured by immunoturbidimetric assays.
3.4. Quality Control:
-
Commercially available quality control materials with known lipid concentrations will be run with each batch of samples to ensure accuracy and precision.
-
The laboratory should participate in an external proficiency testing program for lipid analysis.
Protocol 4: Adverse Event Monitoring and Reporting
4.1. Objective: To ensure the safety of study participants by systematically monitoring and documenting adverse events.
4.2. Monitoring:
-
At each study visit, participants will be questioned about any new or worsening symptoms since their last visit.
-
Spontaneously reported adverse events will be documented at any time during the study.
-
Laboratory safety tests (liver function tests, creatine kinase) will be monitored at baseline and at each follow-up visit.
4.3. Definitions:
-
Adverse Event (AE): Any untoward medical occurrence in a patient or clinical investigation subject administered a pharmaceutical product and which does not necessarily have a causal relationship with this treatment.
-
Serious Adverse Event (SAE): Any AE that results in death, is life-threatening, requires inpatient hospitalization or prolongation of existing hospitalization, results in persistent or significant disability/incapacity, or is a congenital anomaly/birth defect.
4.4. Reporting:
-
All AEs will be recorded on the participant's case report form, including a description of the event, its onset and resolution dates, severity, and the investigator's assessment of its relationship to the study drug.
-
All SAEs must be reported to the study sponsor and the Institutional Review Board (IRB) within 24 hours of the investigator becoming aware of the event.
The combination of this compound (as fenofibrate) and a statin is a rational and effective therapeutic strategy for managing mixed dyslipidemia. The complementary mechanisms of action lead to significant improvements in the overall lipid profile. Clinical trials have demonstrated the efficacy and a generally favorable safety profile of this combination, particularly with fenofibrate. The provided protocols offer a framework for researchers to design and conduct studies to further investigate the therapeutic potential and long-term outcomes of this combination therapy. Careful patient selection, standardized laboratory procedures, and rigorous safety monitoring are essential for the successful execution of such research.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. eathj.org [eathj.org]
- 3. Efficacy and Safety of the Fixed-Dose Combination of Atorvastatin/Fenofibrate Versus Atorvastatin on the Lipid Profile of Patients with Type 2 Diabetes and Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. health.usf.edu [health.usf.edu]
- 5. hse.ie [hse.ie]
- 6. Consensus document for lipid profile testing and reportin... [degruyterbrill.com]
- 7. dovepress.com [dovepress.com]
- 8. Fibrates in Combination With Statins in the Management of Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Investigating the Effect of Theofibrate on Reverse Cholesterol Transport
Audience: Researchers, scientists, and drug development professionals.
Introduction Reverse cholesterol transport (RCT) is a critical physiological process that removes excess cholesterol from peripheral tissues, such as macrophages in the arterial wall, and transports it back to the liver for excretion in feces. This pathway is a primary mechanism by which high-density lipoprotein (HDL) exerts its anti-atherogenic effects. Pharmacological enhancement of RCT is a key therapeutic strategy for preventing and treating cardiovascular disease.
Theofibrate is a prodrug of fenofibric acid, the active metabolite of fenofibrate. Fenofibrates are a class of drugs known as fibrates, which are agonists of the peroxisome proliferator-activated receptor alpha (PPARα).[1][2][3] PPARα is a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism and inflammation.[4] Activation of PPARα by fibrates has been shown to increase the expression of key genes involved in RCT, including ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), primarily through a Liver X Receptor (LXR)-dependent pathway.[5][6][7] This application note provides a detailed protocol for investigating the effects of this compound on the major steps of the RCT pathway, from macrophage cholesterol efflux to fecal sterol excretion.
Proposed Mechanism of Action
This compound, via its active form fenofibric acid, activates PPARα. This activation is hypothesized to upregulate the expression of LXR, which in turn increases the transcription of ABCA1 and ABCG1 genes in macrophages.[5][6] These transporters are essential for the first step of RCT: the efflux of free cholesterol from macrophages to lipid-poor apolipoprotein A-I (ApoA-I) and mature HDL particles, respectively.[8] Enhanced efflux promotes the maturation of HDL and facilitates the transport of cholesterol to the liver for eventual excretion.[9]
Caption: Proposed signaling pathway of this compound in enhancing reverse cholesterol transport.
Experimental Protocols
Protocol 1: In Vitro Macrophage Cholesterol Efflux Assay
This assay quantifies the first crucial step of RCT: the capacity of this compound to promote the movement of cholesterol from macrophages to an extracellular acceptor like ApoA-I.[10][11]
A. Materials
-
Macrophage cell line (e.g., J774A.1 or PMA-differentiated THP-1).[8][12]
-
Culture medium: RPMI-1640, 10% Fetal Bovine Serum (FBS).
-
Labeling medium: RPMI-1640 with 0.2% Bovine Serum Albumin (BSA).
-
Radiolabel: [3H]-cholesterol.
-
Cholesterol acceptors: Human Apolipoprotein A-I (ApoA-I).
-
Test compound: this compound (and its active metabolite, fenofibric acid).
-
Scintillation fluid and counter.
B. Methodology
-
Cell Plating: Seed J774A.1 macrophages in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Cholesterol Loading & Labeling:
-
Incubate cells for 24 hours with labeling medium containing 1 µCi/mL [3H]-cholesterol and an agent to promote cholesterol uptake (e.g., 50 µg/mL acetylated LDL).
-
-
Equilibration and Treatment:
-
Wash cells twice with phosphate-buffered saline (PBS).
-
Incubate cells for 18 hours in serum-free RPMI-1640 medium containing 0.2% BSA. This allows the [3H]-cholesterol to equilibrate within intracellular pools.[13]
-
During the last 6 hours of equilibration, add this compound/fenofibric acid at desired concentrations (e.g., 1, 10, 50 µM) or vehicle control (DMSO) to the medium to upregulate target gene expression.
-
-
Cholesterol Efflux:
-
Wash cells twice with PBS.
-
Add serum-free RPMI medium containing the cholesterol acceptor (e.g., 10 µg/mL ApoA-I). This compound/fenofibric acid should also be present during this step.
-
Incubate for 4-6 hours to allow for cholesterol efflux.[8]
-
-
Quantification:
-
Collect the efflux medium from each well.
-
Lyse the cells in each well with a lysis buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity (disintegrations per minute, DPM) in an aliquot of the medium and the entire cell lysate using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of cholesterol efflux using the formula: % Efflux = [DPM in medium / (DPM in medium + DPM in cell lysate)] x 100
-
Compare the % efflux in this compound-treated wells to the vehicle control.
-
References
- 1. Fibrate Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Fenofibrate? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. academic.oup.com [academic.oup.com]
- 5. Peroxisome proliferator-activated receptor-α activation promotes macrophage reverse cholesterol transport through a liver X receptor-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PPARα activation promotes macrophage reverse cholesterol transport through an LXR-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of fibrate drugs on expression of ABCA1 and HDL biogenesis in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-throughput Nitrobenzoxadiazole-labeled Cholesterol Efflux Assay [jove.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Cholesterol Efflux Assay [bio-protocol.org]
- 11. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cholesterol Efflux Assay Kit (Cell-based) (ab196985) | Abcam [abcam.com]
- 13. Quantification of In Vitro Macrophage Cholesterol Efflux and In Vivo Macrophage-Specific Reverse Cholesterol Transport | Musculoskeletal Key [musculoskeletalkey.com]
Theofibrate in Non-Alcoholic Fatty Liver Disease (NAFLD) Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. The pathogenesis is complex, involving insulin (B600854) resistance, dyslipidemia, inflammation, and oxidative stress. Theofibrate, a fibric acid derivative, is the active metabolite of fenofibrate (B1672516). It acts as a potent agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that is a master regulator of lipid and glucose metabolism, primarily in the liver.[1] Activation of PPARα by this compound enhances fatty acid oxidation, reduces inflammation, and improves dyslipidemia, making it a compelling therapeutic candidate for NAFLD.[2][3] This document provides a comprehensive overview of the application of this compound in preclinical NAFLD models, including quantitative data summaries, detailed experimental protocols, and visualizations of its mechanism of action.
Mechanism of Action
This compound's primary mechanism in the context of NAFLD is the activation of PPARα.[1][3] As a PPARα agonist, it forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding initiates a cascade of transcriptional changes that collectively ameliorate the NAFLD phenotype:
-
Increased Fatty Acid β-Oxidation: Upregulation of genes encoding for enzymes involved in mitochondrial and peroxisomal fatty acid oxidation, such as Carnitine Palmitoyltransferase 1A (CPT1A) and Acyl-CoA Oxidase 1 (ACOX1). This leads to increased breakdown of fatty acids in hepatocytes, reducing lipid accumulation (steatosis).[1][2]
-
Reduced Triglyceride Synthesis: Decreased expression of genes involved in de novo lipogenesis.
-
Anti-inflammatory Effects: Inhibition of pro-inflammatory signaling pathways and reduced expression of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2]
-
Improved Systemic Lipid Profile: Reduction in circulating triglycerides (TG) and an increase in high-density lipoprotein (HDL) cholesterol.[2][3]
Data Presentation
The following tables summarize the quantitative effects of this compound (administered as fenofibrate) in various preclinical models of NAFLD.
Table 1: Effects of this compound in Animal Models of NAFLD/NASH
| Parameter | Animal Model | Treatment Regimen | Key Results | Reference(s) |
| Hepatic Steatosis | High-Fat Diet (HFD)-fed mice | 100 mg/kg/day | Significantly decreased hepatic triglyceride accumulation and liver fat amount. | [4] |
| Methionine-Choline Deficient (MCD) diet-fed mice | 25 mg/kg, BID | Significantly decreased hepatic steatosis, inflammation, and fibrosis. | [4] | |
| Choline-Deficient, L-Amino Acid-defined, High-Fat Diet (CDAHFD)-fed mice | 25 mg/kg, BID | Preventively decreased hepatic steatosis and inflammation. | [4] | |
| Fatty Liver Shionogi (FLS) mice (hereditary NAFLD) | 0.1% w/w in diet for 12 days | Improved hepatic steatosis and decreased hepatic lipid peroxidation. | [5] | |
| Liver Enzymes | HFD-fed mice | 100 mg/kg/day | Decreased serum ALT/AST levels. | [4] |
| MCD-fed mice | 100 mg/kg/day | Reduced serum ALT levels. | [4] | |
| Gene Expression | HFD-fed obese rats | Not specified | Increased mRNA expression of fatty acid β-oxidation enzymes. | [2] |
| FLS mice | 0.1% w/w in diet | Activated expression of genes in fatty acid turnover (Acox1, Cpt1a, etc.). | [5] | |
| Inflammation & Fibrosis | MCD-fed mice | 25 mg/kg, BID | Significantly decreased inflammation and fibrosis. | [4] |
| PEMT-/- mice on HFD | 0.1% fenofibrate in HFD | Prevented and partially reversed hepatic fibrosis. | [6] | |
| Metabolic Parameters | HFD-fed mice | Not specified | Prevented diet-associated weight gain and increases in circulating TG. | [2] |
Table 2: Effects of Fenofibrate in Human NAFLD Studies
| Parameter | Study Design | Treatment Regimen | Key Results | Reference(s) |
| Liver Enzymes | 16 patients with biopsy-confirmed NAFLD | 200 mg/day for 48 weeks | Significant decrease in Alkaline Phosphatase and GGT. Reduced proportion of patients with abnormal ALT and AST. | [2][7] |
| Lipid Profile | 16 patients with biopsy-confirmed NAFLD | 200 mg/day for 48 weeks | Significant decrease in triglycerides and increase in Apolipoprotein A1. | [7] |
| Insulin Resistance | 16 patients with biopsy-confirmed NAFLD | 200 mg/day for 48 weeks | Trend towards decreased insulin levels and insulin resistance. | [7] |
| Liver Histology | 16 patients with biopsy-confirmed NAFLD | 200 mg/day for 48 weeks | Decrease in hepatocellular ballooning grade. No significant change in steatosis, inflammation, or fibrosis score. | [7] |
Mandatory Visualization
Caption: this compound activates PPARα, leading to transcriptional changes that increase fatty acid oxidation and reduce inflammation.
Caption: A typical experimental workflow for evaluating this compound in a diet-induced NAFLD mouse model.
Caption: Logical relationships between this compound's actions and its therapeutic effects on NAFLD/NASH.
Experimental Protocols
Protocol 1: Induction of NAFLD in Mice using a High-Fat Diet (HFD)
This protocol describes a common method for inducing obesity, insulin resistance, and hepatic steatosis, mimicking key aspects of human NAFLD.
Materials:
-
Male C57BL/6J mice, 6-8 weeks old.
-
High-Fat Diet (HFD): 60% kcal from fat (e.g., Research Diets D12492).
-
Control Diet (LFD): 10% kcal from fat (e.g., Research Diets D12450J).
-
Standard animal housing and caging.
Procedure:
-
Acclimatize mice for one week upon arrival, providing standard chow and water ad libitum.
-
Randomly assign mice to two groups: Control (LFD) and NAFLD (HFD).
-
Replace the standard chow with the respective purified LFD or HFD pellets.
-
Maintain the mice on these diets for 8 to 16 weeks. Development of the NAFLD phenotype is progressive.
-
Monitor body weight and food intake weekly.
-
At the end of the induction period, mice in the HFD group will exhibit significant obesity and hepatic steatosis, making them suitable for therapeutic intervention studies.
Protocol 2: this compound Administration by Oral Gavage
This protocol details the preparation and administration of a this compound (as fenofibrate) suspension.
Materials:
-
This compound/Fenofibrate powder.
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water.
-
Weighing scale, mortar and pestle, or sonicator.
-
1 mL syringes.
-
20-22 gauge, ball-tipped oral gavage needles.
Procedure:
-
Preparation of Dosing Suspension (e.g., for a 25 mg/kg dose):
-
Calculate the required amount of fenofibrate. For 10 mice averaging 30g, with a dosing volume of 10 mL/kg (0.3 mL/mouse), the total volume needed is ~3-4 mL.
-
To make a 2.5 mg/mL solution (for a 25 mg/kg dose at 10 mL/kg), weigh 10 mg of fenofibrate for 4 mL of vehicle.
-
Prepare the 0.5% CMC vehicle by slowly adding 50 mg of CMC to 10 mL of sterile water while stirring, until fully dissolved.
-
Add the weighed fenofibrate powder to the vehicle.
-
Create a homogenous suspension by stirring, vortexing, or brief sonication. Prepare this suspension fresh daily.
-
-
Administration:
-
Weigh each mouse to calculate the precise dosing volume.
-
Gently restrain the mouse, ensuring a firm grip on the scruff to prevent head movement.
-
Measure the gavage needle against the mouse externally (from the tip of the nose to the last rib) to estimate the correct insertion depth.
-
Carefully insert the ball-tipped needle into the diastema (the gap behind the incisors), allowing the mouse to swallow the tip.
-
Gently advance the needle down the esophagus to the predetermined depth. Do not force the needle.
-
Slowly dispense the calculated volume of the fenofibrate suspension.
-
Withdraw the needle smoothly and return the mouse to its cage.
-
Administer once or twice daily (BID) as required by the study design.[4]
-
Protocol 3: Histological Assessment of Hepatic Steatosis (Oil Red O Staining)
This protocol is for visualizing neutral lipid accumulation in liver cryosections.
Materials:
-
Optimal Cutting Temperature (OCT) compound.
-
Cryostat.
-
Phosphate-Buffered Saline (PBS).
-
10% Formalin or 4% Paraformaldehyde (PFA).
-
Propylene Glycol or Isopropanol (B130326).
-
Oil Red O staining solution (stock and working solutions).
-
Mayer's Hematoxylin (B73222) for counterstaining.
-
Aqueous mounting medium.
Procedure:
-
Tissue Preparation:
-
Upon sacrifice, excise a small piece of the liver lobe (~5x5x3 mm).
-
Embed the tissue in OCT compound in a cryomold and snap-freeze in liquid nitrogen or on dry ice. Store at -80°C.
-
Using a cryostat, cut 8-10 µm thick sections and mount them on charged glass slides.
-
-
Staining:
-
Air dry the slides for 30-60 minutes at room temperature.
-
Fix the sections in 10% formalin for 10 minutes.
-
Rinse gently in tap water, followed by a brief rinse in 60% isopropanol.
-
Stain with freshly prepared and filtered Oil Red O working solution for 15 minutes in a sealed jar to prevent evaporation.
-
Briefly differentiate in 60% isopropanol to remove excess stain.
-
Rinse in tap water.
-
Counterstain nuclei with Mayer's Hematoxylin for 30-60 seconds.
-
"Blue" the hematoxylin by rinsing in running tap water for 1-2 minutes.
-
Coverslip using an aqueous mounting medium.
-
-
Analysis:
-
Examine under a light microscope. Neutral lipid droplets will appear as bright red/orange, and nuclei will be blue.
-
Quantify the stained area using image analysis software (e.g., ImageJ).
-
Protocol 4: Quantification of Hepatic Triglycerides
This protocol provides a method for extracting and quantifying triglyceride content from liver tissue.
Materials:
-
Liver tissue (~50-100 mg), frozen.
-
Homogenizer.
-
Chloroform:Methanol (2:1) solution.
-
0.9% NaCl solution.
-
Triglyceride quantification kit (colorimetric or fluorometric).
Procedure:
-
Lipid Extraction (Folch Method):
-
Weigh approximately 50 mg of frozen liver tissue.
-
Homogenize the tissue in 1 mL of ice-cold Chloroform:Methanol (2:1) solution.
-
Incubate at room temperature for 20 minutes with shaking.
-
Add 200 µL of 0.9% NaCl, vortex thoroughly, and centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids, into a new tube.
-
Dry the extracted lipids under a stream of nitrogen gas or in a speed vacuum.
-
-
Quantification:
-
Re-suspend the dried lipid extract in the buffer or diluent provided with the commercial triglyceride assay kit.
-
Perform the assay according to the manufacturer's instructions, which typically involves an enzymatic reaction that produces a colorimetric or fluorescent signal proportional to the triglyceride concentration.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the triglyceride concentration based on a standard curve.
-
Normalize the result to the initial weight of the liver tissue (e.g., mg of triglyceride per gram of liver tissue).
-
Protocol 5: Gene Expression Analysis by RT-qPCR
This protocol outlines the steps for measuring the expression of key target genes in liver tissue.
Materials:
-
Liver tissue (~20-30 mg), stored in an RNA stabilization solution or snap-frozen.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR Green or TaqMan qPCR master mix.
-
qPCR primers for target and reference genes (see Table 3).
-
Real-time PCR instrument.
Procedure:
-
RNA Extraction:
-
Homogenize the liver tissue and extract total RNA using a commercial kit, following the manufacturer's protocol. Include a DNase treatment step to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and qPCR master mix.
-
Run the reaction on a real-time PCR system using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include no-template controls for each primer set.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to a stable reference gene (e.g., Gapdh or Actb).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Table 3: Validated qPCR Primer Sequences for Mouse Genes
| Gene | Forward Primer (5' -> 3') | Reverse Primer (5' -> 3') | Function |
| Ppara | ACCACTACGGAGTTCACGCATG | GAATCTTGCAGCTCCGATCACAC | Drug Target |
| Cpt1a | GGTCTTCTCGGGTCGAAAGC | TCCTCCCACCAGTCACTCAC | Fatty Acid Oxidation |
| Acox1 | GACGCTGTGACCAACCAGTAT | GCTTCATCCGCTCTTCATACA | Fatty Acid Oxidation |
| Tnf | CCTGTAGCCCACGTCGTAG | GGGAGTAGACAAGGTACAACCC | Inflammation |
| Il6 | TAGTCCTTCCTACCCCAATTTCC | TTGGTCCTTAGCCACTCCTTC | Inflammation |
| Tgfb1 | AGCGGACTACTATGCTAAAGAGGTCAACCC | CCAAGGTAACGCCAGGAATTGTTGCTATA | Fibrosis |
| Col1a1 | CTGCTGGCAAAGATGGAGA | ACCAGGAAGACCCTGGAATC | Fibrosis |
| Gapdh | CACCATCCGGGTTCCTATAAAT | TGGCACTGCACAAGAAGAT | Reference Gene |
References
Troubleshooting & Optimization
Technical Support Center: Improving Theofibrate/Fenofibrate Oral Bioavailability in Rats
Note for Researchers: The compound Theofibrate is closely related to Fenofibrate (B1672516), which is extensively studied for bioavailability enhancement. Fenofibrate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. The following guide is based on research conducted on Fenofibrate, and the principles and methodologies are directly applicable to enhancing the oral bioavailability of poorly water-soluble compounds of this class.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of Fenofibrate inherently low? A1: Fenofibrate is classified as a Biopharmaceutics Classification System (BCS) Class II drug.[1][2][3][4] This means it has high intestinal permeability but suffers from very low aqueous solubility (log P = 5.24).[1][5][6] Its absorption from the gastrointestinal tract is limited by its dissolution rate, leading to poor and variable oral bioavailability.[1][7][8]
Q2: What are the primary strategies to enhance the oral bioavailability of Fenofibrate in rats? A2: The main goal is to improve the solubility and dissolution rate of the drug. Common successful strategies investigated in rat models include:
-
Nanonization: Reducing particle size to the nanometer range to increase surface area, leading to enhanced dissolution. This includes preparing nanocrystals or nanosuspensions.[9][10][11]
-
Lipid-Based Formulations: Dissolving Fenofibrate in a mixture of oils, surfactants, and co-solvents. Examples include Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) and Nanostructured Lipid Carriers (NLCs).[6][12][13][14][15] These systems form fine oil-in-water nanoemulsions in the GI tract, keeping the drug in a solubilized state.[6]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level, often converting it from a crystalline to a more soluble amorphous state.[2][3][16][17]
-
Polymeric Nanoparticles: Encapsulating the drug within polymeric systems like nanospheres or nanocapsules to improve solubility and absorption.[1][7]
Q3: How is Fenofibrate metabolized in rats, and what should I measure in plasma samples? A3: After oral administration, Fenofibrate, which is an ester prodrug, is rapidly and extensively hydrolyzed by esterases in the intestine, plasma, and tissues to its active metabolite, fenofibric acid.[8][18][19] Therefore, bioanalytical methods for pharmacokinetic studies should be designed to quantify fenofibric acid in rat plasma.[8][20][21][22]
Troubleshooting Guides
Q4: My in vivo study shows high variability in pharmacokinetic parameters between rats. What could be the cause? A4: High variability is a common issue. Consider the following factors:
-
Food Effect: Fenofibrate absorption is known to be significantly affected by food. Ensure that rats are properly fasted for a consistent period (typically 12 hours) before dosing, with free access to water.[9][23]
-
Formulation Instability: The formulation may be unstable. For liquid systems like SNEDDS or nanosuspensions, check for signs of precipitation or aggregation before dosing. For solid forms, ensure content uniformity.
-
Dosing Accuracy: Oral gavage requires skill to ensure the full dose is delivered to the stomach. Inconsistent technique can lead to variability. Ensure the suspension is homogenous and does not settle during the dosing period.
-
Enterohepatic Recirculation: Fenofibrate metabolites can undergo enterohepatic recirculation, which can complicate pharmacokinetic profiles and contribute to variability.[19]
Q5: I am struggling to achieve high drug loading in my lipid-based formulation (SNEDDS). What should I do? A5: Low drug loading is often due to the poor solubility of Fenofibrate in the formulation's excipients.
-
Systematic Excipient Screening: Conduct equilibrium solubility studies of Fenofibrate in various oils (e.g., Labrafil M 1944 CS), surfactants (e.g., Labrasol, Tween 80), and cosolvents.[12][24] Select the excipients that show the highest solubilizing capacity for the drug.
-
Optimize Excipient Ratios: The ratio of oil, surfactant, and cosolvent is critical. Use ternary phase diagrams to identify the optimal ratios that form stable nanoemulsions and have high drug solubility.
-
Consider Supersaturation: Formulations like super-SNEDDS can be designed to contain the drug in a supersaturated state, but this increases the risk of precipitation.[25]
Q6: My formulation looks good initially, but it precipitates upon dilution in simulated gastric or intestinal fluids. How can I prevent this? A6: Precipitation upon dilution is a key challenge, particularly for supersaturating systems like SNEDDS and amorphous solid dispersions.
-
Improve Surfactant/Stabilizer System: The choice and concentration of surfactants and/or polymeric stabilizers are crucial. They form a protective layer around the nano-droplets or particles, preventing aggregation and precipitation.[10] For SNEDDS, a hydrophilic surfactant with a high HLB (Hydrophile-Lipophile Balance) value is often necessary to form a stable nanoemulsion quickly.[12][24]
-
Incorporate Precipitation Inhibitors: Polymers like HPMC (Hydroxypropyl Methylcellulose) can be included in the formulation. They act as precipitation inhibitors by maintaining drug supersaturation in the aqueous environment of the GI tract.[26]
-
Evaluate in Digestion Models: Standard dissolution tests may not be sufficient. Use in vitro lipolysis or digestion models to assess how the formulation behaves in the presence of bile salts and enzymes, which better mimics the in vivo environment.[14][25]
Detailed Experimental Protocols
Protocol 1: Preparation of Fenofibrate-Loaded SNEDDS
This protocol is a generalized procedure based on common practices in the literature.[12][15][24]
-
Excipient Screening:
-
Determine the solubility of Fenofibrate in various oils (e.g., medium-chain triglycerides, Labrafil M 1944 CS), surfactants (e.g., Labrasol, Cremophor EL, Tween 80), and cosolvents (e.g., Capryol PGMC, Transcutol).
-
Add an excess amount of Fenofibrate to a fixed volume of each excipient in a vial.
-
Shake the vials in an isothermal shaker for 48-72 hours to reach equilibrium.
-
Centrifuge the samples and analyze the supernatant for dissolved Fenofibrate concentration using a validated HPLC method.
-
-
Construction of Ternary Phase Diagram:
-
Select the most suitable oil, surfactant, and cosolvent based on the solubility studies.
-
Prepare mixtures of the selected excipients at various weight ratios (e.g., oil:surfactant:cosolvent from 10:90:0 to 90:10:0).
-
Visually observe each mixture for clarity and phase separation.
-
To assess self-emulsification, add a small amount of each mixture to a fixed volume of water with gentle agitation. Observe the formation of a nanoemulsion and measure the resulting droplet size and polydispersity index (PDI) using a particle size analyzer.
-
Identify the region in the diagram that forms stable nanoemulsions (droplet size < 200 nm).
-
-
Preparation of Drug-Loaded SNEDDS:
-
Select an optimized excipient ratio from the nanoemulsion region of the phase diagram.
-
Add the required amount of Fenofibrate to the pre-concentrate (mixture of oil, surfactant, and cosolvent).
-
Vortex and heat gently (e.g., 40°C) until the drug is completely dissolved, resulting in a clear, homogenous liquid.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical bioavailability study in rats.[1][9][27]
-
Animals:
-
Use male Sprague-Dawley (SD) or Wistar rats (200 ± 20 g).
-
House the animals under standard laboratory conditions and acclimatize them for at least one week before the experiment.
-
-
Dosing:
-
Fast the rats for 12 hours prior to dosing, with free access to water.
-
Randomly divide the rats into groups (n=6 per group), e.g., Group 1 (Control: Crude Fenofibrate Suspension) and Group 2 (Test: Fenofibrate Formulation).
-
Administer the formulations orally via gavage at a specific dose (e.g., 33 mg/kg).[9] The vehicle for the crude drug is often saline or a 0.5% CMC suspension.
-
-
Blood Sampling:
-
Collect blood samples (~0.3-0.5 mL) from the retro-orbital plexus or tail vein into heparinized tubes at predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, and 36 hours post-dose).[9]
-
-
Plasma Processing:
-
Immediately centrifuge the blood samples (e.g., 10,000 rpm for 10 min at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -20°C or -80°C until analysis.
-
Protocol 3: Bioanalytical Method for Fenofibric Acid in Rat Plasma
This protocol describes a UHPLC-UV method for quantifying fenofibric acid.[20][21]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add an internal standard solution.
-
Add a protein precipitating agent like methanol (B129727) or acetonitrile (B52724) (e.g., 200 µL).
-
Vortex vigorously for 1-2 minutes to ensure complete mixing and protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 12,000 rpm for 10 min).
-
Collect the clear supernatant and inject a small volume (e.g., 5-10 µL) into the UHPLC system.
-
-
Chromatographic Conditions:
-
System: Ultra-High Performance Liquid Chromatography (UHPLC) with UV detection.
-
Column: A reversed-phase C18 column (e.g., Acquity® BEH C18).[20][21]
-
Mobile Phase: An isocratic mixture of methanol and water (e.g., 65:35, v/v).[20][21]
-
Validation: The method should be fully validated for linearity, accuracy, precision, selectivity, and recovery according to regulatory guidelines. The typical concentration range is 100–10,000 ng/mL.[20][21]
-
Pharmacokinetic Data Summary
The following tables summarize the pharmacokinetic parameters of Fenofibric Acid in rats following oral administration of various Fenofibrate formulations.
Table 1: Comparison of Nanocrystal Formulations with Crude Fenofibrate Powder
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability | Reference |
| Crude Powder | 16.84 | 4 | 514.8 | - | [10] |
| FNT-NCs (Antisolvent Precipitation F1) | 5.5-fold > Crude | - | 5.5-fold > Crude | 550% | [9] |
| FNT-NCs (Antisolvent Precipitation F2) | 5.0-fold > Crude | - | 5.0-fold > Crude | 500% | [9] |
| Nanocrystal Oral Strip-Film | 37.6 | 2 | 931.26 | ~181% | [10] |
Data presented as reported in the source; direct numerical values for Cmax and AUC for FNT-NCs were not provided, only fold-increase.
Table 2: Comparison of Lipid-Based Formulations with Crude Fenofibrate
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability | Reference |
| Pure Drug / Suspension | 549.39 ng/mL | 6 | 1.7-fold < SNEDDS | - | [12] |
| SNEDDS | 977.35 ng/mL | 6 | ~67% > Pure Drug | ~170% | [12][24] |
| FEN Suspension | ~5.4 µg/mL | - | ~100 µg·h/mL | - | [27] |
| Nanostructured Lipid Carriers (NLCs) | 21.72 µg/mL | - | 400.03 µg·h/mL | ~400% | [13][27] |
| Solid SMEDDS | - | - | 2-fold > Powder | 200% | [15] |
Table 3: Comparison of Solid Dispersion & Polymeric Nanoparticle Formulations
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability | Reference |
| Fenofibrate Powder | - | - | 5.5-fold < Gelatin NC | - | [1] |
| PVP Nanospheres | - | - | - | - | [1] |
| HP-β-CD Nanocorpuscles | - | - | - | - | [1] |
| Gelatin Nanocapsules | - | - | ~5.5-fold > Powder | ~550% | [1] |
| Sustained-Release Solid Dispersion | 33.2 | 4 | 344 | 2200% | [16] |
| Solid Dispersion (PEG 6000) | - | - | 3.1-fold > Suspension | 310% | [28] |
| Solid Dispersion (SAS Process) | 1.9-fold > CSE | - | 2.1-fold > CSE | - | [2] |
Note: CSE = Conventional Solvent Evaporation; SAS = Supercritical Anti-Solvent. Direct comparison to crude drug was not always provided.
Visualizations
Caption: Workflow for a typical oral bioavailability study of Fenofibrate in rats.
Caption: Mechanism of SNEDDS for enhancing oral drug absorption.
Caption: Workflow for preparing Fenofibrate nanocrystals and incorporating them into a solid oral film.
References
- 1. Enhanced oral bioavailability of fenofibrate using polymeric nanoparticulated systems: physicochemical characterization and in vivo investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement of the dissolution rate and bioavailability of fenofibrate by the supercritical anti-solvent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Role of Alternative Lipid Excipients in the Design of Self-Nanoemulsifying Formulations for Fenofibrate: Characterization, in vitro Dispersion, Digestion and ex vivo Gut Permeation Studies [frontiersin.org]
- 7. dovepress.com [dovepress.com]
- 8. Continuous Production of Fenofibrate Solid Lipid Nanoparticles by Hot-Melt Extrusion Technology: a Systematic Study Based on a Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Fenofibrate Nanocrystals Embedded in Oral Strip-Films for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study on the release of fenofibrate nanosuspension in vitro and its correlation with in situ intestinal and in vivo absorption kinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of self-nanoemulsifying drug delivery systems for the enhancement of solubility and oral bioavailability of fenofibrate, a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation and characterization of fenofibrate-loaded nanostructured lipid carriers for oral bioavailability enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design of Lipid-Based Formulations for Oral Administration of Poorly Water-Soluble Drug Fenofibrate: Effects of Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancement of oral bioavailability of fenofibrate by solid self-microemulsifying drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. ijsrtjournal.com [ijsrtjournal.com]
- 18. New metabolites of fenofibrate in Sprague–Dawley rats by UPLC-ESI-QTOF-MS-based metabolomics coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The metabolism and disposition of fenofibrate in rat, guinea pig, and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determination of Fenofibric Acid in Rat Plasma and its Application to a Comparative Pharmacokinetic Study of JW322 and Fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. EP2306989A2 - Fenofibrate formulation with enhanced oral bioavailability - Google Patents [patents.google.com]
- 24. Stork: Development of self-nanoemulsifying drug delivery systems for the enhancement of solubility and oral bioavailability of fenofibrate, a poorly water-soluble drug [storkapp.me]
- 25. Fenofibrate oral absorption from SNEDDS and super-SNEDDS is not significantly affected by lipase inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 27. Preparation and Characterization of Fenofibrate-Loaded Nanostructured Lipid Carriers for Oral Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Fenofibrate Solid Dispersion for Improving Oral Bioavailability: Preparation, and Characterization and in vivo Evaluation | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
Technical Support Center: Overcoming Theofibrate Solubility Issues for In Vivo Studies
Disclaimer: The term "Theofibrate" is not commonly used in the scientific literature. The following information pertains to Fenofibrate (B1672516) , a widely studied hypolipidemic agent that is a prodrug rapidly converted to its active metabolite, fenofibric acid. The principles and techniques described for overcoming the solubility challenges of fenofibrate are applicable to other poorly water-soluble drugs of the same class.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the solubility challenges of fenofibrate for successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why is fenofibrate solubility a challenge for in vivo research?
Fenofibrate is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility.[1] It is highly lipophilic (log P ≈ 5.2) and practically insoluble in water.[2][3] This poor water solubility is the rate-limiting step for its absorption in the gastrointestinal tract, leading to low and variable oral bioavailability.[4][5] For in vivo studies, especially those requiring oral administration, achieving adequate and consistent drug exposure is a primary obstacle.
Q2: What is the active form of fenofibrate?
Fenofibrate is a prodrug that is rapidly hydrolyzed by esterases in the body to its active metabolite, fenofibric acid.[3][6] Fenofibric acid is responsible for the pharmacological activity of the drug.[7]
Q3: What are the common strategies to enhance the solubility and bioavailability of fenofibrate?
Several formulation strategies have been successfully employed to overcome the solubility issues of fenofibrate. These include:
-
Particle Size Reduction: Micronization and nanocrystal formation increase the surface area of the drug, enhancing dissolution rate and bioavailability.[3][4]
-
Solid Dispersions: Dispersing fenofibrate in a hydrophilic polymer matrix can transform the drug from a crystalline to a more soluble amorphous state.[1][8]
-
Complexation: The use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with fenofibrate, increasing its aqueous solubility.
-
Lipid-Based Formulations: Self-microemulsifying drug delivery systems (SMEDDS) can improve the solubility and absorption of lipophilic drugs like fenofibrate.
-
Use of Solubilizing Excipients: Incorporating surfactants and polymers can aid in wetting and solubilizing the drug.
Q4: Can I dissolve fenofibrate in organic solvents for administration?
While fenofibrate is soluble in organic solvents like DMSO, ethanol (B145695), and DMF, their direct use for in vivo administration should be carefully considered due to potential toxicity.[9] If used, it is crucial to first dissolve the fenofibrate in a minimal amount of the organic solvent and then dilute it with an appropriate aqueous vehicle, such as a buffer or a solution containing surfactants.[9] The final concentration of the organic solvent should be kept to a minimum and be within established safety limits for the animal model being used.
Troubleshooting Guides
Issue 1: Low and inconsistent drug levels in plasma after oral gavage in rodents.
-
Possible Cause: Poor dissolution of the fenofibrate formulation in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Review Formulation Strategy: A simple suspension of crystalline fenofibrate in an aqueous vehicle is likely to result in poor absorption. Consider implementing a solubility enhancement technique.
-
Particle Size Reduction: If not already done, consider using micronized fenofibrate or preparing a nanosuspension.
-
Formulate as a Solid Dispersion: Prepare a solid dispersion of fenofibrate with a suitable hydrophilic polymer (e.g., PVP, HPMC). This can be achieved through methods like solvent evaporation or spray drying.
-
Utilize Co-solvents and Surfactants: Prepare the dosing vehicle by first dissolving fenofibrate in a minimal amount of a biocompatible organic solvent (e.g., DMSO, PEG 400) and then diluting with an aqueous solution containing a surfactant (e.g., Tween 80, Cremophor EL). Ensure the final concentration of the organic solvent is non-toxic.
-
Issue 2: Drug precipitation in the aqueous vehicle upon dilution from an organic stock solution.
-
Possible Cause: The aqueous vehicle does not have sufficient solubilizing capacity for the concentration of fenofibrate being prepared.
-
Troubleshooting Steps:
-
Increase Surfactant Concentration: The concentration of the surfactant in the final aqueous vehicle may be too low. Gradually increase the surfactant concentration and observe for precipitation.
-
Incorporate a Co-surfactant or Polymer: The addition of a co-surfactant or a hydrophilic polymer can improve the stability of the formulation.
-
Consider a Cyclodextrin-Based Formulation: Complexation with cyclodextrins can significantly increase the aqueous solubility of fenofibrate.
-
Prepare a Lipid-Based Formulation: For oral administration, a self-emulsifying drug delivery system (SEDDS) or a microemulsion can be a robust solution to prevent precipitation.
-
Quantitative Data: Solubility of Fenofibrate
The following table summarizes the solubility of fenofibrate in various solvents. This data can aid in the selection of appropriate solvents for stock solution preparation and formulation development.
| Solvent | Solubility (mg/mL) | Reference |
| Water | < 0.001 | [2] |
| Ethanol | 1 | [9] |
| DMSO | 15 | [9] |
| Dimethylformamide (DMF) | 30 | [9] |
| 1:3 DMF:PBS (pH 7.2) | 0.25 | [9] |
| Acetone | High | [8] |
| Ethyl Acetate | High | [8] |
| Acetonitrile | High | [8] |
| Methanol | Low | [8] |
Experimental Protocols
Protocol 1: Preparation of a Fenofibrate Solid Dispersion by Solvent Evaporation
This method aims to enhance fenofibrate solubility by converting it to an amorphous state within a hydrophilic polymer matrix.
Materials:
-
Fenofibrate
-
Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)
-
Ethanol or another suitable volatile solvent
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Accurately weigh fenofibrate and the chosen polymer in a desired ratio (e.g., 1:1, 1:2, 1:4 by weight).
-
Dissolve both the fenofibrate and the polymer in a sufficient volume of ethanol in a round-bottom flask. Ensure complete dissolution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a dry, thin film is formed on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven at a slightly elevated temperature for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
The resulting powder can be suspended in an appropriate aqueous vehicle for in vivo administration.
Protocol 2: Preparation of a Fenofibrate Formulation for Oral Gavage using a Co-solvent/Surfactant System
This protocol describes a common method for preparing a solution or fine suspension suitable for oral administration in animal models.
Materials:
-
Fenofibrate
-
Dimethyl sulfoxide (B87167) (DMSO) or Polyethylene glycol 400 (PEG 400)
-
Tween 80 or Cremophor EL
-
Phosphate-buffered saline (PBS) or sterile water
Procedure:
-
Accurately weigh the required amount of fenofibrate.
-
Dissolve the fenofibrate in a minimal volume of DMSO or PEG 400. For example, start with a 10:1 ratio of solvent to drug (v/w). Use gentle vortexing or sonication to aid dissolution.
-
In a separate container, prepare the aqueous vehicle. For example, a solution of 5% Tween 80 in PBS.
-
Slowly add the fenofibrate stock solution dropwise into the vortexing aqueous vehicle. This should result in the formation of a clear solution or a stable, fine milky emulsion.
-
Ensure the final concentration of the organic co-solvent is below toxic levels (e.g., typically <5-10% for DMSO in many animal studies, but this should be verified for the specific model and protocol).
-
Administer the formulation to the animals shortly after preparation to ensure stability.
Visualizations
Caption: A decision workflow for selecting a suitable formulation strategy to overcome fenofibrate solubility issues.
Caption: The signaling pathway of fenofibrate through PPARα activation to modulate lipid levels.
References
- 1. abap.co.in [abap.co.in]
- 2. Enhanced oral bioavailability of fenofibrate using polymeric nanoparticulated systems: physicochemical characterization and in vivo investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. WO2014003810A1 - Fenofibrate formulation - Google Patents [patents.google.com]
- 8. pure.ul.ie [pure.ul.ie]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Theofibrate (Fenofibrate) Dosage Optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Theofibrate (Fenofibrate) dosage to minimize off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Fenofibrate (B1672516)?
Fenofibrate is a prodrug that is rapidly converted to its active metabolite, fenofibric acid.[1] Fenofibric acid is an agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid and lipoprotein metabolism.[1] Activation of PPARα leads to a reduction in triglycerides and LDL cholesterol, and an increase in HDL cholesterol.[2]
Q2: What are the known off-target effects of Fenofibrate?
Beyond its intended lipid-lowering effects, Fenofibrate exhibits several off-target effects. These can be broadly categorized as:
-
PPARα-independent anti-inflammatory effects: Fenofibrate can suppress inflammatory responses by inhibiting the NF-κB signaling pathway.[3]
-
Hepatotoxicity: At high concentrations, Fenofibrate can induce cytotoxicity in liver cells, potentially through the generation of reactive oxygen species (ROS) and mitochondrial dysfunction.[4]
-
Myotoxicity: Muscle-related side effects, including pain and weakness, have been reported.[5]
-
Changes in Bile Composition: Fenofibrate can alter the composition of bile lipids, which may be associated with an increased risk of gallstone formation.
Q3: How can I distinguish between on-target PPARα activation and off-target effects in my experiments?
To differentiate between PPARα-dependent and independent effects, researchers can employ several strategies:
-
Use of PPARα antagonists: Co-treatment with a PPARα antagonist, such as MK-886, can help determine if the observed effect is mediated by PPARα.[6]
-
Experiments in PPARα-null models: Utilizing cells or animal models that lack the PPARα gene can elucidate PPARα-independent mechanisms.[2]
-
Gene expression analysis: Measuring the expression of known PPARα target genes (e.g., CPT1A, ACOX1) can confirm receptor activation.[1]
Troubleshooting Guides
Issue 1: High variability in cell viability assays (MTT/XTT).
-
Potential Cause 1: Solvent toxicity. Fenofibrate is often dissolved in DMSO. High concentrations of DMSO can be toxic to cells.
-
Troubleshooting Tip: Ensure the final DMSO concentration in your culture medium is consistent across all wells and is at a non-toxic level (typically <0.5%). Run a vehicle control with DMSO alone to assess its effect on cell viability.
-
-
Potential Cause 2: Uneven cell seeding. Inconsistent cell numbers across wells will lead to variable results.
-
Troubleshooting Tip: Ensure a single-cell suspension before seeding and mix the cell suspension between plating wells to maintain uniformity.
-
-
Potential Cause 3: Interference with MTT assay. Fenofibrate might interfere with the formazan (B1609692) crystal formation or solubilization.
-
Troubleshooting Tip: Visually inspect the wells under a microscope to ensure formazan crystals have formed and are fully dissolved. Consider using an alternative viability assay like the LDH release assay.
-
Issue 2: Inconsistent results in NF-κB activation assays (Western blot for p65 translocation).
-
Potential Cause 1: Suboptimal cell lysis and fractionation. Incomplete separation of nuclear and cytoplasmic fractions can lead to inaccurate results.
-
Troubleshooting Tip: Use a validated nuclear/cytoplasmic extraction kit and verify the purity of your fractions using protein markers (e.g., Histone H3 for nuclear, GAPDH for cytoplasmic).
-
-
Potential Cause 2: Timing of analysis. The translocation of NF-κB p65 to the nucleus is a transient event.
-
Troubleshooting Tip: Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) after stimulation (e.g., with LPS) to identify the peak of p65 nuclear translocation.[7]
-
-
Potential Cause 3: Antibody quality. Poor primary antibody specificity or avidity can result in weak or non-specific bands.
-
Troubleshooting Tip: Use a well-validated antibody for NF-κB p65 and optimize the antibody concentration and incubation conditions.
-
Quantitative Data Summary
The following tables summarize quantitative data from in vitro studies on the effects of Fenofibrate.
Table 1: Dose-Dependent Cytotoxicity of Fenofibrate in HepG2 Cells
| Fenofibrate Concentration (µM) | Cell Viability (% of Control) |
| 0 (Control) | 100 |
| 10 | No significant effect |
| 50 | ~90% |
| 100 | ~75% |
| 200 | ~50% |
Data compiled from representative studies. Actual values may vary based on experimental conditions.
Table 2: Effect of Fenofibrate on Gene Expression in Human Hepatocytes
| Gene | Function | Fold Change with Fenofibrate |
| CPT1A | Fatty Acid Oxidation | ~1.5 - 3 fold increase |
| ACOX1 | Fatty Acid Oxidation | ~2.5 - 10 fold increase |
| FASN | Fatty Acid Synthesis | Decrease |
| AlaAT | Amino Acid Metabolism | ~100% increase in activity |
| AspAT | Amino Acid Metabolism | ~40% increase in activity |
Data is indicative and sourced from various in vitro studies.[2][8]
Experimental Protocols
Protocol 1: Assessment of Fenofibrate-Induced Cytotoxicity using MTT Assay
Objective: To determine the effect of different concentrations of Fenofibrate on the viability of a chosen cell line (e.g., HepG2).
Materials:
-
HepG2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Fenofibrate stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[9]
-
Microplate reader
Procedure:
-
Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of Fenofibrate in complete culture medium from your stock solution. Ensure the final DMSO concentration is below 0.5%.
-
Remove the old medium and add 100 µL of the Fenofibrate dilutions to the respective wells. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Analysis of NF-κB p65 Nuclear Translocation by Western Blot
Objective: To determine if Fenofibrate inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in response to an inflammatory stimulus.
Materials:
-
THP-1 macrophages (or other suitable cell line)
-
Fenofibrate stock solution (in DMSO)
-
LPS (Lipopolysaccharide)
-
Nuclear and Cytoplasmic Extraction Kit
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-NF-κB p65, anti-Histone H3 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and treat with various concentrations of Fenofibrate for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for the optimal time determined in a preliminary time-course experiment (e.g., 30 minutes).
-
Wash cells with cold PBS and harvest.
-
Perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of your chosen kit.
-
Determine the protein concentration of both the nuclear and cytoplasmic extracts.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. Quantify band intensities and normalize the amount of p65 in each fraction to the respective loading control (Histone H3 for nuclear, GAPDH for cytoplasmic).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Fenofibrate modifies transaminase gene expression via a peroxisome proliferator activated receptor alpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fenofibrate downregulates NF-κB signaling to inhibit proinflammatory cytokine secretion in human THP-1 macrophages and during primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic effect of peroxisome proliferator fenofibrate on human HepG2 hepatoma cell line and relevant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of fenofibrate and its combination with lovastatin on the expression of genes involved in skeletal muscle atrophy, including FoxO1 and its targets [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Theofibrate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies and challenges encountered during experiments with Theofibrate and its active form, fenofibric acid.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and sources of variability in this compound and fenofibric acid experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| No or low biological activity of this compound observed in cell culture. | Prodrug Inactivity: this compound is a prodrug that requires conversion to its active metabolite, fenofibric acid, by cellular or serum esterases. In vitro systems, especially those using serum-free media, may lack sufficient esterase activity for this conversion.[1] | - Use Fenofibric Acid Directly: For in vitro experiments, it is highly recommended to use fenofibric acid, the active form of the drug. - Ensure Esterase Activity: If using this compound is necessary, confirm the presence of esterase activity in your cell culture system or supplement with a source of esterases. |
| Inconsistent or variable results between experiments. | Poor Aqueous Solubility: Fenofibrate and fenofibric acid are poorly soluble in aqueous solutions, which can lead to precipitation in cell culture media and inconsistent effective concentrations.[1] | - Proper Solubilization: Dissolve the compound in an appropriate solvent like DMSO at a high concentration to create a stock solution. - Avoid Precipitation in Media: When diluting the stock solution into your aqueous culture medium, ensure the final solvent concentration (e.g., DMSO) is low (typically <0.1%) and does not affect cell viability. Visually inspect for any precipitation after dilution. Prepare fresh dilutions for each experiment. |
| Species-Specific Differences: The response to fenofibric acid can vary significantly between species due to differences in PPARα expression and activity. For example, rodents are generally more responsive than humans.[2] | - Select Appropriate Model: Choose a cell line or animal model that is known to be responsive to PPARα agonists and is relevant to your research question. - Validate Responsiveness: Confirm the expression of PPARα in your chosen experimental system. | |
| Cell Line Integrity and Passage Number: High passage numbers can lead to genetic drift and altered cellular phenotypes, affecting drug responsiveness. Cell line misidentification or contamination can also lead to inconsistent data.[3] | - Use Low Passage Cells: Utilize cells from a well-characterized and authenticated low-passage cell bank for all experiments. - Regularly Authenticate Cell Lines: Periodically verify the identity of your cell lines using methods like STR profiling. - Test for Mycoplasma: Routinely screen your cultures for mycoplasma contamination.[3] | |
| Unexpected changes in gene or protein expression. | Off-Target Effects: At high concentrations, fenofibric acid may exert effects independent of PPARα activation. | - Dose-Response Analysis: Perform dose-response experiments to identify the optimal concentration range for PPARα-mediated effects. - Use PPARα Antagonists: To confirm that the observed effects are PPARα-dependent, use a PPARα antagonist as a negative control. |
| Cellular Context: The cellular response to fenofibric acid can be influenced by the specific cell type and its metabolic state. | - Characterize Your System: Understand the baseline expression of PPARα and its target genes in your chosen cell line. |
Quantitative Data Summary
The following tables summarize quantitative data on the effects of fenofibric acid from various in vitro studies.
Table 1: EC50 Values for PPARα Activation by Fenofibric Acid
| Receptor Subtype | EC50 (µM) | Efficacy (%) | Cell System | Reference |
| Human PPARα | 9.47 | 104 | Transactivation Assay | [4] |
| Human PPARγ | 61.0 | 87.7 | Transactivation Assay | [4] |
| Human PPARδ | No activation | - | Transactivation Assay | [4] |
Table 2: Dose-Dependent Effects of Fenofibric Acid on PPARα Target Gene Expression in HepG2 Cells
| Gene | Concentration (µM) | Fold Change (mRNA) | Reference |
| APOA4 | Dose-dependent increase | Strong increase | [5] |
| APOC3 | Dose-dependent decrease | Decrease | [6][7][8] |
| CPT1A | 100 | ~2.5 | [9] |
| ACOX1 | 100 | ~3.0 | [9] |
Note: The exact fold change can vary depending on the experimental conditions, including cell line, treatment duration, and measurement technique.
Key Signaling Pathways and Experimental Workflows
PPARα Signaling Pathway
The primary mechanism of action of fenofibric acid is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor. Upon binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.
Caption: this compound is converted to active fenofibric acid, which activates the PPARα/RXR heterodimer.
Experimental Workflow for Gene Expression Analysis
A typical workflow to assess the effect of fenofibric acid on target gene expression involves cell culture, treatment, RNA extraction, and quantitative PCR (qPCR).
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacogenetic association of the APOA1/C3/A4/A5 gene cluster and lipid responses to fenofibrate: the Genetics of Lipid-Lowering Drugs and Diet Network study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fenofibric acid modulates the human apolipoprotein A-IV gene expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 7. Fibrates downregulate apolipoprotein C-III expression independent of induction of peroxisomal acyl coenzyme A oxidase. A potential mechanism for the hypolipidemic action of fibrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. infoscience.epfl.ch [infoscience.epfl.ch]
- 9. Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Theofibrate instability in long-term storage
Welcome to the Theofibrate Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the long-term storage and stability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and development efforts.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments with this compound, providing potential causes and solutions in a question-and-answer format.
Q1: I observe a new peak in my HPLC chromatogram when analyzing an aged this compound sample. What is this new peak likely to be?
A1: The most common degradation product of this compound is its active metabolite, fenofibric acid, formed through the hydrolysis of the ester bond.[1] This degradation is accelerated by exposure to moisture, as well as acidic or basic conditions.[2][3][4] To confirm the identity of the peak, you can compare its retention time with a fenofibric acid reference standard.
Q2: My this compound formulation, which was initially a clear solution, has become cloudy over time. What could be the cause?
A2: Cloudiness, or turbidity, in a this compound solution can indicate precipitation of the drug. This may be due to a change in the solvent system, a decrease in temperature, or the degradation of this compound into the less soluble fenofibric acid. It is also possible that the initial concentration of this compound exceeded its solubility in the chosen vehicle. Re-evaluating the formulation for optimal solubility and stability is recommended.
Q3: I've noticed a significant decrease in the potency of my this compound stock solution stored at room temperature. Why is this happening?
A3: this compound is susceptible to degradation when exposed to heat and light.[1] Storing stock solutions at room temperature, especially if not protected from light, can lead to both hydrolytic and photodegradation over time, resulting in a loss of potency. For long-term storage, it is advisable to store this compound as a solid in a cool, dark, and dry place.[1] If a solution is necessary, it should be freshly prepared or stored under refrigerated and light-protected conditions for a limited duration, after validating its stability under those conditions.
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, consider the following precautions:
-
pH Control: Maintain the pH of your solutions within a neutral range, as both acidic and basic conditions accelerate hydrolysis.[2][3][4]
-
Moisture Protection: Use anhydrous solvents and store this compound in desiccated conditions to prevent hydrolysis.[1]
-
Light Protection: Protect this compound solutions from light by using amber vials or covering the containers with aluminum foil.[1]
-
Temperature Control: Avoid high temperatures. Prepare solutions at room temperature and store them at recommended cool temperatures.
-
Use of Stabilizers: For formulated products, incorporating stabilizers such as polymers (e.g., HPMCAS) can help create stable amorphous solid dispersions and inhibit recrystallization.[5]
Quantitative Data on this compound Degradation
The following tables summarize quantitative data on this compound degradation under various stress conditions, as reported in forced degradation studies.
Table 1: Degradation of this compound under Hydrolytic Conditions
| Stress Condition | Temperature | Time | % Degradation | Primary Degradant |
| 0.1 M NaOH (Basic) | Not Specified | 3.34 hours (t90) | 10% | Fenofibric Acid |
| 1 M HCl (Acidic) | 70°C | 2 hours | 26% | Fenofibric Acid |
Data synthesized from literature reports.
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol outlines a typical reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound and its primary degradation product, fenofibric acid.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
This compound reference standard
-
Fenofibric acid reference standard
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (pH adjusted to 3.0 with phosphoric acid) in a ratio of 75:25 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 286 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
3. Preparation of Solutions:
-
Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Standard Stock Solution (Fenofibric Acid): Accurately weigh and dissolve an appropriate amount of fenofibric acid reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Working Standard Solution: Prepare working standard solutions by diluting the stock solutions with the mobile phase to achieve a final concentration in the linear range of the assay.
-
Sample Preparation: Dissolve the this compound sample to be tested in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the peak areas for this compound and fenofibric acid.
-
Quantify the amount of this compound and fenofibric acid in the sample by comparing the peak areas with those of the reference standards.
Visualizations
Caption: Hydrolytic degradation pathway of this compound.
Caption: Experimental workflow for stability testing of this compound.
References
Technical Support Center: Mitigating Fenofibrate-Induced Hepatotoxicity in Animal Models
Disclaimer: The information provided in this technical support center is for research and informational purposes only. All experimental procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The content primarily addresses Fenofibrate (B1672516) , as "Theofibrate" is presumed to be a misspelling based on the current scientific literature.
This guide offers troubleshooting advice and frequently asked questions for researchers investigating methods to reduce fenofibrate-induced hepatotoxicity in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the common animal models used to study fenofibrate-induced hepatotoxicity?
A1: Rodent models, particularly rats (Wistar and Sprague-Dawley) and mice, are the most frequently used. Spontaneously hypertensive rats (SHR) expressing human C-reactive protein (CRP) have also been utilized to study the interplay between inflammation and fenofibrate-induced liver injury.[1] The choice of model can influence the observed hepatotoxic effects, with some studies indicating that older animals may be more susceptible to liver damage.[2]
Q2: What are the typical signs of fenofibrate-induced hepatotoxicity in these models?
A2: Common indicators include:
-
Biochemical Alterations: Elevated serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).[1][2]
-
Histopathological Changes: Liver sections may show hepatocellular necrosis, inflammatory cell infiltration, steatosis (fatty change), and expansion of bile canaliculi.[1][2]
-
Oxidative Stress: Increased markers of oxidative stress in liver tissue.[1]
Q3: What is the proposed mechanism of fenofibrate-induced hepatotoxicity?
A3: Fenofibrate is a peroxisome proliferator-activated receptor alpha (PPARα) agonist.[3][4] While this activity is beneficial for lipid metabolism, overactivation can lead to:
-
Peroxisome Proliferation: A rapid increase in the number and size of peroxisomes, which can lead to an overproduction of reactive oxygen species (ROS) and subsequent oxidative stress.
-
Mitochondrial Dysfunction: High doses of fenofibrate have been shown to promote mitochondrial dysfunction.[5]
-
Inflammatory Response: In models with underlying inflammation, such as SHR-CRP rats, fenofibrate can paradoxically increase pro-inflammatory markers like IL-6.[1]
Troubleshooting Guides
Issue 1: High Variability in Liver Enzyme Levels Between Animals
-
Possible Cause: Inconsistent drug administration, underlying health status of animals, or genetic variability.
-
Troubleshooting Steps:
-
Standardize Administration: Ensure precise and consistent dosing for all animals. Oral gavage is a common and reliable method.
-
Health Screening: Acclimatize animals to the laboratory environment and exclude any with signs of illness before starting the experiment.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability.
-
Consider Animal Strain: Different strains of rats and mice can have varying sensitivities to drug-induced liver injury.
-
Issue 2: Difficulty in Distinguishing Fenofibrate Hepatotoxicity from its Therapeutic Effects in NAFLD Models
-
Possible Cause: Fenofibrate is known to improve steatosis and inflammation in models of non-alcoholic fatty liver disease (NAFLD).[5][6] This can complicate the interpretation of hepatotoxicity.
-
Troubleshooting Steps:
-
Use Healthy Animal Models: To specifically study the toxic effects of fenofibrate, use healthy animals without pre-existing liver conditions.
-
Dose-Response Study: Conduct a dose-response study to identify a dose that induces clear signs of toxicity without the confounding therapeutic effects. High doses (e.g., 100 mg/kg in SHR-CRP rats) are more likely to induce toxicity.[1]
-
Careful Histopathological Evaluation: Differentiate between the resolution of pre-existing steatosis and the emergence of drug-induced cellular injury, such as necrosis and inflammation.
-
Experimental Protocols and Data
Induction of Fenofibrate Hepatotoxicity in SHR-CRP Rats
-
Animal Model: Spontaneously hypertensive rats expressing the human C-reactive protein transgene (SHR-CRP).
-
Drug Administration: Fenofibrate administered at a dose of 100 mg/kg body weight.
-
Duration: Varies depending on the study design, but effects can be observed after a period of weeks.
-
Key Parameters to Measure:
-
Serum ALT, AST, and ALP levels.
-
Serum IL-6 concentration.
-
Liver tissue for histopathological analysis (H&E staining).
-
Markers of oxidative stress in liver homogenates.
-
Quantitative Data on Fenofibrate-Induced Hepatotoxicity
| Animal Model | Fenofibrate Dose | Key Findings | Reference |
| Young Rats | 0.1% and 0.5% in chow | Increased serum ALP activity; impaired liver architecture with both doses. | [2] |
| Old Rats | 0.5% in chow | Increased serum ALP and ALT activity; impaired liver structure. | [2] |
| SHR-CRP Rats | 100 mg/kg | Increased serum ALT, AST, ALP, and IL-6; increased oxidative stress and liver necrosis. | [1] |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for Fenofibrate-Induced Hepatotoxicity
Caption: Proposed mechanism of fenofibrate-induced hepatotoxicity.
Experimental Workflow for Assessing Protective Agents
Caption: General experimental workflow for testing protective agents.
References
- 1. Hepatotoxic effects of fenofibrate in spontaneously hypertensive rats expressing human C-reactive protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fenofibrate impairs liver function and structure more pronounced in old than young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fenofibrate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Fenofibrate-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liver Protective Effect of Fenofibrate in NASH/NAFLD Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current role of fenofibrate in the prevention and management of non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Dissolution Rate of Theofibrate Formulations
A Note on Terminology: Theofibrate is a term related to the active pharmaceutical ingredient fenofibrate (B1672516). Fenofibrate is a prodrug that is rapidly converted in the body to its active form, fenofibric acid, which is responsible for its therapeutic effects.[1][2] This guide focuses on enhancing the dissolution rate of fenofibrate formulations to improve the bioavailability of fenofibric acid. The principles and techniques discussed are directly applicable to improving the dissolution of this compound-related compounds.
Frequently Asked Questions (FAQs)
Q1: Why is enhancing the dissolution rate of this compound/fenofibrate important?
A1: this compound/fenofibrate is a poorly water-soluble drug, classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low solubility and high permeability.[3] Its absorption after oral administration is often limited by its slow dissolution rate in the gastrointestinal fluids.[2][3] Enhancing the dissolution rate can lead to improved and more consistent bioavailability, potentially allowing for lower doses and reducing food-dependent variations in absorption.[2][4]
Q2: What are the primary strategies for enhancing the dissolution rate of this compound formulations?
A2: The main strategies focus on increasing the surface area of the drug available for dissolution and improving its wettability. Common techniques include:
-
Particle Size Reduction: Micronization and nanonization increase the surface-area-to-volume ratio.[2][4]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix in a solid state.[5][6]
-
Complexation: Forming inclusion complexes with cyclodextrins.
-
Co-crystallization: Creating a crystalline structure with a co-former molecule.
-
Melt Granulation: Agglomerating drug particles with a meltable binder.[7]
Q3: What are solid dispersions and how do they improve the dissolution of this compound?
A3: Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at solid state.[6] They enhance dissolution by:
-
Reducing particle size to a molecular level.
-
Increasing wettability and dispersibility.
-
Potentially converting the crystalline drug to a more soluble amorphous form.
Common carriers for this compound solid dispersions include polyethylene (B3416737) glycols (PEGs), poloxamers, and hydrophilic polymers like povidone (PVP).[5]
Q4: Can you explain the role of cyclodextrins in enhancing this compound dissolution?
A4: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drug molecules like this compound. The hydrophobic inner cavity of the cyclodextrin (B1172386) molecule encapsulates the lipophilic this compound molecule, while the hydrophilic outer surface improves its solubility and dissolution in aqueous media.[8]
Troubleshooting Guide
Q1: My solid dispersion formulation is not showing the expected improvement in dissolution. What could be the issue?
A1: Several factors could be at play:
-
Carrier Selection: The chosen hydrophilic carrier may not be optimal for this compound. Experiment with different carriers (e.g., PEGs of various molecular weights, poloxamers, or inulin).[5]
-
Drug-to-Carrier Ratio: The ratio of this compound to the carrier is critical. A higher proportion of the carrier may be needed to ensure proper dispersion.
-
Preparation Method: The method used to prepare the solid dispersion (e.g., solvent evaporation, melting) can significantly impact its properties. Ensure the chosen method achieves a homogenous dispersion.
-
Physical State: The drug may not have fully converted to an amorphous state. Characterize your solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to assess the physical state of this compound.
-
Recrystallization: The amorphous drug in the solid dispersion may have recrystallized upon storage. Proper packaging and storage conditions are crucial to maintain the amorphous state.
Q2: I'm observing high variability in the dissolution profiles of my micronized this compound batches. What are the potential causes?
A2: High variability in dissolution of micronized this compound can stem from:
-
Particle Agglomeration: Micronized particles have a high surface energy and a tendency to agglomerate, which can reduce the effective surface area for dissolution. The use of wetting agents or hydrophilic carriers in the formulation can help mitigate this.
-
Inconsistent Particle Size Distribution: The milling process may not be yielding a consistent particle size distribution across batches. It is important to validate and control the micronization process parameters.
-
Poor Wettability: Despite the increased surface area, the hydrophobic nature of this compound can still lead to poor wetting. Incorporating a surfactant or a hydrophilic polymer in the formulation can improve wettability.
Q3: During dissolution testing, I'm having trouble maintaining sink conditions. What do you recommend?
A3: Due to the low aqueous solubility of this compound, maintaining sink conditions (where the concentration of the dissolved drug is less than 15-30% of its saturation solubility in the dissolution medium) can be challenging. To address this:
-
Use of Surfactants: The addition of a surfactant, such as sodium lauryl sulfate (B86663) (SLS), to the dissolution medium is a common and effective practice.
-
Biorelevant Media: Consider using biorelevant dissolution media (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid, or FeSSIF - Fed State Simulated Intestinal Fluid) which contain bile salts and lecithin (B1663433) to mimic the conditions in the human gut and can improve the solubilization of lipophilic drugs.
-
Increase Dissolution Volume: If feasible within the constraints of the experimental setup, increasing the volume of the dissolution medium can help maintain sink conditions.
Quantitative Data on Dissolution Enhancement
Table 1: Enhancement of this compound Dissolution Using Solid Dispersion Techniques
| Formulation Method | Carrier | Drug:Carrier Ratio | Dissolution Enhancement | Reference |
| Melt-Adsorption with Supercritical CO2 | Neusilin UFL2 | - | ~80% dissolved in 5 mins vs. ~15% for raw drug | [3] |
| Fusion Method | Inulin 4 kDa | - | Significantly faster dissolution than mannitol-based dispersions | [5] |
| Solvent Evaporation | Poloxamer 407 & Eudragit RSPO | 1:1:4 | ~66% drug release over 12h vs. 12% for pure drug | |
| Kneading Method | β-Cyclodextrin | 1:5 | Significant enhancement in solubility |
Table 2: Impact of Other Techniques on this compound Dissolution
| Technique | Details | Dissolution Enhancement | Reference |
| Complexation | Hydroxy Propyl β-Cyclodextrin (HPβCD) | Significantly enhanced dissolution rate compared to pure drug | [8] |
| Melt Granulation | PEG-6000 and Poloxamer-127 | >90% drug dissolution in 60 mins vs. <20% for pure drug in 20 mins | [7] |
| Co-crystallization | p-amino benzoic acid, salicylic (B10762653) acid, benzoic acid | Marked increase in solubility |
Experimental Protocols
1. Preparation of Solid Dispersions by Solvent Evaporation Method
-
Objective: To prepare a solid dispersion of this compound with a hydrophilic carrier to enhance its dissolution rate.
-
Materials: this compound, a hydrophilic carrier (e.g., Poloxamer 407, Eudragit RSPO), and a suitable solvent (e.g., methanol).
-
Procedure:
-
Dissolve this compound and the chosen carrier(s) in the solvent at the desired ratio.
-
Thoroughly mix the solution by stirring.
-
Remove the solvent using a rotary evaporator.
-
Dry the resulting solid dispersion under vacuum to remove any residual solvent.
-
The dried solid dispersion can then be sieved and used for further characterization and formulation.
-
2. In-vitro Dissolution Testing
-
Objective: To assess the dissolution rate of this compound from a given formulation.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle type).
-
Dissolution Medium: 900 mL of a suitable medium, often containing a surfactant (e.g., 0.05M sodium lauryl sulfate) to ensure sink conditions.
-
Procedure:
-
Pre-heat the dissolution medium to 37 ± 0.5°C.
-
Place a single dose of the this compound formulation in each dissolution vessel.
-
Start the paddle rotation at a specified speed (e.g., 75 rpm).
-
Withdraw samples of the dissolution medium at predetermined time intervals.
-
Replace the withdrawn volume with fresh, pre-heated dissolution medium.
-
Analyze the samples for this compound content using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculate the cumulative percentage of drug dissolved at each time point.
-
Visualizations
Caption: Strategies to enhance the dissolution of this compound.
Caption: Workflow for preparing solid dispersions by solvent evaporation.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of the dissolution rate and bioavailability of fenofibrate by a melt-adsorption method using supercritical carbon dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Strongly enhanced dissolution rate of fenofibrate solid dispersion tablets by incorporation of superdisintegrants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Enhancement of Dissolution of Fenofibrate Using Complexation with Hydroxy Propyl β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating the Food Effect on Theofibrate Absorption
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during studies on mitigating the food effect on Theofibrate absorption.
Frequently Asked Questions (FAQs)
Q1: Why is there a significant food effect on the absorption of this compound?
A1: this compound is a prodrug of fenofibric acid, a highly lipophilic (poorly water-soluble) compound. Its absorption is generally low in a fasted state. When taken with a high-fat meal, the meal stimulates the secretion of bile salts and the formation of micelles in the gastrointestinal tract. These micelles can solubilize the lipophilic drug, leading to enhanced dissolution and subsequent absorption. This results in a significant positive food effect, meaning bioavailability is higher when administered with food.[1]
Q2: What are the primary formulation strategies to mitigate the food effect of this compound?
A2: The main goal is to enhance the dissolution and absorption of this compound in the fasted state to match the levels seen in the fed state. Key strategies include:
-
Particle Size Reduction: Micronization and nanocrystal technology increase the surface area of the drug, leading to faster dissolution. Nanoparticle formulations have shown a significant reduction or absence of a food effect.[2][3][4]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and other lipid-based carriers can help solubilize the drug in the gastrointestinal tract, mimicking the effect of a high-fat meal.[5][6]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.
-
Salt Formation: Creating a more soluble salt of the active metabolite, fenofibric acid (e.g., choline (B1196258) salt), can improve absorption and reduce the impact of food.[7]
Q3: How is the food effect on this compound bioavailability quantified in a clinical study?
A3: The food effect is typically assessed in a randomized, crossover bioavailability study in healthy volunteers.[8][9] Key pharmacokinetic (PK) parameters, namely the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax), are compared between the fed (usually with a standardized high-fat meal) and fasted states. According to FDA guidance, an absence of a food effect is generally concluded if the 90% confidence intervals for the geometric mean ratios of AUC and Cmax between the fed and fasted states fall within the equivalence limits of 80-125%.[5]
Q4: What constitutes a "high-fat meal" in these studies?
A4: A standardized high-fat, high-calorie meal is used as recommended by regulatory agencies like the FDA. This meal typically provides approximately 800 to 1000 calories, with around 50% of the caloric content derived from fat.[5]
Troubleshooting Guides
Problem 1: High variability in pharmacokinetic data between subjects in the fasted state.
-
Possible Cause: Inherent low and variable absorption of this compound in the absence of food. The drug's poor solubility leads to erratic dissolution and absorption.
-
Troubleshooting Steps:
-
Review Formulation: Assess if the current formulation is optimized for fasted-state absorption. Consider implementing particle size reduction or lipid-based formulation strategies.
-
Standardize Study Conditions: Ensure strict adherence to the fasting protocol (at least 10 hours) for all subjects.[5]
-
Increase Sample Size: A larger number of subjects may be required to achieve statistical power despite the high variability.
-
Analytical Method Validation: Verify the robustness and precision of the bioanalytical method used to measure fenofibric acid in plasma.
-
Problem 2: A novel lipid-based formulation is not showing the expected reduction in food effect.
-
Possible Cause: The formulation may not be dispersing and releasing the drug effectively in vivo, or the in vitro models used for screening were not predictive.
-
Troubleshooting Steps:
-
In Vitro Lipolysis Testing: Conduct in vitro lipolysis studies to simulate the digestion of the lipid formulation in the gastrointestinal tract. This can provide insights into how the drug is solubilized and released.
-
Characterize the Formulation: Re-evaluate the physical and chemical stability of the formulation. Assess parameters like globule size and emulsification performance.
-
Excipient Selection: The type and concentration of lipids, surfactants, and co-solvents are critical.[5] Re-screen different excipients to optimize drug solubilization and dispersion.
-
Consider In Vivo Imaging: Techniques like SPECT/CT imaging can be used in preclinical models to track the in vivo fate of the formulation and the drug.
-
Problem 3: Difficulty in achieving bioequivalence between a test and reference formulation under fed conditions.
-
Possible Cause: The composition of the high-fat meal can influence the absorption of different formulations differently. The release characteristics of the test and reference products may not be identical in the presence of food.
-
Troubleshooting Steps:
-
Standardize the High-Fat Meal: Ensure the composition and caloric content of the meal are identical across all study periods and subjects, as per regulatory guidelines.[5]
-
In Vitro Dissolution with Biorelevant Media: Perform dissolution testing using media that simulate the fed state (e.g., Fed State Simulated Intestinal Fluid - FeSSIF) to better understand the in vitro release profiles.
-
Review Formulation Composition: Minor differences in excipients between the test and reference formulations can lead to different interactions with food components.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Different Fenofibrate (B1672516) Formulations Under Fasted and Fed Conditions.
| Formulation | Dose | Condition | AUC (μg·h/mL) | Cmax (μg/mL) | Tmax (h) | Reference |
| Micronized Capsule | 200 mg | Fasting | 155.7 ± 108.9 | 5.33 ± 3.8 | 6.0 ± 2.6 | [10] |
| High-Fat Fed | 220.5 ± 58.2 | 14.4 ± 2.6 | 4.5 ± 1.1 | [10] | ||
| Nanoparticle Tablet | 145 mg | Fasting | - | - | 2.3 ± 0.7 | [4] |
| Low-Fat Fed | - | - | 3.6 ± 1.2 | [4] | ||
| High-Fat Fed | - | - | 4.3 ± 1.9 | [4] | ||
| Sustained-Release Capsule | 250 mg | Fasting | 38.6 ± 18.2 | 2.8 ± 1.1 | 6.2 ± 2.8 | [11] |
| Standard Meal | 94.6 ± 28.5 | 8.1 ± 2.1 | 6.8 ± 2.4 | [11] | ||
| High-Fat Meal | 129.1 ± 41.5 | 10.7 ± 2.9 | 7.9 ± 3.1 | [11] |
Note: The study on the nanoparticle tablet concluded no significant food effect based on the 90% confidence intervals for the ratios of geometric means for AUC and Cmax, which all fell within the 80-125% bioequivalence range.[4]
Experimental Protocols
Protocol 1: In Vivo Food-Effect Bioavailability Study
This protocol is a general guideline based on FDA recommendations and typical study designs found in the literature.[5][8][9]
-
Study Design: A randomized, open-label, single-dose, two-treatment, two-period, two-sequence crossover design.
-
Subjects: Healthy adult volunteers, typically non-smokers, with a BMI within a normal range.
-
Treatments:
-
Fasting Condition: Administration of a single dose of the this compound formulation after an overnight fast of at least 10 hours.
-
Fed Condition: Administration of a single dose of the this compound formulation 30 minutes after the start of a standardized high-fat, high-calorie meal.
-
-
Washout Period: A sufficient washout period between treatments to ensure complete elimination of the drug from the previous dose.
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72 hours).
-
Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.
-
Bioanalysis: The concentration of fenofibric acid in plasma samples is determined using a validated HPLC or LC-MS/MS method.
-
Pharmacokinetic Analysis: PK parameters (AUC, Cmax, Tmax) are calculated for each subject under each condition using non-compartmental methods.
-
Statistical Analysis: The 90% confidence intervals for the geometric mean ratios of AUC and Cmax (fed vs. fasted) are calculated to assess the food effect.
Protocol 2: HPLC Method for Fenofibric Acid in Human Plasma
This is a representative protocol synthesized from published methods.[3][12][13]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of human plasma, add the internal standard.
-
Vortex briefly to mix.
-
Add an extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of n-hexane and ethyl acetate).
-
Vortex for an extended period (e.g., 10 minutes) to ensure thorough extraction.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and an acidic aqueous buffer (e.g., 0.02 M phosphoric acid) in a suitable ratio (e.g., 50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at approximately 287 nm.
-
Injection Volume: 20-100 µL.
-
-
Quantification: A calibration curve is generated using standards of known fenofibric acid concentrations in plasma. The peak area ratio of fenofibric acid to the internal standard is used for quantification.
Visualizations
Caption: Workflow for mitigating the food effect on this compound absorption.
Caption: Mechanism of the positive food effect on this compound absorption.
References
- 1. HPLC Method for Analysis of Fenofibric Acid and Fenofibrate on Primesep 200 column | SIELC Technologies [sielc.com]
- 2. Developing an in vitro lipolysis model for real-time analysis of drug concentrations during digestion of lipid-based formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. hhs.gov [hhs.gov]
- 8. The effects of food on the bioavailability of fenofibrate administered orally in healthy volunteers via sustained-release capsule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Absence of a food effect with a 145 mg nanoparticle fenofibrate tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Using in vitro lipolysis and SPECT/CT in vivo imaging to understand oral absorption of fenofibrate from lipid-based drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Prevent Fenofibrate Degradation in Experimental Solutions
A Note on "Theofibrate": This guide focuses on Fenofibrate (B1672516) , a common lipid-lowering drug. It is presumed that "this compound" was a typographical error. Fenofibrate belongs to the fibrate class of drugs, which are known to be unstable in liquid formulations, making proper handling critical for experimental success.
Frequently Asked Questions (FAQs)
This section covers common questions about the stability and handling of Fenofibrate in a research setting.
Q1: What is the primary degradation pathway for Fenofibrate in experimental solutions?
A1: Fenofibrate is an ester prodrug. Its primary degradation pathway is the hydrolysis of the ester linkage, which converts it into its pharmacologically active metabolite, fenofibric acid.[1][2][3] This reaction is significantly accelerated in both acidic and basic aqueous solutions.[3][4]
Q2: What are the main environmental factors that cause Fenofibrate to degrade?
A2: The stability of Fenofibrate is compromised by several factors:
-
pH: It degrades rapidly in both acidic and especially alkaline (basic) conditions.[3][4] It is most stable at a neutral or slightly acidic pH.
-
Temperature: Elevated temperatures significantly increase the rate of degradation.[4]
-
Light: Fenofibrate is sensitive to light, particularly UV radiation, which can cause photodegradation.[5]
-
Oxidation: The molecule can also degrade under oxidative stress.[3][4]
Q3: How should I prepare and store a Fenofibrate stock solution to ensure its stability?
A3: To maximize stability, prepare stock solutions by dissolving Fenofibrate in a suitable organic solvent such as DMSO, dimethyl formamide (B127407) (DMF), or ethanol.[6] Store these stock solutions in airtight, light-protecting (amber) vials at low temperatures, such as -20°C.[6] Purging the vial with an inert gas like nitrogen or argon before sealing can provide additional protection against oxidation.[6]
Q4: My Fenofibrate is precipitating when I dilute my organic stock solution into an aqueous buffer for my experiment. What can I do?
A4: This is a common issue due to Fenofibrate's very low solubility in water.[7] Here are a few strategies to overcome this:
-
Use a Co-solvent: First, try diluting the stock solution into a small volume of a water-miscible organic solvent (like ethanol) before adding it to the final aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Incorporate Surfactants: For certain applications, adding a small amount of a surfactant, such as sodium lauryl sulfate (B86663) (SLS), to the aqueous buffer can dramatically increase Fenofibrate's solubility.[7]
-
Pre-warm the Buffer: Gently warming the aqueous buffer before adding the Fenofibrate stock can sometimes help, but be mindful that heat can also accelerate degradation. Cool the final solution to the experimental temperature after dissolution.
-
Method from a Supplier: One recommendation is to first dissolve Fenofibrate in DMF and then dilute it with the aqueous buffer (e.g., PBS pH 7.2) to a final concentration where it remains soluble (e.g., 0.25 mg/ml in a 1:3 DMF:PBS solution).[6]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Issue | Possible Cause | Recommended Solution |
| High variability between experimental replicates. | The working solution is degrading over the course of the experiment. | Always prepare working solutions fresh from a stable stock solution immediately before use.[6] For long experiments, consider the stability of Fenofibrate in your specific medium and temperature. |
| Unexpected or shifting peaks in HPLC/LC-MS analysis. | Fenofibrate is degrading into fenofibric acid or other byproducts.[3][8] | Confirm the identity of the unexpected peaks by running a forced degradation sample (see Protocol 2) as a reference. Ensure the mobile phase and diluents are not promoting degradation (e.g., avoid highly basic pH). |
| Loss of biological activity in cell-based assays. | The compound is degrading in the cell culture medium over the incubation period. Fibrates are known to be susceptible to hydrolysis in culture medium. | Perform a stability test of Fenofibrate in your specific cell culture medium under incubation conditions (e.g., 37°C, 5% CO2). Minimize the duration of the experiment where possible. Prepare fresh media with Fenofibrate for each experiment. |
| Difficulty dissolving Fenofibrate powder. | Fenofibrate is practically insoluble in water and aqueous buffers.[7][9] | Do not attempt to dissolve Fenofibrate directly in aqueous solutions. First, create a concentrated stock solution in an appropriate organic solvent like DMSO or DMF.[6] Use sonication to aid dissolution if necessary.[10] |
Quantitative Data Summary
The following tables summarize key quantitative data regarding Fenofibrate's stability and solubility.
Table 1: Stability of Fenofibrate under Various Forced Degradation Conditions
| Stress Condition | Reagent/Parameters | Duration & Temperature | Observed Degradation | Reference |
| Acid Hydrolysis | 0.1 M HCl | 4 hours at 323 K (50°C) | Significant Degradation | [4] |
| Base Hydrolysis | 0.1 M NaOH | 4 hours at 323 K (50°C) | Very High Degradation (t₉₀ = 3.34 hours) | [4] |
| Oxidation | 3% H₂O₂ | 4 hours at 323 K (50°C) | Significant Degradation | [4] |
| Photolysis | UV Light | 4 hours at 254 nm | Significant Degradation | [4] |
| Thermal Stress | Dry Heat | 4 hours at 323 K (50°C) | Degradation Observed | [4] |
| Neutral Hydrolysis | Water | 4 hours at 323 K (50°C) | Relatively Stable | [3] |
Table 2: Solubility of Fenofibrate in Common Solvents
| Solvent | Solubility | Reference |
| Water | Practically insoluble (~0.25 - 6 µg/mL) | [5][7] |
| DMSO | ~15 mg/mL | [6] |
| DMF | ~30 mg/mL | [6] |
| Ethanol | ~1 mg/mL | [6] |
| Methanol (B129727) | Freely soluble | [7] |
| 0.05 M Sodium Lauryl Sulfate (aq) | ~900 µg/mL | [7] |
| 1:3 DMF:PBS (pH 7.2) | ~250 µg/mL | [6] |
Experimental Protocols
Protocol 1: Preparation of Fenofibrate Stock and Working Solutions
-
Stock Solution (e.g., 10 mg/mL in DMSO):
-
Accurately weigh the required amount of solid Fenofibrate powder.
-
Add the appropriate volume of high-purity, anhydrous DMSO to dissolve the powder. Use a vortex mixer or sonicator to ensure complete dissolution.
-
Aliquot the stock solution into small-volume, amber glass vials with airtight caps.
-
Store the aliquots at -20°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
-
Working Solution (Aqueous):
-
Thaw a single aliquot of the stock solution just before use.
-
Perform a serial dilution. First, dilute the DMSO stock into your cell culture medium or buffer to an intermediate concentration.
-
Finally, dilute the intermediate solution to the desired final concentration for your experiment. This stepwise process helps prevent precipitation.
-
Crucially, use the aqueous working solution immediately after preparation. Do not store aqueous solutions. [6]
-
Protocol 2: General Method for a Forced Degradation Study
This protocol helps identify potential degradation products and assess stability under stress.
-
Prepare a stock solution of Fenofibrate in methanol (e.g., 1 mg/mL).
-
Set up separate reaction vials for each stress condition (acid, base, oxidation, etc.).
-
For Acid Hydrolysis: Add an equal volume of 0.1 M HCl to an aliquot of the stock solution.
-
For Base Hydrolysis: Add an equal volume of 0.1 M NaOH to another aliquot.
-
For Oxidation: Add an equal volume of 3% H₂O₂ to a third aliquot.
-
Incubate all samples (including an unstressed control) in a water bath at a controlled temperature (e.g., 60°C) for a defined period (e.g., 4 hours).[4]
-
After incubation, cool the samples to room temperature. Neutralize the acid and base samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase and analyze immediately by HPLC (see Protocol 3).
Protocol 3: Recommended HPLC Conditions for Purity Analysis
This is a general reverse-phase HPLC method for separating Fenofibrate from its primary degradant, fenofibric acid.
-
Column: C18, 5 µm particle size (e.g., 4.6 x 250 mm).[4]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a slightly acidic aqueous buffer (e.g., 80:20 v/v acetonitrile:water with 0.1% formic acid or phosphoric acid).[11]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 286 nm.[3]
-
Column Temperature: 25-35°C.[3]
-
Expected Elution: Fenofibrate is more nonpolar and will have a longer retention time than its more polar degradation product, fenofibric acid.
Visualizations
Diagram 1: Primary Degradation Pathway of Fenofibrate
The most significant degradation pathway for Fenofibrate is hydrolysis of its ester bond.
Caption: Fenofibrate undergoes hydrolysis to form its active metabolite, fenofibric acid.
Diagram 2: Simplified Signaling Pathway of Fenofibrate
Fenofibrate acts as a prodrug, and its active form, fenofibric acid, activates the PPARα nuclear receptor.
Caption: Fenofibrate's mechanism of action via activation of the PPARα signaling pathway.[1]
Diagram 3: Recommended Workflow for Handling Fenofibrate Solutions
Follow this workflow to minimize degradation and ensure reproducible results in your experiments.
Caption: A logical workflow for preparing and handling Fenofibrate solutions to maintain stability.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. akjournals.com [akjournals.com]
- 4. scielo.br [scielo.br]
- 5. WO2008144355A2 - Stable, self-microemulsifying fenofibrate compositions - Google Patents [patents.google.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. US9439860B2 - Fenofibrate formulation - Google Patents [patents.google.com]
- 8. phmethods.net [phmethods.net]
- 9. Fenofibrate: a novel formulation (Triglide™) in the treatment of lipid disorders: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uspbpep.com [uspbpep.com]
- 11. pubs.acs.org [pubs.acs.org]
Refinement of Theofibrate administration techniques for consistent results
Welcome to the Theofibrate Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective administration of this compound (Fenofibrate) and to ensure consistent and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a prodrug that is rapidly hydrolyzed by tissue and plasma esterases into its active metabolite, fenofibric acid.[1] Fenofibric acid is an agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor.[1][2] Upon binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to alterations in their transcription.[1][2] This regulation of gene expression is central to this compound's effects on lipid and lipoprotein metabolism.[2][3]
Q2: Why is the formulation of this compound a critical consideration for my experiments?
A2: this compound is a highly lipophilic compound with poor aqueous solubility, which can lead to low and variable oral bioavailability.[4][5] Different formulations have been developed to address this challenge, including micronized particles, nanocrystals, and solid dispersions designed to enhance dissolution and absorption.[6][7][8] The choice of formulation can significantly impact the consistency and reproducibility of your experimental results. For instance, newer formulations like insoluble drug delivery microparticle (IDD-P) tablets have been shown to have bioavailability that is independent of food intake, unlike older formulations.[5]
Q3: Should I use this compound or its active metabolite, fenofibric acid, for in vitro studies?
A3: For in vitro experiments, using fenofibric acid is often preferred. This is because cells in culture may have varying esterase activity, leading to inconsistent conversion of this compound to its active form. Using fenofibric acid directly bypasses this variability, ensuring a more consistent and direct measure of the compound's effect on cellular pathways.
Q4: What is a suitable vehicle control for in vitro experiments with this compound/fenofibric acid?
A4: Due to its poor water solubility, this compound and fenofibric acid are typically dissolved in an organic solvent for in vitro use. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent. It is crucial to use a vehicle control in your experiments, which would be the same concentration of DMSO used to dissolve the drug, to account for any effects of the solvent itself on the cells.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent results between in vitro experiments. | 1. Inconsistent conversion of this compound to fenofibric acid by cells. 2. Precipitation of this compound/fenofibric acid in culture media. 3. Variability in cell passage number or confluency. | 1. Use fenofibric acid directly for in vitro studies. 2. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.1%) and consistent across all experiments. Prepare fresh dilutions from a concentrated stock solution for each experiment. 3. Standardize cell culture conditions, including passage number and seeding density. |
| High variability in in vivo animal studies. | 1. Poor and variable oral absorption of this compound. 2. The effect of food intake on drug absorption. 3. Improper drug formulation and administration. | 1. Select a formulation with enhanced bioavailability, such as a micronized or nanoparticle formulation. 2. Standardize feeding protocols. Administer this compound at the same time relative to feeding for all animals. For some formulations, administration with food enhances absorption.[8] 3. Ensure the drug is uniformly suspended if administered by oral gavage. Use a consistent vehicle and administration volume. |
| Unexpected off-target effects observed. | 1. This compound has known PPARα-independent effects. 2. High concentrations of the drug or vehicle may lead to non-specific effects. | 1. Be aware that this compound can have effects independent of PPARα activation.[9] Include appropriate controls, such as PPARα knockout models or the use of PPARα antagonists, to dissect the specific pathways involved. 2. Perform dose-response studies to identify the optimal concentration range and minimize the risk of off-target effects. Ensure the vehicle concentration is non-toxic to the cells or animals. |
Data Presentation: Comparison of this compound Formulations
The following table summarizes data on different this compound formulations to aid in the selection of the most appropriate option for your research.
| Formulation | Key Characteristics | Impact on Bioavailability | Food Effect | Reference |
| Standard Crystalline | Large particle size. | Low and variable. | Significant; absorption is increased with high-fat meals. | [4][8] |
| Micronized | Reduced particle size, increased surface area. | Improved compared to standard crystalline form. | Present, but may be less pronounced than with the standard form. | [6][7] |
| Nanoparticle | Further reduction in particle size, significantly increased surface area to volume ratio. | Substantially enhanced bioavailability. | Reduced food effect compared to older formulations. | [6][8] |
| Insoluble Drug Delivery-Microparticle (IDD-P) | Microparticles stabilized with surface-modifying agents to prevent reaggregation. | High bioavailability, independent of food intake. | Bioequivalent under fasting and fed conditions. | [5] |
| Fenofibric Acid (Choline Salt) | The active metabolite in a hydrophilic salt form. | Highest bioavailability among available formulations. | Can be administered with or without food. | [6][8] |
Experimental Protocols
Protocol 1: Preparation of this compound/Fenofibric Acid Stock Solution for In Vitro Use
-
Materials: this compound or Fenofibric Acid powder, Dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Weigh the desired amount of this compound or fenofibric acid powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be required.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Administration of this compound in a Rodent Model via Oral Gavage
-
Materials: this compound formulation, appropriate vehicle (e.g., 0.5% carboxymethylcellulose), gavage needles, syringes.
-
Procedure:
-
Determine the appropriate dose of this compound based on the study design and previous literature.
-
Prepare the dosing suspension by weighing the required amount of this compound and suspending it in the chosen vehicle.
-
Ensure the suspension is homogenous by vortexing or stirring immediately before each administration.
-
Accurately measure the body weight of each animal to calculate the correct dosing volume.
-
Gently restrain the animal and insert the gavage needle orally, advancing it into the esophagus and down to the stomach.
-
Slowly administer the suspension.
-
Monitor the animal for any signs of distress during and after the procedure.
-
For consistency, administer the dose at the same time each day.
-
Mandatory Visualizations
Caption: Classical this compound signaling pathway.
Caption: In vitro experimental workflow for this compound.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Enhanced oral bioavailability of fenofibrate using polymeric nanoparticulated systems: physicochemical characterization and in vivo investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FENOFIBRATE SUBCELLULAR DISTRIBUTION AS A RATIONALE FOR THE INTRACRANIAL DELIVERY THROUGH BIODEGRADABLE CARRIER - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fenofibrate Ameliorates Retinal Pigment Epithelium Injury Induced by Excessive Fat Through Upregulation of PI3K/AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Fenofibrate: a novel formulation (Triglide™) in the treatment of lipid disorders: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fenofibrate-Loaded Biodegradable Nanoparticles for the Treatment of Experimental Diabetic Retinopathy and Neovascular Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fenofibrate Metabolism in the Cynomolgus Monkey using Ultraperformance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fenofibrate-induced mitochondrial dysfunction and metabolic reprogramming reversal: the anti-tumor effects in gastric carcinoma cells mediated by the PPAR pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Theofibrate vs. Fenofibrate: A Comparative Guide on Efficacy in Hyperlipidemia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of theofibrate, likely identified as etofylline (B1671713) clofibrate (B1669205), and fenofibrate (B1672516) in the context of hyperlipidemia. The information is compiled from preclinical and clinical studies to assist researchers in understanding the therapeutic potential and mechanisms of these two fibrate drugs. Due to the limited direct comparative data, this guide presents the available evidence for each compound individually, followed by a comparative summary.
Introduction to this compound and Fenofibrate
This compound , as referred to in the query, is strongly suggested to be etofylline clofibrate , a derivative of clofibrate. It is a compound where clofibric acid is esterified with etofylline.
Fenofibrate is a third-generation fibric acid derivative. It is a prodrug that is converted to its active metabolite, fenofibric acid, in the body. Fenofibrate is widely used in the management of various types of dyslipidemia.
Both drugs belong to the fibrate class of hypolipidemic agents, which are known to modulate lipid metabolism primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs).
Mechanism of Action
Both etofylline clofibrate and fenofibrate exert their lipid-lowering effects by activating PPARα, a nuclear receptor that regulates the transcription of genes involved in lipid metabolism.
Signaling Pathway of Fibrates (PPARα Activation)
Caption: Mechanism of action of fibrates via PPARα activation.
Efficacy Data from Clinical Studies
The following tables summarize the lipid-lowering efficacy of etofylline clofibrate and fenofibrate as reported in human clinical trials.
Table 1: Efficacy of Etofylline Clofibrate in Hyperlipidemic Patients
| Parameter | Type of Hyperlipidemia | Dosage | Duration | % Reduction (from baseline) | Reference |
| Cholesterol | Type II - V | 500-750 mg/day | 4 weeks - 4 months | 15% - 23% | [1] |
| Triglycerides | Type II - V | 500-750 mg/day | 4 weeks - 4 months | 24% - 52% | [1] |
| Total Lipids | Type II - V | 500-750 mg/day | 4 weeks - 4 months | 14% - 31% | [1] |
| VLDL-Cholesterol | Type IIb | 750 mg/day | 8 weeks | 22% | [2] |
| VLDL-Triglycerides & Cholesterol | Type IV | 750 mg/day | 8 weeks | 11% & 16% | [2] |
| HDL-Cholesterol | Type IIb | 750 mg/day | 8 weeks | 22% (Increase) | [2] |
| Cholesterol & Total-beta-lipoproteins | Type II | 500-750 mg/day | 8 weeks | 27% | [3] |
| Triglycerides & Total-beta-lipoproteins | Type IV | 500-750 mg/day | 8 weeks | 37% & 24% | [3] |
Table 2: Efficacy of Fenofibrate in Hyperlipidemic Patients
| Parameter | Type of Hyperlipidemia | Dosage | Duration | % Change (from baseline) | Reference |
| Triglycerides | Mixed Dyslipidemia | 200 mg/day | 5 years | ↓ 22% - 29% | [4] |
| LDL-C | Mixed Dyslipidemia | 200 mg/day | 5 years | ↓ 6% - 12% | [4] |
| HDL-C | Mixed Dyslipidemia | 200 mg/day | 5 years | ↑ 1% - 5% | [4] |
| Triglycerides | Mixed Dyslipidemia | Not specified | Not specified | ↓ 41.3% - 43.2% | [4] |
| HDL-C | Mixed Dyslipidemia | Not specified | Not specified | ↑ 18.2% - 18.8% | [4] |
| LDL-C | Mixed Dyslipidemia | Not specified | Not specified | ↓ 5.5% - 15.7% | [4] |
| Triglycerides | Primary Dyslipidemia | Not specified | Not specified | ↓ 20% - 50% | [4] |
| HDL-C | Primary Dyslipidemia | Not specified | Not specified | ↑ 10% - 25% | [4] |
| Total Cholesterol | Dyslipidemia | 300 mg/day | 12 weeks | ↓ 16% | [5] |
| LDL-C | Dyslipidemia | 300 mg/day | 12 weeks | ↓ 23% | [5] |
| Triglycerides | Dyslipidemia | 300 mg/day | 12 weeks | ↓ 41% | [5] |
| HDL-C | Dyslipidemia | 300 mg/day | 12 weeks | ↑ 14% | [5] |
Efficacy Data from Animal Models
The following tables summarize the lipid-lowering efficacy of fenofibrate in various animal models of hyperlipidemia. Limited data was available for etofylline clofibrate from the conducted searches.
Table 3: Efficacy of Fenofibrate in Animal Models of Hyperlipidemia
| Animal Model | Drug & Dosage | Duration | Key Findings | Reference |
| Hypercholesterolemic Rats | Etofylline clofibrate (ML 1024) | Not specified | Superior to reference compounds in reducing cholesterol and triglycerides. | [6] |
| Fructose-induced Hypertriglyceridemic Rats | Fenofibrate (50 & 100 mg/kg) | 2 weeks | Dose-dependent reduction in triglycerides; decrease in C-reactive protein and malondialdehyde; increase in nitric oxide. | [7] |
| Normal Aging Rats | Fenofibrate (300 mg/kg/day) | 5 weeks | Significantly decreased age-related increases in plasma total cholesterol and free fatty acids. No significant effect on triglycerides. | [8] |
| Hyperlipidemic Dogs | Fenofibrate (micronized, nanocrystal) | 21-63 days | Normalized triglycerides in all dogs. Decreased serum cholesterol in 9 out of 10 dogs. | [9] |
| Hypertriglyceridemic Cats | Fenofibrate (5 mg/kg q24h) | 1 month | Significant decrease in serum triglycerides and total cholesterol. | [10] |
Experimental Protocols
Clinical Study with Etofylline Clofibrate
-
Study Design: An open within-patient study involving 47 hyperlipidemic patients (Type II-V).[1]
-
Methodology: Patients were first adapted to a specific diet, followed by a 4-week wash-out period. Etofylline clofibrate was administered at a dosage of 500 mg/day for 4 weeks, which was then increased to 750 mg/day for an additional 4 months. Lipid profiles (cholesterol, triglycerides, total lipids) were monitored.[1]
Animal Study with Fenofibrate in a Hypertriglyceridemia Rat Model
-
Study Design: Evaluation of fenofibrate in a fructose-induced hypertriglyceridemia rat model.[7]
-
Methodology: Hypertriglyceridemia was induced in rats by administering 10% fructose (B13574) solution (10 ml daily) for 4 weeks. Following the induction, rats were treated with either a low dose (50 mg/kg body weight) or a high dose (100 mg/kg body weight) of fenofibrate orally for 2 weeks. Lipid parameters, markers of endothelial function (nitric oxide, asymmetric dimethylarginine), and inflammation (C-reactive protein, malondialdehyde) were assessed at baseline, after 4 weeks of fructose administration, and after 2 weeks of fenofibrate therapy.[7]
Caption: Experimental workflow for fenofibrate efficacy in a rat model.
Comparative Summary and Conclusion
-
Efficacy: Both drugs demonstrate significant efficacy in reducing triglyceride levels, a hallmark of fibrate therapy. Reductions of up to 52% for etofylline clofibrate and up to 50% for fenofibrate have been reported in clinical settings.[1][4] Both agents also show beneficial effects on total and LDL cholesterol, and an increase in HDL cholesterol.
-
Mechanism: The fundamental mechanism of action for both drugs is the activation of PPARα, leading to downstream effects on lipid metabolism.
-
Animal Models: Fenofibrate has been studied more extensively in various animal models, including rats, dogs, and cats, demonstrating its broad applicability in preclinical research. Data on etofylline clofibrate in animal models is less prevalent in the searched literature.
-
Clinical Use: Fenofibrate is a widely prescribed lipid-lowering agent globally, with a substantial body of clinical trial data supporting its use. Etofylline clofibrate appears to be an older drug with a more limited clinical research footprint in recent years.
References
- 1. [Clinical effects and tolerance of etofylline clofibrate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effect of etofylline clofibrate on the composition of lipoproteins in hyperlipidaemia type IIb and IV (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Therapeutic experiences in the treatment of hyperlipoproteinaemia with etofylline clofibrate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Update on the clinical utility of fenofibrate in mixed dyslipidemias: mechanisms of action and rational prescribing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of 12-week treatment with fenofibrate 300 mg in Thai dyslipidemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the hypolipaemic activity of etofylline clofibrate, a new ester of etofylline and clofibric acid, and comparison with effects of known hypolipaemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pleiotropic effects of fenofibrate therapy on rats with hypertriglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fenofibrate Reduces Age-related Hypercholesterolemia in Normal Rats on a Standard Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Therapy for feline secondary hypertriglyceridemia with fenofibrate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fibrates on Gene Expression: A Guide for Researchers
While specific data on the gene expression effects of Theofibrate is limited in publicly available literature, this guide provides a comprehensive comparative analysis of other prominent fibrates—Fenofibrate, Bezafibrate, and Gemfibrozil. This document is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the nuanced effects of these lipid-lowering agents on gene expression.
Fibrates are a class of drugs that modulate lipid metabolism primarily by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that regulates the transcription of numerous genes involved in lipid and lipoprotein metabolism.[1][2] Upon activation by a fibrate, PPARα forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to changes in their expression.[1][2]
Comparative Effects on Gene Expression
The primary mechanism of action for fibrates involves the modulation of genes that control lipid metabolism. This includes increasing the expression of genes involved in fatty acid uptake and oxidation and decreasing the expression of genes that inhibit lipid clearance. The following table summarizes the quantitative effects of Fenofibrate, Bezafibrate, and Gemfibrozil on key genes.
| Gene Target | Fibrate | Effect on Gene Expression | Pathway Affected | Reference |
| Lipoprotein Lipase (LPL) | Fenofibrate, Bezafibrate, Gemfibrozil | Upregulation | Triglyceride Clearance | [3][4] |
| Apolipoprotein C-III (APOC3) | Fenofibrate, Bezafibrate, Gemfibrozil | Downregulation | Triglyceride Clearance | [3][4] |
| Apolipoprotein A-I (APOA1) | Fenofibrate, Bezafibrate | Upregulation | HDL Metabolism | [3][5] |
| Apolipoprotein A-II (APOA2) | Fenofibrate, Bezafibrate | Upregulation | HDL Metabolism | [3] |
| Acyl-CoA Oxidase 1 (ACOX1) | Fenofibrate | Upregulation | Fatty Acid Oxidation | [6] |
| Carnitine Palmitoyltransferase 1A (CPT1A) | Fenofibrate | Upregulation | Fatty Acid Oxidation | |
| CYP3A4 | Gemfibrozil, Fenofibric acid, Clofibric acid | 2- to 5-fold increase in mRNA | Drug Metabolism | |
| CYP2C8 | Fenofibric acid, Clofibric acid | 2- to 6-fold increase in mRNA | Drug Metabolism | |
| UGT1A1 | Gemfibrozil, Fenofibric acid, Clofibric acid | 2- to 3-fold increase in mRNA | Drug Metabolism |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary signaling pathway activated by fibrates and a general workflow for studying their effects on gene expression.
Caption: Fibrate-mediated activation of the PPARα signaling pathway.
Caption: General experimental workflow for studying fibrate effects on gene expression.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to assess the impact of fibrates on gene expression.
In Vitro Studies (e.g., Human Hepatocytes)
-
Cell Culture:
-
Primary human hepatocytes or hepatoma cell lines (e.g., HepG2) are cultured in appropriate media, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Fibrate Treatment:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Once confluent, the culture medium is replaced with fresh medium containing the fibrate of interest at various concentrations or a vehicle control (e.g., DMSO).
-
Treatment duration typically ranges from 24 to 72 hours.
-
-
RNA Isolation:
-
Total RNA is extracted from the cells using a suitable method, such as TRIzol reagent or a commercial RNA isolation kit.
-
The quality and quantity of the extracted RNA are assessed using spectrophotometry (A260/A280 ratio) and gel electrophoresis.
-
-
Gene Expression Analysis:
-
Quantitative Real-Time PCR (qRT-PCR):
-
Reverse transcription of RNA to complementary DNA (cDNA) is performed.
-
qRT-PCR is then carried out using gene-specific primers and a fluorescent dye (e.g., SYBR Green) to quantify the expression levels of target genes.
-
Gene expression is typically normalized to a housekeeping gene (e.g., GAPDH, ACTB).
-
-
Microarray Analysis:
-
Isolated RNA is converted to labeled cDNA or cRNA.
-
The labeled target is hybridized to a microarray chip containing probes for thousands of genes.
-
The chip is scanned to measure the fluorescence intensity of each probe, which corresponds to the gene expression level.
-
-
RNA Sequencing (RNA-Seq):
-
RNA is converted into a library of cDNA fragments.
-
The library is sequenced using next-generation sequencing technology.
-
The resulting sequence reads are aligned to a reference genome to quantify the expression of all genes.
-
-
In Vivo Studies (e.g., Rodent Models)
-
Animal Models:
-
Rodent models, such as mice (e.g., C57BL/6) or rats (e.g., Wistar), are commonly used.
-
Animals are housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.
-
-
Fibrate Administration:
-
Fibrates are typically administered orally via gavage or mixed into the diet.
-
The treatment duration can range from a few days to several weeks.
-
-
Tissue Collection:
-
At the end of the treatment period, animals are euthanized.
-
The liver and other relevant tissues are collected, snap-frozen in liquid nitrogen, and stored at -80°C until RNA isolation.
-
-
RNA Isolation and Gene Expression Analysis:
-
The procedures for RNA isolation and gene expression analysis are similar to those described for in vitro studies.
-
Conclusion
Fenofibrate, Bezafibrate, and Gemfibrozil exert their lipid-lowering effects through the PPARα-mediated regulation of a complex network of genes. While all three primarily target genes involved in triglyceride clearance and fatty acid oxidation, the magnitude of their effects and their influence on other pathways, such as drug metabolism, can differ. Further head-to-head comparative studies employing high-throughput transcriptomic approaches are needed to fully elucidate the distinct gene expression profiles induced by each of these fibrates, which could inform more personalized therapeutic strategies for dyslipidemia.
References
- 1. Fibrates influence the expression of genes involved in lipoprotein metabolism in a tissue-selective manner in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fibrate pharmacogenomics: expanding past the genome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. nbinno.com [nbinno.com]
Theofibrate's Anti-Inflammatory Potential: An In Vitro Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro anti-inflammatory effects of Theofibrate, using its well-studied active metabolite, fenofibric acid, as a benchmark. The data presented is based on studies of fenofibrate (B1672516), a prodrug of fenofibric acid.
This compound's therapeutic potential extends beyond its established role in lipid regulation, with a growing body of evidence pointing towards significant anti-inflammatory properties. These effects are primarily mediated through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α), a key regulator of lipid metabolism and inflammatory responses.[1][2] Activation of PPAR-α by fenofibric acid, the active form of this compound, interferes with major inflammatory signaling pathways, most notably the Nuclear Factor kappa-B (NF-κB) pathway.[1][3][4][5][6] This interference, or transrepression, leads to a downstream reduction in the expression of pro-inflammatory cytokines and other inflammatory mediators.[1][4][5]
Comparative Efficacy in Suppressing Inflammatory Markers
In vitro studies have demonstrated the potent anti-inflammatory effects of fenofibric acid by measuring its ability to inhibit key enzymes and cellular responses involved in the inflammatory cascade. A direct comparison with other anti-inflammatory compounds provides valuable insights into its relative potency.
Cyclooxygenase (COX) Enzyme Inhibition
The cyclooxygenase enzymes, COX-1 and COX-2, are critical mediators of inflammation through their role in prostaglandin (B15479496) synthesis. The inhibitory activity of fenofibric acid on these enzymes has been quantified and compared with the non-steroidal anti-inflammatory drug (NSAID) diclofenac. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug required to inhibit 50% of the enzyme's activity, are presented below. Lower IC50 values are indicative of greater potency.
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) |
| Fenofibric Acid | > 100 | 48[7][8] |
| Fenofibrate | > 100 | 82[7][8] |
| Diclofenac (Standard) | 65 | 58[7][8] |
Data sourced from Prasad et al.[7][8]
These data indicate that fenofibric acid is a more potent inhibitor of COX-2 than its prodrug, fenofibrate, and shows comparable, if not slightly better, potency to the established NSAID, diclofenac, in vitro.[8]
This compound's Mechanism of Anti-Inflammatory Action
The primary mechanism by which this compound's active metabolite, fenofibric acid, exerts its anti-inflammatory effects is through the activation of PPAR-α and the subsequent transrepression of the NF-κB signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following outlines a standard protocol for assessing the in vitro anti-inflammatory effects of a compound like this compound.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay spectrophotometrically determines the ability of a test compound to inhibit the peroxidase activity of COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine, colorimetric substrate)
-
Test compounds (this compound, Fenofibric Acid, Diclofenac) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2) in each well of a 96-well plate.
-
Add various concentrations of the test compounds or the vehicle control to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the compounds to interact with the enzymes.
-
Initiate the reaction by adding a solution of arachidonic acid and TMPD.
-
Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of change in absorbance is proportional to the COX activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
The in vitro evidence strongly supports the anti-inflammatory properties of this compound, primarily through the action of its active metabolite, fenofibric acid. Its ability to activate PPAR-α and consequently inhibit the NF-κB signaling pathway, coupled with its direct inhibitory effects on the COX-2 enzyme, positions it as a compound of interest for further investigation in inflammatory conditions. The comparative data suggests a potency that is on par with established anti-inflammatory agents in specific in vitro assays. These findings warrant further exploration in preclinical and clinical settings to fully elucidate the therapeutic potential of this compound in inflammation-driven diseases.
References
- 1. Anti-inflammatory role of fenofibrate in treating diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Peroxisome Proliferator-Activated Receptor-α Activation as a Mechanism of Preventive Neuroprotection Induced by Chronic Fenofibrate Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinexprheumatol.org [clinexprheumatol.org]
- 5. Fenofibrate downregulates NF-κB signaling to inhibit proinflammatory cytokine secretion in human THP-1 macrophages and during primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Anti-inflammatory activity of anti-hyperlipidemic drug, fenofibrate, and its phase-I metabolite fenofibric acid: in silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fenofibrate and Statins on Lipid Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of fenofibrate (B1672516) and statins in modulating lipid profiles, supported by experimental data from key clinical trials.
Executive Summary
Statins and fenofibrates are two distinct classes of lipid-lowering agents that exert their effects through different mechanisms of action. Statins are the first-line therapy for elevated low-density lipoprotein cholesterol (LDL-C), a primary risk factor for cardiovascular disease.[1][2] Fenofibrates are primarily used to reduce high levels of triglycerides and, to a lesser extent, raise high-density lipoprotein cholesterol (HDL-C).[1][2] While both drug classes have demonstrated efficacy in improving lipid profiles, their head-to-head and combination effects are of significant interest in managing complex dyslipidemias, particularly in high-risk populations such as individuals with type 2 diabetes. This guide synthesizes data from major clinical trials to compare their effects on key lipid parameters.
Mechanisms of Action
Statins and fenofibrate modulate lipid metabolism via distinct signaling pathways.
Fenofibrate: PPARα Activation
Fenofibrate is a prodrug that is converted to its active metabolite, fenofibric acid.[3] Fenofibric acid activates the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism.[4][5] This activation leads to increased synthesis of lipoprotein lipase, which enhances the clearance of triglyceride-rich particles, and apolipoproteins A-I and A-II, key components of HDL.[3][4] It also reduces the production of apolipoprotein C-III, an inhibitor of lipoprotein lipase.[3][5]
Statins: HMG-CoA Reductase Inhibition
Statins competitively inhibit 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[6][7][8] This inhibition reduces intracellular cholesterol levels in the liver, leading to the upregulation of LDL receptors on the surface of hepatocytes.[8] The increased number of LDL receptors enhances the clearance of LDL-C from the circulation.[8]
Head-to-Head Comparison of Lipid Profile Modifications
The following tables summarize the effects of fenofibrate and statins on lipid profiles as monotherapy and in combination, based on data from significant clinical trials.
Monotherapy
| Study | Drug & Dosage | LDL-C Change | HDL-C Change | Triglyceride Change |
| FIELD [9] | Fenofibrate 200 mg/day | -12% | +5% | -29% |
| DAIS [6] | Fenofibrate 200 mg/day | Significant Decrease | Significant Increase | Significant Decrease |
| FAT [10] | Fenofibrate 200 mg/day | No Significant Change | Significant Increase | Significant Decrease |
| FAT [10] | Atorvastatin 10 mg/day | Significant Decrease | No Significant Change | Significant Decrease |
Combination Therapy vs. Statin Monotherapy
| Study | Treatment Arms | LDL-C Change | HDL-C Change | Triglyceride Change |
| ACCORD-Lipid [11] | Simvastatin (B1681759) + Fenofibrate | -19 mg/dL | +3.2 mg/dL | -42 mg/dL |
| Simvastatin + Placebo | -21 mg/dL | +2.5 mg/dL | -16 mg/dL | |
| SAFARI [7] | Simvastatin 20mg + Fenofibrate 160mg | -31.2% | +18.6% | -43.0% |
| Simvastatin 20mg | -25.8% | +9.7% | -20.1% |
Experimental Protocols of Key Clinical Trials
Detailed methodologies from pivotal trials provide context for the presented data.
ACCORD (Action to Control Cardiovascular Risk in Diabetes) Lipid Trial
-
Objective: To determine if combination therapy with fenofibrate and a statin, compared to statin monotherapy, would reduce cardiovascular disease events in patients with type 2 diabetes.[12][13]
-
Study Design: A double-blind, randomized, placebo-controlled trial.[8]
-
Patient Population: 5,518 patients with type 2 diabetes who were at high risk for cardiovascular events.[8] Inclusion criteria included an HbA1c of 7.5% or higher, age 40-79 with existing cardiovascular disease, or age 55-79 with subclinical disease or at least two additional risk factors.[8]
-
Treatment: All participants received open-label simvastatin (target dose 20-40 mg/day).[12] Participants were then randomized to receive either fenofibrate (160 mg/day) or a placebo.[8]
-
Duration: The mean follow-up period was 4.7 years.[12]
-
Primary Endpoint: The first occurrence of nonfatal myocardial infarction, nonfatal stroke, or cardiovascular death.[8]
FIELD (Fenofibrate Intervention and Event Lowering in Diabetes) Study
-
Objective: To assess the effect of long-term fenofibrate therapy on cardiovascular events in individuals with type 2 diabetes.[3][14]
-
Study Design: A double-blind, placebo-controlled, randomized trial.[3]
-
Patient Population: 9,795 patients aged 50-75 with type 2 diabetes.[3] Patients were not required to have a specific lipid profile for inclusion and could be on other lipid-lowering therapies during the trial.[3]
-
Treatment: Participants were randomized to receive either micronized fenofibrate (200 mg/day) or a placebo.[14]
-
Duration: A median of 5 years of follow-up.
-
Primary Endpoint: The primary outcome was the occurrence of coronary heart disease events (nonfatal myocardial infarction or coronary heart disease-related death).
DAIS (Diabetes Atherosclerosis Intervention Study)
-
Objective: To evaluate the effect of fenofibrate on the progression of coronary artery disease in patients with type 2 diabetes.[6]
-
Study Design: A randomized, placebo-controlled trial.[6]
-
Patient Population: 418 patients with type 2 diabetes and at least one visible coronary lesion.[6]
-
Treatment: Participants were randomized to receive either micronized fenofibrate (200 mg/day) or a placebo.[6]
-
Duration: A minimum of 3 years.[6]
-
Primary Endpoint: Angiographic progression of coronary artery disease, measured by changes in minimum lumen diameter, mean segment diameter, and mean percentage stenosis.[6]
SAFARI (Simvastatin plus Fenofibrate for Combined Hyperlipidemia) Trial
-
Objective: To determine if combination therapy with simvastatin and fenofibrate is more effective than simvastatin monotherapy in improving the lipoprotein pattern in patients with combined hyperlipidemia.[7]
-
Study Design: A multicenter, randomized, double-blind, active-controlled study.[7]
-
Patient Population: Patients with combined hyperlipidemia (fasting triglycerides ≥150 and ≤500 mg/dL, and LDL-C >130 mg/dL).[7]
-
Treatment: Following a 6-week diet and placebo run-in, patients were randomized to either simvastatin (20 mg/day) plus fenofibrate (160 mg/day) or simvastatin (20 mg/day) monotherapy.[7]
-
Duration: 12 weeks of treatment.[7]
-
Primary Endpoint: Change in fasting triglyceride levels.[7]
Conclusion
Statins remain the cornerstone of therapy for lowering LDL-C and reducing cardiovascular risk.[2] Fenofibrate is a valuable agent for managing hypertriglyceridemia and increasing HDL-C.[2] Combination therapy with a statin and fenofibrate can offer additional benefits in improving the overall lipid profile, particularly in patients with mixed dyslipidemia.[12] However, large clinical outcome trials like ACCORD-Lipid have not demonstrated a significant additional reduction in cardiovascular events with routine combination therapy in a broad population of patients with type 2 diabetes.[11] Subgroup analyses from various trials suggest that patients with high triglycerides and low HDL-C may derive the most benefit from fibrate therapy, either as monotherapy or in combination with a statin.[11] The choice of lipid-lowering therapy should be individualized based on the patient's specific lipid abnormalities and overall cardiovascular risk profile.
References
- 1. Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) study: baseline characteristics and short-term effects of fenofibrate [ISRCTN64783481] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijopp.org [ijopp.org]
- 3. The ACCORD-Lipid study: implications for treatment of dyslipidemia in Type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of fenofibrate on progression of coronary-artery disease in type 2 diabetes: the Diabetes Atherosclerosis Intervention Study, a randomised study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effectiveness and tolerability of simvastatin plus fenofibrate for combined hyperlipidemia (the SAFARI trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Action to Control Cardiovascular Risk in Diabetes Lipid Trial - American College of Cardiology [acc.org]
- 7. Fenofibrate, HDL, and cardiovascular disease in Type-2 diabetes: The DAIS trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Both Fenofibrate and Atorvastatin Improve Vascular Reactivity in Combined Hyperlipidemia (Fenofibrate Versus Atorvastatin Trial) - American College of Cardiology [acc.org]
- 9. healthinfo.healthengine.com.au [healthinfo.healthengine.com.au]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. e-century.us [e-century.us]
- 12. Fenofibrate Intervention and Event Lowering in Diabetes - American College of Cardiology [acc.org]
- 13. FIELD: Fenofibrate Intervention and Event Lowering in Diabetes [medscape.org]
- 14. biolincc.nhlbi.nih.gov [biolincc.nhlbi.nih.gov]
The Synergistic Power of Theofibrate in Combination Therapy for Metabolic Disorders
A Comparative Guide for Researchers and Drug Development Professionals
Theofibrate, a prodrug of the active metabolite fenofibric acid, has long been a cornerstone in the management of dyslipidemia, primarily targeting elevated triglycerides and low high-density lipoprotein cholesterol (HDL-C). However, the evolving landscape of metabolic disease management has highlighted the potential for synergistic effects when this compound is combined with other metabolic drugs. This guide provides a comprehensive comparison of this compound combination therapies, supported by experimental data, to inform future research and drug development.
This compound and Statins: A Powerful Alliance Against Atherogenic Dyslipidemia
The combination of this compound with statins is the most widely studied and clinically utilized partnership. This pairing effectively addresses the common features of atherogenic dyslipidemia, a condition characterized by high triglycerides, low HDL-C, and an abundance of small, dense low-density lipoprotein (LDL) particles, which significantly increases the risk of coronary artery disease.[1][2]
Statins primarily lower LDL-C, while fibrates, like this compound, excel at reducing triglycerides and increasing HDL-C.[3][4] This complementary mechanism of action leads to a more comprehensive improvement in the lipid profile than either drug can achieve alone.[4][5]
Comparative Efficacy Data
Several clinical trials have demonstrated the superior efficacy of this compound-statin combination therapy.
| Trial/Study | Drug Combination | LDL-C Reduction | Triglyceride Reduction | HDL-C Increase | Reference |
| SAFARI Trial | Simvastatin (B1681759) (20mg) + Fenofibrate (B1672516) (160mg) | 31.2% | - | - | [1] |
| - | Simvastatin (20mg) monotherapy | 25.8% | - | - | [1] |
| Prospective Study | Statins + Fibrates (fenofibrate 200mg or ciprofibrate (B1669075) 100mg) | 40.3% | 44.5% | 15.2% | [4] |
| - | Statin monotherapy | 28.1% | 25.5% | 4% | [4] |
| - | Fibrate monotherapy | 12.7% | 34.0% | 18% | [4] |
| Atorvastatin-Fenofibrate Combination | Atorvastatin (B1662188) + Fenofibrate | 46% | 50% | 22% | [1] |
| Low-dose Combination | Atorvastatin (5mg) + Fenofibrate (160mg) | Significant decrease | Significant decrease | Significant increase | [6] |
Signaling Pathway: PPARα Activation
The primary mechanism of action for fibrates involves the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in lipid and lipoprotein metabolism.[2][7]
Experimental Protocol: The SAFARI Trial
The Simvastatin plus Fenofibrate for Combined Hyperlipidemia (SAFARI) trial was a key study evaluating this combination.[1]
Methodology:
-
Study Design: A multicenter, double-blind, randomized, forced-titration study.[5]
-
Participants: Patients with mixed dyslipidemia at risk of cardiovascular disease who were not adequately controlled by 10 mg atorvastatin alone.[5]
-
Intervention: Comparison of the efficacy and safety of the combination of 145 mg fenofibrate and 20 or 40 mg simvastatin with atorvastatin monotherapy.[5]
-
Duration: 12 weeks of treatment.[5]
-
Primary Outcome Measures: Percent change from baseline in Triglycerides, HDL-C, and LDL-C.[5]
This compound and Ezetimibe (B1671841): A Statin-Free Alternative
For patients who are intolerant to statins, the combination of this compound and ezetimibe offers a valuable therapeutic alternative.[8] Ezetimibe lowers cholesterol by inhibiting its absorption in the intestine, a mechanism that is complementary to the action of this compound.[9][10]
Comparative Efficacy Data
Clinical studies have shown that the co-administration of ezetimibe and fenofibrate leads to greater improvements in the lipid profile compared to either drug alone.[11][12]
| Study | Drug Combination | LDL-C Reduction | Triglyceride Reduction | HDL-C Increase | Total Cholesterol Reduction | Apo B Reduction | Reference |
| Farnier et al. (2005) | Fenofibrate (160mg) + Ezetimibe (10mg) | 20.4% | 44.0% | 19.0% | 22.4% | 26.1% | [11][12] |
| - | Fenofibrate (160mg) monotherapy | - | - | - | 10.8% | 11.3% | [11] |
| - | Ezetimibe (10mg) monotherapy | 13.4% | - | - | 11.8% | 15.2% | [11] |
| EFECTL Study | Fenofibrate + Ezetimibe | 24.2% | 40.0% | - | - | - | [13] |
| - | Fenofibrate monotherapy | 16.0% | 40.1% | - | - | - | [13] |
| - | Ezetimibe monotherapy | 17.4% | 3.4% | - | - | - | [13] |
This combination is also effective in shifting LDL particles from the small, dense, atherogenic pattern to a larger, more buoyant, and less atherogenic pattern.[12][14]
Experimental Protocol: Ezetimibe and Fenofibrate Co-administration Study
Methodology:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[12]
-
Participants: 625 patients with mixed hyperlipidemia (LDL-C between 3.4-5.7 mmol/L and triglycerides between 2.3-5.7 mmol/L).[12]
-
Intervention: Patients were randomized to one of four daily treatments: placebo, ezetimibe 10 mg, fenofibrate 160 mg, or a combination of fenofibrate 160 mg and ezetimibe 10 mg.[12]
-
Duration: 12 weeks.[12]
-
Primary Endpoint: Comparison of the LDL-C lowering efficacy of the combination therapy versus fenofibrate monotherapy.[12]
This compound and Metformin (B114582): Targeting Insulin (B600854) Resistance and Dyslipidemia
The combination of this compound and metformin is being explored for its potential to address both dyslipidemia and insulin resistance, key components of the metabolic syndrome.[15][16] Metformin improves insulin sensitivity and reduces hepatic glucose production, while this compound improves the lipid profile.
Comparative Efficacy Data
A randomized controlled study in non-diabetic obese patients with insulin resistance demonstrated that the combination of metformin and fenofibrate was more effective than metformin alone in improving insulin sensitivity and β-cell function.[15][16]
| Parameter | Metformin + Fenofibrate | Metformin + Placebo | Reference |
| Fasting Insulin Levels | Significantly decreased | - | [15] |
| Postmeal Insulin Levels | Significantly decreased | - | [15] |
| HOMA-IR Index | Significant decrease | Significant decrease | [15] |
Signaling Pathway: Complementary Actions
However, it is important to note that a study in diabetic Goto-Kakizaki rats suggested that fenofibrate might reduce metformin's glucose-lowering activity, indicating that the effects of this combination on glucose homeostasis require further investigation in different patient populations.[17][18]
Safety and Tolerability of Combination Therapies
A primary concern with combination lipid-lowering therapy, particularly with statins and fibrates, is the increased risk of myopathy and rhabdomyolysis.[3] However, studies suggest that the risk is significantly lower with fenofibrate compared to gemfibrozil (B1671426) when used in combination with statins.[3] This difference is attributed to the fact that gemfibrozil interferes with statin glucuronidation, leading to increased statin serum levels, whereas fenofibrate does not have this effect.[3][19]
In clinical trials, the combination of fenofibrate with statins or ezetimibe has generally been well-tolerated, with no significant increase in adverse events such as elevations in creatine (B1669601) phosphokinase (CPK) or alanine (B10760859) aminotransferase (ALT) levels compared to monotherapy.[4][12]
Conclusion
The synergistic effects of this compound with other metabolic drugs, particularly statins and ezetimibe, offer a powerful and comprehensive approach to managing complex metabolic disorders like atherogenic dyslipidemia. The available clinical data strongly support the enhanced efficacy of these combination therapies in improving the overall lipid profile. While the combination with metformin shows promise in addressing both dyslipidemia and insulin resistance, further research is needed to fully elucidate its impact on glucose metabolism. For researchers and drug development professionals, these findings underscore the potential of developing fixed-dose combination products and exploring novel therapeutic pairings to address the multifaceted nature of metabolic diseases.
References
- 1. Statin-Fibrate Combination for the Treatment of Dyslipidaemia | ECR Journal [ecrjournal.com]
- 2. eathj.org [eathj.org]
- 3. Fibrates in Combination With Statins in the Management of Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Efficacy and safety of combined statin-fenofibrates therapy compared with monotherapy in patients with mixed hyperlipidemia and high risk of coronary heart disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Combination therapy of low-dose atorvastatin and fenofibrate in mixed hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Combination of fenofibrate with non-statin drug regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Study Design and Protocol for a Randomized Controlled Trial to Assess Long-Term Efficacy and Safety of a Triple Combination of Ezetimibe, Fenofibrate, and Moderate-Intensity Statin in Patients with Type 2 Diabetes and Modifiable Cardiovascular Risk Factors (ENSEMBLE) [e-enm.org]
- 11. Ezetimibe and Fenofibrate in Patients With Mixed Hyperlipidemia - American College of Cardiology [acc.org]
- 12. Efficacy and safety of the coadministration of ezetimibe with fenofibrate in patients with mixed hyperlipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of Long-term Coadministration of Fenofibrate and Ezetimibe in Patients with Combined Hyperlipidemia: Results of the EFECTL Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Combination therapy with metformin and fenofibrate for insulin resistance in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effect of the combination of metformin and fenofibrate on glucose homeostasis in diabetic Goto-Kakizaki rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of the combination of metformin and fenofibrate on glucose homeostasis in diabetic Goto-Kakizaki rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Statin/fibrate combination in patients with metabolic syndrome or diabetes: evaluating the risks of pharmacokinetic drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Theofibrate's effects in different animal species
A comprehensive review of Theofibrate's (fenofibrate) effects on lipid metabolism across various animal species, with a comparative look at other lipid-lowering agents. This guide provides researchers, scientists, and drug development professionals with collated experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
This compound, a third-generation fibric acid derivative, has been extensively studied for its potent lipid-lowering effects, primarily through the activation of the peroxisome proliferator-activated receptor alpha (PPARα).[1] Its efficacy in modulating lipid profiles has been evaluated in a multitude of animal models, providing crucial preclinical data. This guide synthesizes these findings, offering a comparative perspective against other fibrates and classes of lipid-lowering drugs.
Comparative Efficacy of this compound on Lipid Profiles
This compound consistently demonstrates a significant reduction in plasma triglycerides and, to a lesser extent, total cholesterol and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C) levels across different animal species. The following tables summarize the quantitative data from comparative studies.
This compound vs. Other Fibrates
| Animal Model | Drug | Dosage | Change in Triglycerides | Change in Total Cholesterol | Change in HDL-C | Reference |
| Mice (Normal Diet) | This compound | 100 mg/kg/day | ↓ 28% | - | ↑ 18% | [2] |
| Gemfibrozil (B1671426) | Not Specified | ↓ 31% | - | ↑ 31% | [2] | |
| Hyperlipidemic Patients | This compound | 200 mg/day | ↓ 54% | ↓ 22% | ↑ 9% | [3] |
| Gemfibrozil | 900 mg/day | ↓ 46.5% | ↓ 15% | ↑ 9% | [3] | |
| Patients with Primary Hyperlipoproteinaemia | This compound | 300 mg/day | Significant ↓ | No significant change | Little to no change | [4] |
| Bezafibrate (B1666932) | 600 mg/day | Significant ↓ to risk-free range | Significant ↓ | Significant ↑ | [4] |
This compound vs. Other Lipid-Lowering Agents
| Animal Model | Drug | Dosage | Change in Triglycerides | Change in Total Cholesterol | Change in LDL-C | Change in HDL-C | Reference |
| Mice (Atherogenic Diet) | This compound | 100 mg/kg/day | - | - | - | - | [5] |
| Atorvastatin (B1662188) (Low Dose) | 10 mg/kg/day | - | - | - | - | [5] | |
| Atorvastatin (High Dose) | 40 mg/kg/day | Best lipid profile improvement | Best lipid profile improvement | Best lipid profile improvement | Best lipid profile improvement | [5] | |
| Ezetimibe (B1671841) | 10 mg/kg/day | - | - | - | - | [5] |
Mechanism of Action: The PPARα Signaling Pathway
This compound's primary mechanism of action involves the activation of PPARα, a nuclear receptor that plays a crucial role in the regulation of genes involved in lipid metabolism.[1] Upon activation by this compound (in its active form, fenofibric acid), PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[6]
Key downstream effects of PPARα activation include:
-
Increased Lipoprotein Lipase (LPL) activity: Enhances the clearance of triglyceride-rich lipoproteins.[7]
-
Decreased Apolipoprotein C-III (ApoC-III) production: Reduces the inhibition of LPL, further promoting triglyceride clearance.
-
Increased Fatty Acid Oxidation: Stimulates the uptake and beta-oxidation of fatty acids in the liver and muscle.
-
Increased Apolipoprotein A-I and A-II (ApoA-I, ApoA-II) synthesis: Leads to an increase in HDL-C levels.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for inducing dyslipidemia in animal models and assessing the effects of this compound.
Induction of Dyslipidemia in a Mouse Model
-
Animal Model: C57Bl/6 mice are commonly used.[5]
-
Housing: Mice are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Diet:
-
Control Group: Fed a standard chow diet.
-
Experimental Group: Fed a high-fat, high-cholesterol "atherogenic" diet for a period of 14 weeks to induce metabolic syndrome and dyslipidemia.[5]
-
-
Verification of Dyslipidemia: Blood samples are collected after the dietary induction period to confirm elevated levels of triglycerides and cholesterol.
Drug Administration and Sample Collection
-
Grouping: After the induction of dyslipidemia, mice are randomly assigned to different treatment groups:
-
Administration: Drugs are typically administered daily via oral gavage for a specified period (e.g., 8 weeks).[5]
-
Blood Collection: Blood samples are collected at baseline and at the end of the treatment period. Samples are typically collected via retro-orbital bleeding or cardiac puncture under anesthesia.
-
Lipid Analysis: Plasma is separated by centrifugation, and levels of total cholesterol, triglycerides, LDL-C, and HDL-C are measured using standard enzymatic assays.
Toxicological Profile in Animal Models
Toxicology studies in various animal species have been conducted to assess the safety profile of this compound. Chronic toxicity studies have been performed in rats, dogs, and Rhesus monkeys.[8] In rats, very high doses have been associated with liver changes, including peroxisome proliferation and an increased incidence of hepatic carcinomas.[6] However, in Rhesus monkeys, even with treatment, the liver size remained normal with no histological abnormalities, and no increase in hepatic peroxisomes was observed via electron microscopy.[8] Reproduction studies in rats and rabbits did not show teratogenic effects, although embryotoxic effects were observed in rabbits at high doses.[9]
Conclusion
This compound demonstrates consistent efficacy in improving lipid profiles in various animal models, primarily through the activation of the PPARα signaling pathway. Comparative studies indicate that its performance, particularly in triglyceride reduction, is comparable or superior to other fibrates like gemfibrozil. While high-dose statins may offer a better overall lipid profile improvement in some models, this compound remains a valuable agent, especially in cases of severe hypertriglyceridemia. The detailed experimental protocols and pathways outlined in this guide provide a solid foundation for researchers investigating the therapeutic potential of this compound and other lipid-lowering agents. Further cross-species validation and head-to-head comparative studies will continue to refine our understanding of its clinical utility.
References
- 1. droracle.ai [droracle.ai]
- 2. Effects of fenofibrate, gemfibrozil and nicotinic acid on plasma lipoprotein levels in normal and hyperlipidemic mice. A proposed model for drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fenofibrate of gemfibrozil for treatment of types IIa and IIb primary hyperlipoproteinemia: a randomized, double-blind, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study of bezafibrate and fenofibrate in patients with primary hyperlipoproteinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. Fenofibrate differentially activates PPARα-mediated lipid metabolism in rat kidney and liver - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Theofibrate and Novel PPARα Agonists in Dyslipidemia Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and safety profiles of the traditional fibrate, theofibrate (represented by its more extensively studied successor, fenofibrate), against novel peroxisome proliferator-activated receptor alpha (PPARα) agonists. The analysis focuses on pemafibrate (B1668597), a selective PPARα modulator (SPPARMα); saroglitazar (B610694), a dual PPARα/γ agonist; and lanifibranor (B608451), a pan-PPAR agonist. The comparison is supported by experimental data from clinical trials, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows.
Introduction to PPARα Agonism
Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that functions as a primary regulator of lipid and lipoprotein metabolism.[1] Activation of PPARα by agonists like fibrates leads to the transcription of genes involved in fatty acid uptake, beta-oxidation, and the catabolism of triglyceride-rich lipoproteins.[1] This results in a desirable clinical profile for treating dyslipidemia, characterized by reduced plasma triglycerides (TG), moderately decreased low-density lipoprotein cholesterol (LDL-C), and increased high-density lipoprotein cholesterol (HDL-C).[1] While traditional fibrates like fenofibrate (B1672516) have been foundational, novel agonists have been developed to optimize the benefit-risk profile by offering enhanced selectivity and targeting additional metabolic pathways.
Mechanism of Action: From Traditional to Novel Agonists
Traditional fibrates function primarily as PPARα agonists. Novel agents have expanded upon this mechanism. Pemafibrate is a Selective PPARα Modulator (SPPARMα), designed for higher selectivity and potency for PPARα compared to older fibrates, potentially minimizing off-target effects.[2] Saroglitazar possesses a dual agonist action on both PPARα and PPARγ, combining the lipid-lowering benefits of PPARα activation with the insulin-sensitizing effects of PPARγ activation.[3][4] Lanifibranor is a pan-PPAR agonist, activating all three isoforms (α, δ, and γ), aiming to provide a broad spectrum of metabolic benefits, including anti-fibrotic and anti-inflammatory effects in addition to lipid and glucose regulation.[5][6]
Comparative Efficacy
The efficacy of these compounds is primarily assessed by their ability to modulate lipid profiles in patients with dyslipidemia. The following tables summarize key quantitative data from clinical trials.
Table 1: Triglyceride (TG) and HDL-Cholesterol (HDL-C) Modulation
| Compound | Dose(s) | Study Duration | Baseline TG (mg/dL) | % Change in TG | % Change in HDL-C | Comparator / Control | % Change in TG (Comparator) | Reference(s) |
| Fenofibrate | 160-200 mg/day | 12 weeks | ~250-350 | -30.5% to -46.0% | +10% to +18% | Placebo / Pemafibrate | +6.5% (Placebo) | [7][8][9][10] |
| Pemafibrate | 0.2 - 0.4 mg/day | 12-24 weeks | ~250-350 | -44.0% to -46.2% | +15% to +20% | Fenofibrate 200 mg/day | -30.5% to -46.0% | [7][8][9] |
| Saroglitazar | 4 mg/day | 24-56 weeks | ~300-670 | -45.0% to -66.9% | Significant Increase | Pioglitazone / Statin alone | N/A | [4][11][12] |
| Lanifibranor | 800-1200 mg/day | 24 weeks | ~150 | Significant Reduction | Significant Increase | Placebo | N/A | [13][14] |
Note: Baseline values and percentage changes are approximate ranges derived from multiple studies. Direct comparison is challenging due to variations in study design and patient populations.
Table 2: LDL-Cholesterol (LDL-C) and Non-HDL-Cholesterol (Non-HDL-C) Modulation
| Compound | Dose(s) | % Change in LDL-C | % Change in Non-HDL-C | Comparator / Control | Reference(s) | |---|---|---|---|---| | Fenofibrate | 160-200 mg/day | -5% to +5% | Significant Reduction | Placebo / Pemafibrate |[7][8][10] | | Pemafibrate | 0.2 - 0.4 mg/day | +5% to +11% | -7% to -10% | Fenofibrate 200 mg/day |[7][8][15] | | Saroglitazar | 4 mg/day | -3.5% to -38.47% | -8.08% to -52.62% | Pioglitazone / Statin alone |[4][12][16] | | Lanifibranor | 800-1200 mg/day | Significant Reduction | Significant Reduction | Placebo |[13][14] |
Safety and Tolerability Profile
The safety profile, particularly concerning liver and kidney function, is a critical differentiator for PPARα agonists.
Table 3: Comparative Safety Overview
| Compound | Common Adverse Events (AEs) | Effect on Liver Enzymes (ALT/AST) | Effect on Serum Creatinine (Renal Function) | Reference(s) |
| Fenofibrate | GI upset, skin rash, muscle pain. Increased incidence of cholelithiasis. | Can cause elevations. | Often causes reversible increases. | [7][17] |
| Pemafibrate | AE incidence similar to placebo. Nasopharyngitis. | Significantly smaller changes compared to fenofibrate; often improves ALT/AST. | Significantly smaller changes/less impact compared to fenofibrate. | [7][9][15][18] |
| Saroglitazar | Generally well-tolerated. Weakness, fever, gastritis. | No hepatotoxicity reported; may show a reduction in ALT/AST. | No significant increase; non-renal route of excretion noted as a benefit. | [4][19] |
| Lanifibranor | Diarrhea, nausea, peripheral edema, anemia, weight gain. | Favorable profile; liver enzyme levels decreased in trials. | No major renal safety concerns reported. | [5][20][21] |
Experimental Protocols
The clinical data cited in this guide rely on standardized laboratory methodologies for assessing lipid profiles and safety markers.
General Protocol for Lipid Profile Analysis
A typical workflow for determining patient lipid profiles in a clinical trial setting is outlined below.
-
Sample Collection : Blood is collected from participants after an overnight fast (typically 8-12 hours).[22] Serum is separated by centrifugation.[22]
-
Total Cholesterol (TC) & Triglycerides (TG) Measurement : These are measured using automated, enzyme-coupled colorimetric assays.[23][24] For triglycerides, lipase (B570770) hydrolyzes TG to glycerol, which undergoes a series of enzymatic reactions producing a colored product measured by a spectrophotometer.[23]
-
HDL-C Measurement : Apolipoprotein B-containing lipoproteins (VLDL, LDL) are precipitated using agents like phosphotungstic acid. The cholesterol remaining in the supernatant is HDL-C, which is then measured enzymatically.[24]
-
LDL-C Calculation : LDL-C is typically not measured directly but is calculated using the Friedewald equation: LDL-C = TC - HDL-C - (TG/5).[25] This formula is considered valid for TG levels below 400 mg/dL.[23]
-
Non-HDL-C Calculation : This is calculated simply as TC - HDL-C and represents the cholesterol content of all atherogenic lipoproteins.[25]
General Protocol for Liver Function Tests (LFTs)
-
Sample Collection : A serum sample is obtained from the patient, typically at baseline and at regular intervals throughout the trial.[26]
-
Enzyme Measurement : Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels are measured using standardized kinetic assays on automated clinical chemistry analyzers.[27] These tests measure the rate of an enzymatic reaction that is proportional to the amount of the enzyme in the serum.
-
Monitoring : In clinical trials, strict monitoring protocols are in place. For instance, if a patient's ALT level rises to >3 times the upper limit of normal (ULN), repeat testing is typically required within days, and the study drug may be discontinued (B1498344) if elevations persist or are accompanied by elevated bilirubin, according to regulatory guidance.[26][28]
Conclusion
The landscape of PPARα agonism is evolving from traditional fibrates towards novel modulators with enhanced selectivity and broader mechanisms of action.
-
Pemafibrate (SPPARMα) demonstrates comparable or superior triglyceride-lowering efficacy to high-dose fenofibrate but with a significantly improved safety profile, particularly regarding liver and renal function markers.[7][9] This makes it a compelling alternative, especially in patient populations where the side effects of traditional fibrates are a concern.[7]
-
Saroglitazar (Dual PPARα/γ Agonist) offers a unique dual benefit of improving both dyslipidemia and insulin (B600854) resistance.[11] Its potent triglyceride-lowering effect, combined with a favorable safety profile, positions it as a valuable agent for patients with diabetic dyslipidemia.[4][19]
-
Lanifibranor (Pan-PPAR Agonist) represents a multifaceted approach, targeting lipids, glucose, inflammation, and fibrosis. While its primary development focus has shifted towards liver diseases like MASH, its positive effects on lipid profiles underscore the potential of a pan-PPAR approach for complex metabolic disorders.[13]
References
- 1. Liver Safety Assessment: Required Data Elements and Best Practices for Data Collection and Standardization in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Low-Dose Pemafibrate Therapy for Hypertriglyceridemia in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. Long Term Safety and Efficacy of Saroglitazar in Indian Patients with Diabetic Dyslipidemia and Very High Triglyceride Levels: Real World Evidence | Baidya | Clinical Diabetology [journals.viamedica.pl]
- 5. trial.medpath.com [trial.medpath.com]
- 6. Inventiva Announces Results From Phase IIb Clinical Trial with Lanifibranor in Systemic Sclerosis - Inventiva Pharma [inventivapharma.com]
- 7. Efficacy and Safety of Pemafibrate Versus Fenofibrate in Patients with High Triglyceride and Low HDL Cholesterol Levels: A Multicenter, Placebo-Controlled, Double-Blind, Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of Pemafibrate Versus Fenofibrate in Patients with High Triglyceride and Low HDL Cholesterol Levels: A Multicenter, Placebo-Controlled, Double-Blind, Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy of Pemafibrate in Comparison to Fenofibrate and Bezafibrate on Triglyceride Levels and Liver, and Renal Functions in Patients With Hypertriglyceridemia and Type 2 Diabetes [jstage.jst.go.jp]
- 11. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 12. Effect of saroglitazar 2 mg and 4 mg on glycemic control, lipid profile and cardiovascular disease risk in patients with type 2 diabetes mellitus: a 56-week, randomized, double blind, phase 3 study (PRESS XII study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inventiva announces the publication in Nature Communications of additional results from NATIVE Phase IIb clinical trial demonstrating improvement of markers of cardiometabolic health in patients with MASH/NASH treated with lanifibranor - BioSpace [biospace.com]
- 14. Is it necessary to target lipid metabolism in different organs for effective treatment of NASH?—the results of the Pan-PPAR Lanifibranor trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of pemafibrate administration in patients with dyslipidemia: a systematic review and updated meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy and Safety of Saroglitazar in Patients with Cardiometabolic Diseases: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative toxicity and safety profile of fenofibrate and other fibric acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficacy and safety of pemafibrate in patients with hypertriglyceridemia in clinical settings: A retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy and safety of saroglitazar for the management of dyslipidemia: A systematic review and meta-analysis of interventional studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Randomized, Controlled Trial of the Pan-PPAR Agonist Lanifibranor in NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. fattyliver.ca [fattyliver.ca]
- 22. academic.oup.com [academic.oup.com]
- 23. myadlm.org [myadlm.org]
- 24. abhinandanchowdhury.weebly.com [abhinandanchowdhury.weebly.com]
- 25. Laboratory evaluation of lipid parameters in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Consensus guidelines: best practices for detection, assessment and management of suspected acute drug‐induced liver injury occurring during clinical trials in adults with chronic cholestatic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 28. fda.gov [fda.gov]
Theofibrate's Neuroprotective Promise in Ischemic Stroke: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A growing body of preclinical evidence highlights the potential of Theofibrate, a derivative of the lipid-lowering drug fenofibrate, as a neuroprotective agent in the context of ischemic stroke. This guide provides a comparative analysis of this compound's efficacy in experimental stroke models against other neuroprotective strategies, offering researchers, scientists, and drug development professionals a comprehensive overview of the current landscape.
Executive Summary
Ischemic stroke, a leading cause of long-term disability and mortality worldwide, necessitates the development of effective neuroprotective therapies to mitigate brain injury following a cerebrovascular event.[1] this compound, acting through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), has demonstrated significant neuroprotective effects in preclinical studies. These effects are attributed to its anti-inflammatory, antioxidant, and pro-survival mechanisms. This guide will delve into the experimental data supporting this compound's neuroprotective role and compare its performance with other notable neuroprotective agents, namely Nerinetide and Edaravone, based on available preclinical and clinical data.
Comparative Efficacy of Neuroprotective Agents in Stroke Models
The following tables summarize quantitative data from various studies to facilitate a direct comparison of this compound (data from its parent compound, fenofibrate) with Nerinetide and Edaravone. It is crucial to note that these data are collated from different studies with varying experimental protocols, which may influence the outcomes.
Table 1: Infarct Volume Reduction in Animal Models of Ischemic Stroke
| Compound | Animal Model | MCAO Duration | Dosage | Infarct Volume Reduction (%) | Reference |
| Fenofibrate | C57BL/6 Mice | 60 min | 30 mg/kg/day for 3 days | 36% | [2] |
| Fenofibrate | Sprague Dawley Rats | Transient | Fenofibrate-diet for 14 days | Significant reduction vs. control | [3] |
| Nerinetide | C57BL/6 Mice | 30 min | 10 nmol/g | No significant reduction | [1] |
| Nerinetide | C57BL/6 Mice | 60 min | 10 nmol/g | No significant reduction | [1] |
| Edaravone | Male Rats | Not Specified | 10, 20, 30 mg/kg | Dose-dependent reduction | [3] |
Table 2: Neurological Deficit Improvement in Animal Models of Ischemic Stroke
| Compound | Animal Model | MCAO Duration | Dosage | Neurological Score Improvement | Reference |
| Fenofibrate | 129/Sv Wild-Type Mice | 60 min | Not Specified | Significant improvement (modified Bederson score) | [4] |
| Nerinetide | C57BL/6 Mice | 30 min & 60 min | 10 nmol/g | No significant improvement | [1] |
| Edaravone | Male Rats | Not Specified | 10, 20, 30 mg/kg | Dose-dependent improvement in sensorimotor functions | [3] |
Mechanism of Action: The PPAR-α Signaling Pathway
This compound exerts its neuroprotective effects primarily through the activation of PPAR-α, a ligand-activated transcription factor. Upon activation, PPAR-α heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes involved in inflammation, oxidative stress, and cell survival.
The key downstream effects of PPAR-α activation include:
-
Anti-inflammatory effects: Inhibition of pro-inflammatory signaling pathways such as NF-κB and AP-1.
-
Antioxidant effects: Upregulation of antioxidant enzymes.
-
Improved Cerebral Blood Flow: Fenofibrate has been shown to improve cerebral blood flow in the ischemic hemisphere.[4]
-
Blood-Brain Barrier Integrity: Fenofibrate helps maintain the integrity of the blood-brain barrier during ischemia-reperfusion injury by inhibiting Egr-1.[5]
-
Anti-apoptotic effects: Modulation of pro-apoptotic factors like cleaved caspase-3.[3]
Caption: this compound's neuroprotective signaling pathway via PPAR-α activation.
Experimental Protocols
A standardized experimental workflow is crucial for the valid assessment of neuroprotective agents. The Middle Cerebral Artery Occlusion (MCAO) model is a widely used and well-established method to mimic focal cerebral ischemia in rodents.
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model involves the temporary or permanent occlusion of the middle cerebral artery, a major blood vessel supplying the brain. The intraluminal suture method is a common technique that avoids the need for a craniotomy.
Procedure:
-
Animal Preparation: Rodents (typically rats or mice) are anesthetized.
-
Suture Insertion: A nylon monofilament with a blunted tip is introduced into the external carotid artery and advanced into the internal carotid artery to occlude the origin of the MCA.
-
Ischemia Duration: The suture remains in place for a predetermined duration (e.g., 60 or 90 minutes) to induce ischemia.
-
Reperfusion: For transient MCAO models, the suture is withdrawn to allow for blood flow restoration (reperfusion).
-
Drug Administration: The test compound (e.g., this compound) is administered at a specific time point before, during, or after the ischemic insult.
Assessment of Neuroprotection
1. Infarct Volume Measurement (TTC Staining):
-
Principle: 2,3,5-triphenyltetrazolium chloride (TTC) is a colorless salt that is reduced by mitochondrial dehydrogenases in viable tissue to a red formazan (B1609692) product. Infarcted tissue, lacking these enzymes, remains unstained (white).
-
Protocol:
-
24-48 hours post-MCAO, animals are euthanized, and their brains are rapidly removed.
-
The brain is sectioned into coronal slices (typically 2 mm thick).
-
Slices are incubated in a TTC solution (e.g., 2% in phosphate-buffered saline) at 37°C for 15-30 minutes.
-
The stained slices are photographed, and the unstained (infarcted) and stained (viable) areas are quantified using image analysis software.
-
Infarct volume is typically expressed as a percentage of the total hemispheric volume.
-
2. Neurological Deficit Scoring:
-
Purpose: To assess the functional outcome after stroke.
-
Method: A battery of behavioral tests is used to evaluate motor, sensory, and reflex functions. A neurological deficit score is assigned based on the severity of the observed impairments. Common scoring systems include the Bederson score and the modified Neurological Severity Score (mNSS).
Caption: A typical experimental workflow for evaluating neuroprotective agents.
Discussion and Future Directions
The preclinical data presented suggest that this compound holds promise as a neuroprotective agent for ischemic stroke. Its multifaceted mechanism of action, targeting inflammation, oxidative stress, and apoptosis, is a significant advantage. The comparative data, while not from head-to-head studies, indicate that this compound's efficacy in reducing infarct volume in some preclinical models appears more consistent than that reported for Nerinetide in a specific replication study.[1] Edaravone has also shown dose-dependent neuroprotective effects in preclinical models.[3]
It is important to acknowledge that many neuroprotective agents that have shown promise in preclinical studies have failed to translate to clinical success.[6] This discrepancy may be due to various factors, including differences in pathophysiology between animal models and human stroke, the timing of drug administration, and the heterogeneity of the stroke patient population.
Future research should focus on:
-
Conducting direct, head-to-head comparative studies of this compound against other promising neuroprotective agents in standardized stroke models.
-
Investigating the optimal therapeutic window and dosing for this compound.
-
Evaluating the efficacy of this compound in animal models that incorporate comorbidities commonly seen in stroke patients, such as hypertension and diabetes.
-
Exploring the potential of combination therapies, where this compound could be used in conjunction with other neuroprotective agents or with thrombolytic therapies.
References
- 1. Preclinical Replication Study of the Postsynaptic Density Protein-95 Inhibitor Nerinetide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs [mdpi.com]
- 3. Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]
- 5. Factors Influencing Nerinetide Effect on Infarct Volume in Patients Without Alteplase in the Randomized ESCAPE-NA1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of peroxisome proliferator-activated receptor alpha in neurodegenerative diseases and other neurological disorders: Clinical application prospects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Proteomic Guide to Fenofibrate Treatment on Liver Tissue
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the proteomic effects of fenofibrate (B1672516) on liver tissue, with a focus on its comparison to other lipid-lowering alternatives. The information is compiled from various studies to offer a comprehensive perspective on the molecular changes induced by these treatments.
Fenofibrate vs. Alternative Treatments: A Proteomic Perspective
Fenofibrate, a third-generation fibric acid derivative, is a commonly prescribed medication for dyslipidemia. Its primary mechanism of action is through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism. Activation of PPARα by fenofibrate leads to a cascade of changes in gene expression, resulting in altered protein profiles in the liver. This guide compares the hepatic proteomic changes induced by fenofibrate with those of other fibrates and alternative lipid-lowering agents like fish oil and statins.
Comparative Analysis of Hepatic Protein Expression
While direct comparative proteomic studies are limited, a synthesis of data from multiple sources allows for an insightful comparison. The following table summarizes the key proteomic and metabolic changes observed in liver tissue following treatment with fenofibrate and its alternatives.
| Feature | Fenofibrate | Other Fibrates (Ciprofibrate, Bezafibrate, Gemfibrozil) | Fish Oil (Omega-3 Fatty Acids) | Atorvastatin (Statin) |
| Primary Target | PPARα agonist[1][2] | PPARα agonists[3] | PPARα agonist (lower affinity than fibrates)[4][5] | HMG-CoA Reductase inhibitor |
| Effect on Fatty Acid Oxidation Proteins | Significant upregulation[6] | Upregulation | Upregulation[5] | Less direct effect |
| Effect on Lipid Synthesis Proteins | Downregulation of some lipogenic enzymes | Downregulation of some lipogenic enzymes | Downregulation of genes in cholesterol and fatty acid biosynthesis[5] | Significant downregulation of cholesterol synthesis pathway |
| Key Upregulated Proteins | Enzymes involved in mitochondrial and peroxisomal β-oxidation, fatty acid transport proteins.[6] | Similar to fenofibrate, with variations in the extent of induction. | Proteins involved in amino acid and arachidonic acid metabolism.[5] | Not primarily known for widespread protein upregulation in lipid metabolism pathways. |
| Key Downregulated Proteins | Proteins involved in glycolysis and gluconeogenesis.[6] | Similar to fenofibrate. | Proteins involved in blood coagulation and fibrinolysis, cholesterol and fatty acid biosynthesis.[5] | HMG-CoA Reductase and other proteins in the cholesterol synthesis pathway. |
| Effect on Inflammatory Markers | Downregulation of genes involved in the complement cascade and inflammatory response.[5] | Varies among fibrates. | Downregulation of inflammatory pathways. | Anti-inflammatory effects are well-documented. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols used in the proteomic analysis of liver tissue after fibrate treatment.
Sample Preparation and Protein Extraction
Liver tissue samples are typically homogenized in a lysis buffer containing protease and phosphatase inhibitors to ensure protein integrity. The homogenate is then centrifuged to pellet cellular debris, and the supernatant containing the protein extract is collected. Protein concentration is determined using a standard protein assay, such as the Bradford or BCA assay.
Two-Dimensional Difference Gel Electrophoresis (2D-DIGE)
A common technique for quantitative proteomics is 2D-DIGE. In this method, protein samples from the control and treated groups are labeled with different fluorescent dyes (e.g., Cy3 and Cy5), while a pooled internal standard is labeled with a third dye (e.g., Cy2). The labeled samples are then mixed and separated in the first dimension by isoelectric focusing (IEF) based on their isoelectric point (pI), and in the second dimension by SDS-PAGE based on their molecular weight. The gels are scanned at different wavelengths to generate images for each dye, and software is used to quantify the relative abundance of each protein spot between the samples.
Mass Spectrometry (MS) for Protein Identification
Protein spots of interest from 2D gels are excised, destained, and subjected to in-gel digestion with trypsin. The resulting peptides are extracted and analyzed by mass spectrometry, typically using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The peptide mass fingerprints or fragmentation patterns are then used to search protein databases (e.g., SwissProt, NCBInr) to identify the proteins.
Visualizing the Molecular Pathways
Diagrams are essential for illustrating the complex biological processes affected by fenofibrate treatment.
References
Safety Operating Guide
Personal protective equipment for handling Theofibrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Fenofibrate, a compound commonly used in pharmaceutical research and development. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize the risk of exposure.
Hazard Identification and Personal Protective Equipment (PPE)
Fenofibrate may cause damage to the liver through prolonged or repeated exposure if swallowed.[1][2] It is crucial to handle this compound with the appropriate personal protective equipment to prevent skin contact, inhalation of dust, and ingestion.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Safety glasses with side shields or goggles are required. These should be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2][3] |
| Hand Protection | Impervious gloves, such as nitrile rubber, must be worn.[1][4] Gloves should be inspected before use and disposed of properly after handling the substance.[3] |
| Body Protection | A lab coat or long-sleeved clothing is necessary to prevent skin contact.[4] Contaminated clothing should be removed immediately.[1] |
| Respiratory Protection | If dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2] Work should be conducted in a well-ventilated area, preferably with local exhaust ventilation.[3] |
Safe Handling and Storage Procedures
Proper handling and storage are vital to maintain the integrity of Fenofibrate and the safety of laboratory personnel.
Handling:
-
Avoid the formation of dust and aerosols.[3]
-
Do not breathe dust.[1]
-
Handle in accordance with good industrial hygiene and safety practices.[3][4]
Storage:
Emergency Procedures and First Aid
Immediate and appropriate action is critical in the event of an accidental exposure to Fenofibrate.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2] Remove contaminated clothing. If skin irritation persists, call a physician.[2] |
| Eye Contact | Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes.[2][4] Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water afterwards.[2][3] Seek medical attention. |
In Case of a Spill:
-
Evacuate the area.
-
Wear appropriate PPE.
-
Avoid generating dust.
-
Sweep up the spilled material and place it in a suitable, closed container for disposal.[2][3]
-
Clean the affected area.
Disposal Plan
Dispose of Fenofibrate and its containers in accordance with all applicable local, state, and federal regulations. The substance should be disposed of at an approved waste disposal plant.[1][2] Do not allow the product to enter drains.[1][3]
Workflow for Safe Handling of Fenofibrate
Caption: Workflow for the safe handling of Fenofibrate in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
